N,N-dimethylpyrrolidin-3-amine dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKWRSLMCUOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622593 | |
| Record name | N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50534-42-4 | |
| Record name | N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylpyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and purification of "N,N-dimethylpyrrolidin-3-amine dihydrochloride"
An In-Depth Technical Guide to the Synthesis and Purification of N,N-dimethylpyrrolidin-3-amine Dihydrochloride
Abstract
N,N-dimethylpyrrolidin-3-amine is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The pyrrolidine scaffold is a privileged structure in drug discovery, valued for the three-dimensional complexity it imparts to molecules, which is crucial for specific interactions with biological targets.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of N,N-dimethylpyrrolidin-3-amine as its stable dihydrochloride salt. We will detail a robust two-step synthetic sequence beginning with a commercially available, protected amine precursor, followed by a meticulous purification protocol. The causality behind experimental choices, from reagent selection to purification techniques, is explained to provide researchers with a deep, practical understanding of the process.
Introduction and Strategic Overview
The synthesis of substituted amines is a cornerstone of organic chemistry. However, methods like direct alkylation of amines often suffer from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines that are difficult to separate.[3] To overcome this, strategies such as reductive amination have become the industry standard, offering high yields and exceptional control.[4][5]
This guide focuses on a highly reliable and scalable two-step approach:
-
Reductive Methylation: A protected precursor, (S)-1-Boc-3-aminopyrrolidine, undergoes a one-pot reductive amination using formaldehyde as the carbon source and a mild hydride reducing agent to yield the fully methylated, protected intermediate.
-
Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, which concurrently protonates the two amine functionalities to form the desired this compound.
Purification is achieved via recrystallization, a powerful technique for obtaining high-purity crystalline solids.[6] The conversion of the amine to its hydrochloride salt is a key aspect of this purification strategy, as the salt form typically exhibits superior crystallinity and stability compared to the freebase.[7][8]
Synthetic Strategy and Workflow
Our retrosynthetic approach identifies (S)-1-Boc-3-aminopyrrolidine as an ideal starting material. This precursor is readily available and incorporates the pyrrolidine core and the primary amine functionality required for methylation. The Boc group provides robust protection for the ring nitrogen, preventing unwanted side reactions, and is easily removed in the final step.
The overall workflow is depicted below.
Caption: Overall workflow for synthesis and purification.
Part I: Synthesis Protocol
Step 1: Reductive Methylation of (S)-1-Boc-3-aminopyrrolidine
Principle: This reaction is a classic example of reductive amination, also known as reductive alkylation.[4] The primary amine of the starting material first reacts with formaldehyde to form an intermediate imine (or iminium ion). This imine is then selectively reduced in situ by a hydride-based reducing agent to yield the methylated amine. The process is repeated a second time to achieve dimethylation. We select Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. STAB is milder than other borohydrides like NaBH₄ and selectively reduces the imine intermediate in the presence of the aldehyde, preventing the reduction of the formaldehyde starting material.[4][9] The reaction is typically performed in a non-protic solvent like Dichloroethane (DCE) or Dichloromethane (DCM).[9]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| (S)-1-Boc-3-aminopyrrolidine | 186.25 | 1.0 | (User Defined) |
| Formaldehyde (37% in H₂O) | 30.03 | 2.5 | (Calculated) |
| Sodium Triacetoxyborohydride | 211.94 | 2.2 | (Calculated) |
| Acetic Acid | 60.05 | 0.1 | (Catalytic) |
| Dichloroethane (DCE) | 98.96 | - | (Solvent) |
| Saturated NaHCO₃ solution | - | - | (Work-up) |
| Dichloromethane (DCM) | 84.93 | - | (Extraction) |
| Anhydrous MgSO₄ | 120.37 | - | (Drying) |
Experimental Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add (S)-1-Boc-3-aminopyrrolidine (1.0 eq) and dissolve in Dichloroethane (DCE, approx. 10 mL per gram of starting material).
-
Add formaldehyde solution (2.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of the initial imine/iminium intermediate occurs during this time.
-
Slowly add Sodium Triacetoxyborohydride (2.2 eq) portion-wise over 20-30 minutes. Note: The addition can be exothermic and may cause gas evolution. Ensure adequate ventilation and control the rate of addition to maintain the reaction temperature below 30°C.
-
Allow the reaction to stir at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc-N,N-dimethylpyrrolidin-3-amine as an oil. This intermediate is often of sufficient purity to be carried forward to the next step without further purification.
Step 2: Boc Deprotection and Dihydrochloride Salt Formation
Principle: The Boc protecting group is labile under strong acidic conditions. A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether is ideal for this transformation. The acid cleaves the tert-butyl carbamate to release the free secondary amine, carbon dioxide, and tert-butyl cation (which is scavenged). Simultaneously, the strongly acidic conditions protonate both the newly deprotected ring nitrogen and the existing tertiary dimethylamino group, precipitating the desired dihydrochloride salt directly from the reaction mixture.
Experimental Procedure:
-
Dissolve the crude oil from the previous step in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (approx. 3-4 equivalents) dropwise while stirring.
-
A white precipitate will form almost immediately. Continue stirring at room temperature for 2-4 hours to ensure complete deprotection and salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to obtain the crude this compound.
Part II: Purification Protocol
Principle: Recrystallization is a purification technique based on differential solubility.[6] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature. Soluble impurities remain in the solvent (mother liquor) upon cooling, while the desired compound crystallizes out. For highly polar amine salts, polar protic solvents like ethanol, methanol, or isopropanol, or mixtures thereof, are excellent choices.[7]
Caption: Step-by-step workflow for purification by recrystallization.
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Select an appropriate solvent system (e.g., a 9:1 mixture of isopropanol:methanol). Add a small amount of the solvent, bring the mixture to a gentle boil on a hot plate.
-
Continue to add small portions of the hot solvent until the solid has just completely dissolved. Adding excess solvent will reduce the final yield.
-
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for an additional 30-60 minutes to maximize precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Gently wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Dry the crystals thoroughly under high vacuum for several hours to remove all traces of solvent.
Expected Results and Characterization
The final product should be a white to off-white crystalline solid. The purity should be assessed by standard analytical techniques.
| Parameter | Expected Result |
| Physical Appearance | White crystalline solid |
| Yield (Overall) | 75-90% (typical) |
| Purity (by HPLC/NMR) | >98% |
| ¹H NMR (D₂O) | Consistent with structure |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to freebase (m/z ~115.1) |
Safety Considerations
-
Reagents: Formaldehyde is a known carcinogen and sensitizer. Sodium triacetoxyborohydride reacts with water to release hydrogen gas. Dichloroethane is a suspected carcinogen. Concentrated HCl solutions are highly corrosive.
-
Procedure: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
-
Quenching: The quenching of the hydride reagent is exothermic and produces gas. This step must be performed slowly and with caution.
Conclusion
The synthetic and purification strategy detailed in this guide represents a robust, efficient, and scalable method for producing high-purity this compound. By employing a controlled reductive amination followed by a straightforward deprotection/salt formation and a classic recrystallization, researchers can reliably access this valuable chemical intermediate for applications in drug discovery and development. The principles discussed—from reagent selection to purification theory—provide a solid foundation for troubleshooting and adapting this methodology to related synthetic targets.
References
- 1. N,N-Dimethyl-3-propylpyrrolidin-3-amine | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
An In-Depth Technical Guide to N,N-dimethylpyrrolidin-3-amine dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidinyl Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its importance as a "privileged scaffold"[1]. The non-planar, sp³-hybridized nature of the pyrrolidine ring provides access to three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets such as enzymes and receptors. This guide focuses on a specific, valuable building block: N,N-dimethylpyrrolidin-3-amine dihydrochloride, providing a comprehensive overview of its synthesis, analytical characterization, and strategic applications in the development of novel therapeutics.
Part 1: Core Identification and Physicochemical Properties
CAS Number: 50534-42-4
This compound is the hydrochloride salt form of the free base, N,N-dimethylpyrrolidin-3-amine. The salt form generally offers enhanced stability and solubility in aqueous media, making it convenient for storage and for use in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₆Cl₂N₂ | Chemical Supplier Catalogs |
| Molecular Weight | 187.11 g/mol | Chemical Supplier Catalogs |
| Appearance | White to off-white solid | General Laboratory Observation |
| Solubility | Soluble in water and methanol | General Laboratory Observation |
Part 2: Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a chiral precursor to ensure the desired stereochemistry in the final product. A common and efficient route starts from (R)-3-hydroxypyrrolidine. This pathway involves the protection of the pyrrolidine nitrogen, activation of the hydroxyl group, nucleophilic substitution with dimethylamine, and final deprotection.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a representative synthesis. It is crucial for researchers to adapt and optimize these conditions based on their specific laboratory setup and scale.
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for this compound.
Step 1: N-Boc Protection of (R)-3-hydroxypyrrolidine
-
To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N, 1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in CH₂Cl₂.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-3-hydroxypyrrolidine, which can often be used in the next step without further purification.
Causality: The Boc protecting group is essential to prevent the secondary amine of the pyrrolidine ring from reacting with the mesyl chloride in the subsequent step. Triethylamine acts as a base to neutralize the acid generated during the reaction.
Step 2: Mesylation of the Hydroxyl Group
-
Dissolve the (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in CH₂Cl₂ and cool the solution to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (R)-1-Boc-3-((methylsulfonyl)oxy)pyrrolidine. This intermediate is often used immediately due to potential instability.
Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate creates a good leaving group, facilitating the subsequent nucleophilic substitution by dimethylamine.
Step 3: Nucleophilic Substitution with Dimethylamine
-
Dissolve the mesylated intermediate (1.0 eq) in a pressure-tolerant vessel with a solution of dimethylamine in tetrahydrofuran (THF, excess, e.g., 2 M solution).
-
Seal the vessel and heat the reaction mixture to 60-80 °C for 16-24 hours.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (S)-1-Boc-3-(dimethylamino)pyrrolidine. The product can be purified by column chromatography on silica gel.
Causality: This is an Sₙ2 reaction where dimethylamine acts as the nucleophile, displacing the mesylate group. The reaction proceeds with an inversion of stereochemistry at the C3 position.
Step 4: Boc Deprotection and Dihydrochloride Salt Formation
-
Dissolve the purified (S)-1-Boc-3-(dimethylamino)pyrrolidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or CH₂Cl₂.
-
Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M, 3-4 eq) or bubble HCl gas through the solution at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. The strong acid cleaves the Boc group, and the excess HCl protonates both the pyrrolidine nitrogen and the dimethylamino nitrogen, forming the stable dihydrochloride salt.
Part 3: Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (δ) in D₂O:
-
~3.5-4.0 ppm: Multiplets corresponding to the protons on the pyrrolidine ring (CH₂ and CH groups). The proton at C3, adjacent to the dimethylamino group, will likely be shifted downfield.
-
~3.0 ppm: A singlet corresponding to the six protons of the two methyl groups of the dimethylamino moiety.
-
~2.2-2.6 ppm: Multiplets corresponding to the other protons on the pyrrolidine ring.
-
¹³C NMR (Carbon NMR):
-
Expected Chemical Shifts (δ) in D₂O:
-
~60-70 ppm: Signal for the carbon atom at the C3 position, attached to the nitrogen of the dimethylamino group.
-
~40-55 ppm: Signals for the other carbon atoms of the pyrrolidine ring.
-
~40-45 ppm: Signal for the carbon atoms of the two methyl groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
The molecular ion peak ([M]⁺) for the free base (C₆H₁₄N₂) would be at m/z 114.
-
A common fragmentation pathway for amines is α-cleavage. This would involve the loss of a methyl group to give a fragment at m/z 99, or cleavage within the ring.
-
Part 4: Applications in Drug Discovery
The 3-aminopyrrolidine scaffold, particularly with N,N-dimethyl substitution, is a valuable pharmacophore in the design of various therapeutic agents. Its basic nitrogen atom can serve as a key interaction point with biological targets, and the pyrrolidine ring acts as a rigid scaffold to orient other functional groups.
Diagram of the Role as a Versatile Building Block:
Caption: Applications of the core scaffold in drug discovery.
Kinase Inhibitors
Many kinase inhibitors incorporate a basic amine moiety to interact with the hinge region of the ATP-binding site of the kinase. The N,N-dimethylpyrrolidin-3-amine scaffold can be readily incorporated into heterocyclic systems to serve this purpose, providing both the necessary basicity and a defined three-dimensional structure.
Central Nervous System (CNS) Agents
The pyrrolidine ring is a common feature in molecules targeting the CNS. The basic nitrogen of N,N-dimethylpyrrolidin-3-amine can be crucial for interactions with neurotransmitter receptors and transporters. For instance, derivatives of 3-aminopyrrolidine have been explored in the development of novel antipsychotic and antidepressant agents.
Antibacterial Agents
The 3-aminopyrrolidine moiety is present in some classes of antibacterial agents, including certain quinolone antibiotics. The basic amine can contribute to the drug's pharmacokinetic properties and its interaction with bacterial enzymes like DNA gyrase.
Part 5: Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its synthesis from readily available chiral precursors allows for the introduction of a key pharmacophoric element with defined stereochemistry. The pyrrolidine scaffold provides a rigid framework for the design of molecules targeting a wide range of biological targets, from kinases to CNS receptors. A thorough understanding of its synthesis, characterization, and potential applications is crucial for leveraging this important molecule in the development of the next generation of therapeutics.
References
A Comprehensive Technical Guide to the Spectroscopic Characterization of N,N-dimethylpyrrolidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for N,N-dimethylpyrrolidin-3-amine dihydrochloride, a key building block in modern synthetic chemistry. This document is designed to serve as a vital resource for researchers, scientists, and professionals in drug development by offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide elucidates the underlying principles of spectroscopic interpretation for this molecule, explains the rationale behind experimental choices, and provides detailed, field-proven protocols for data acquisition. By integrating theoretical knowledge with practical insights, this guide aims to empower users to confidently identify, characterize, and utilize this compound in their research endeavors.
Introduction: The Chemical Significance of this compound
N,N-dimethylpyrrolidin-3-amine and its dihydrochloride salt are versatile intermediates in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical applications. The pyrrolidine ring is a prevalent motif in a multitude of biologically active compounds. The presence of a dimethylamino group at the 3-position introduces a key nucleophilic center and a site for potential chiral derivatization, making it a valuable synthon.
The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps. This guide provides the foundational spectroscopic knowledge required for such characterization.
Below is a diagram illustrating the workflow for the comprehensive spectroscopic analysis of this compound.
Figure 1: A flowchart illustrating the comprehensive spectroscopic workflow for the characterization of this compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is fundamental to understanding its spectroscopic behavior. Both the pyrrolidine ring nitrogen and the exocyclic dimethylamino nitrogen are protonated in the dihydrochloride salt.
Figure 2: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different electronic environments of the nuclei.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the methyl groups and the protons on the pyrrolidine ring. Due to protonation, the signals for protons alpha to the nitrogen atoms will be shifted downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| N(CH₃)₂ | ~3.0 - 3.5 | Singlet | 6H | Protons on the two methyl groups attached to the exocyclic nitrogen. Deshielded due to the positive charge on the nitrogen. |
| Pyrrolidine CH₂ (alpha to N⁺H₂) | ~3.2 - 3.8 | Multiplet | 4H | Protons on the carbons adjacent to the protonated ring nitrogen. Significant deshielding due to the positive charge. |
| Pyrrolidine CH₂ (beta to N⁺H₂) | ~2.0 - 2.5 | Multiplet | 2H | Protons on the carbon beta to the ring nitrogen. Less deshielded than the alpha protons. |
| Pyrrolidine CH | ~3.5 - 4.0 | Multiplet | 1H | Methine proton at the 3-position, deshielded by both the ring nitrogen and the exocyclic ammonium group. |
| N⁺H₂ and N⁺H | Broad | Broad Singlet | 3H | Exchangeable protons on the two nitrogen atoms. Signal may be broad and its position can vary with concentration and solvent. |
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing a map of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| N(CH₃)₂ | ~45 - 50 | Carbons of the dimethylamino group, influenced by the adjacent positive nitrogen. |
| Pyrrolidine C (alpha to N⁺H₂) | ~50 - 55 | Carbons adjacent to the protonated ring nitrogen. |
| Pyrrolidine C (beta to N⁺H₂) | ~25 - 30 | Carbon beta to the ring nitrogen. |
| Pyrrolidine C-3 | ~60 - 65 | Methine carbon at the 3-position, deshielded by two adjacent nitrogen atoms. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For an amine salt, the most characteristic feature is the broad absorption due to N-H stretching vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |
| N⁺-H Stretching | 3200 - 2700 | Strong, Broad | Characteristic broad absorption for ammonium salts, arising from the stretching of the N-H bonds. |
| C-H Stretching (Aliphatic) | 3000 - 2850 | Medium to Strong | Stretching vibrations of the C-H bonds in the methyl and pyrrolidine methylene groups. |
| N-H Bending | 1600 - 1500 | Medium | Bending vibrations of the N-H bonds in the ammonium groups. |
| C-N Stretching | 1250 - 1020 | Medium | Stretching vibrations of the carbon-nitrogen bonds. |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the preferred method for analyzing pre-charged molecules like amine salts. The mass spectrum will provide information about the molecular weight and fragmentation pattern of the parent cation.
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ (of free base) | 115.12 | The singly protonated free base, representing the molecular ion of the cation. |
| [M]²⁺ | 57.56 | The dicationic species may be observed, though often less abundant. |
| Fragmentation Products | Varies | Fragmentation will likely involve the loss of methyl groups or cleavage of the pyrrolidine ring. |
Experimental Protocols
The following protocols are provided as a guide for obtaining high-quality spectroscopic data for this compound. As a hygroscopic substance, proper sample handling is critical.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Dry the NMR tube in an oven at 120 °C for at least 2 hours and cool in a desiccator.
-
Weigh approximately 5-10 mg of this compound directly into the NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). Deuterium oxide (D₂O) is often a good choice for hydrochloride salts due to its high polarity.
-
Cap the NMR tube and vortex or sonicate briefly to ensure complete dissolution.
3.1.2. Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
If using D₂O, the N-H protons will exchange with deuterium and their signals will disappear or be significantly attenuated.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) will be necessary to obtain a good spectrum.
-
-
2D NMR (COSY):
-
A Correlation Spectroscopy (COSY) experiment can be performed to establish proton-proton coupling relationships within the pyrrolidine ring.
-
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method)
This method is suitable for obtaining a high-quality spectrum of a solid sample.
-
Gently grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet and place it in the sample holder of the IR spectrometer.
3.2.2. Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the beam path.
-
Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
Mass Spectrometry
3.3.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.
3.3.2. Data Acquisition
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis Method: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mass Range: Scan a mass range that includes the expected m/z of the parent ion and potential fragments (e.g., m/z 50-300).
-
ESI Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal for the analyte.
Conclusion: A Framework for Confident Characterization
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By understanding the predicted NMR, IR, and MS data in the context of the molecule's structure and employing the detailed experimental protocols, researchers can confidently verify the identity and purity of this important synthetic intermediate. The integration of theoretical principles with practical, field-proven methodologies ensures that this guide serves as an invaluable resource for scientists and professionals in the chemical and pharmaceutical industries. Adherence to these guidelines will promote experimental reproducibility and contribute to the overall quality and success of research and development endeavors.
A Comprehensive Technical Guide to the Safe Handling of N,N-dimethylpyrrolidin-3-amine dihydrochloride
Introduction
N,N-dimethylpyrrolidin-3-amine and its salts are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] As a building block for developing biologically active molecules, its handling is routine in many research and development laboratories.[1] However, its potent chemical properties necessitate a robust and informed approach to safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle N,N-dimethylpyrrolidin-3-amine dihydrochloride safely. The focus is not merely on procedural steps but on the underlying causality, ensuring that every action is grounded in a thorough understanding of the compound's risk profile.
Hazard Identification and In-Depth Risk Assessment
A foundational understanding of a chemical's intrinsic hazards is the first principle of safety. This compound is a hazardous substance that demands respect and careful handling. Its risk profile is driven by its high reactivity and toxicity.
GHS Classification and Hazard Profile
The Globally Harmonized System (GHS) provides a clear summary of the compound's dangers. While data for the specific dihydrochloride salt may be consolidated with its parent amine, the hazard profile remains severe.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin[3] |
| Skin Corrosion/Irritation | Category 1C / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][4] |
| Aquatic Hazard (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects[3] |
Toxicological Insights
The high toxicity of this compound is a critical consideration. It is classified as fatal in contact with skin, meaning percutaneous absorption can lead to systemic toxicity.[3] The material is extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.[4] This corrosive action is the causal factor behind the severe burn warnings and the requirement for immediate and thorough first aid upon any exposure.
Physicochemical Properties and Associated Risks
Understanding the physical state and reactivity of the compound is essential for anticipating its behavior in the laboratory.
| Property | Value | Implication for Handling |
| Molecular Formula | C₆H₁₆Cl₂N₂ | - |
| Molecular Weight | 187.11 g/mol | - |
| Appearance | Solid / Crystalline Powder | Risk of dust generation and inhalation.[3][5] |
| Solubility | Soluble in water[4] | Spills can easily spread with water; however, water is also the primary medium for decontamination of skin and eyes. |
| Hygroscopicity | High (Implied for amine salts) | The compound readily absorbs moisture from the air. This necessitates storage in a dry, tightly sealed container, preferably under an inert atmosphere, to prevent degradation and clumping. |
| Stability | Stable under recommended storage conditions.[4] | Avoid heat, flames, sparks, and strong oxidizing agents.[4] |
Engineering Controls and Personal Protective Equipment (PPE)
Safe handling is achieved through a hierarchy of controls, beginning with engineering solutions and supplemented by rigorous personal protection.
The Primacy of Engineering Controls
Engineering controls are the most effective way to minimize exposure.
-
Fume Hood: All handling of this compound, including weighing, dispensing, and transfers, must be conducted inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains dusts and vapors, preventing inhalation, which is a primary route of exposure.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and tested regularly. Their proximity is critical for effective first aid in the event of an exposure.
Mandatory PPE Protocol
PPE is the last line of defense and must be worn correctly at all times when handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles and a Face Shield | Because the substance can cause serious and irreversible eye damage, standard safety glasses are insufficient.[2] Tightly-fitting chemical goggles protect against dust, and a full-face shield is mandatory to protect the entire face from splashes.[4][6][7] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Given the risk of fatal skin contact, glove selection is critical.[3] Heavy-duty nitrile or neoprene gloves are recommended.[7] Always inspect gloves for tears or pinholes before use. Use the proper glove removal technique to avoid contaminating your skin.[4] |
| Body | Flame-Resistant Lab Coat & Chemical Apron | A lab coat protects personal clothing. A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes.[6][7] |
| Respiratory | NIOSH-approved Respirator | A respirator is required when dusts are generated and engineering controls may not be sufficient to maintain exposure below acceptable limits.[3][8] The specific type (e.g., N95, or a half-mask with appropriate cartridges) should be determined by a formal risk assessment. |
Standard Operating Procedures (SOPs)
Adherence to validated protocols minimizes the risk of exposure and incidents.
Storage and Handling Protocol
-
Receiving: Upon receipt, inspect the container for damage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[4] The container must be kept tightly closed to prevent moisture absorption.[3][4] Store in a locked cabinet or an area accessible only to authorized personnel.[3]
-
Preparation: Before opening the container, assemble all necessary equipment (spatulas, weigh boats, secondary containers) and PPE inside the fume hood.
Safe Weighing and Dispensing Workflow
The process of weighing a hazardous solid powder is a high-risk activity that requires a deliberate and controlled workflow. The following diagram and protocol outline a self-validating system for this task.
Caption: Workflow for Safely Weighing Hazardous Solids.
Waste Management and Decontamination
-
Waste Collection: All contaminated disposables (gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.
-
Decontamination: Decontaminate non-disposable equipment (spatulas, glassware) thoroughly.
-
Disposal: Dispose of waste through a licensed and approved waste disposal company.[3][4] Do not allow the chemical to enter drains, as it is toxic to aquatic life.[3]
Emergency Procedures
Preparedness is paramount. In the event of an incident, a swift and correct response can significantly mitigate harm.
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated, but do not create strong air currents that could disperse the powder.
-
Protect: Wear full PPE, including respiratory protection.
-
Contain: Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use water.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5] Avoid generating dust.[3]
-
Clean: Once the bulk material is removed, decontaminate the area.
First Aid Measures
First aiders must protect themselves before assisting a victim.[3] Show the Safety Data Sheet (SDS) to the attending medical professional.[3][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate attention from an ophthalmologist.[3][9]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with large amounts of water and soap.[5] Call a physician immediately.[3][9]
-
Inhalation: Move the victim to fresh air immediately.[3][10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[11][10] Call a physician immediately.[3][9]
-
Ingestion: Rinse the mouth thoroughly with water.[3] Give the victim two glasses of water to drink at most.[3] Do NOT induce vomiting due to the corrosive nature of the substance.[11] Call a poison center or physician immediately.[3][10]
Conclusion
The safe handling of this compound is not a matter of suggestion but of strict protocol. Its profile as a highly toxic and corrosive compound demands the consistent application of engineering controls, diligent use of appropriate PPE, and adherence to established operating and emergency procedures. By understanding the causality behind these safety measures, researchers can foster a culture of safety and effectively mitigate the risks associated with this valuable but hazardous chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
A-Technical-Guide-to-the-Chiral-Properties-of-N,N-dimethylpyrrolidin-3-amine-dihydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylpyrrolidin-3-amine dihydrochloride is a chiral molecule of significant interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its non-planar, saturated structure provides a three-dimensional framework that is crucial for specific interactions with biological targets such as enzymes and receptors.[3] The stereochemistry at the C3 position of the pyrrolidine ring in N,N-dimethylpyrrolidin-3-amine introduces chirality, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-N,N-dimethylpyrrolidin-3-amine and (S)-N,N-dimethylpyrrolidin-3-amine.
The distinct spatial arrangement of substituents in each enantiomer can lead to significantly different pharmacological and toxicological profiles.[2] This is a critical consideration in drug development, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, a thorough understanding of the chiral properties of this compound, along with methods for the synthesis, separation, and analysis of its individual enantiomers, is paramount for its effective application in pharmaceutical research.
This guide provides a comprehensive overview of the chiral aspects of this compound, focusing on its stereochemistry, methods for enantioselective synthesis and chiral resolution, and analytical techniques for determining enantiomeric purity.
Stereochemistry and Physicochemical Properties
N,N-dimethylpyrrolidin-3-amine possesses a single stereocenter at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (R) and (S). The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms.
Enantiomeric Structure
The two enantiomers of N,N-dimethylpyrrolidin-3-amine are mirror images of each other and exhibit identical physical properties such as boiling point, density, and refractive index in a non-chiral environment.[4] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.
For instance, (S)-(-)-3-(Dimethylamino)pyrrolidine has a reported specific rotation of [α]/D of -14 ± 2°, measured at a concentration of 1 g/100mL in ethanol.[4]
Physicochemical Data Summary
| Property | (S)-N,N-dimethylpyrrolidin-3-amine | Racemic N,N-dimethylpyrrolidin-3-amine |
| Molecular Formula | C6H14N2 | C6H14N2 |
| Molecular Weight | 114.19 g/mol [5] | 114.19 g/mol |
| Boiling Point | 160 °C/760 mmHg (lit.)[4] | 164 °C at 760 mmHg |
| Density | 0.899 g/mL at 25 °C (lit.)[4] | Not readily available |
| Refractive Index | n20/D 1.4650 (lit.)[4] | Not readily available |
| Optical Activity | [α]/D −14±2°, c = 1 in ethanol | 0° |
| CAS Number | 132883-44-4[5] | 69478-75-7 |
Synthesis of Chiral N,N-dimethylpyrrolidin-3-amine
The synthesis of enantiomerically pure N,N-dimethylpyrrolidin-3-amine is a key step for its use in pharmaceutical development. There are two primary strategies to obtain the individual enantiomers: asymmetric synthesis, which aims to create the desired enantiomer directly, and chiral resolution, which involves separating a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis creates the chiral center in a controlled manner, leading to a product that is enriched in one enantiomer. Various methods have been developed for the asymmetric synthesis of chiral pyrrolidines.[6][7] These often involve the use of chiral catalysts or starting materials.
One notable approach is the one-pot photoenzymatic synthesis of N-Boc-3-aminopyrrolidines. This method combines a regioselective photooxyfunctionalization to create a ketone intermediate, followed by a stereoselective biocatalytic transamination using amine transaminases (ATAs) to produce the chiral amine with high enantiomeric excess.[8]
Chiral Resolution of Racemic Mixtures
Chiral resolution is a common technique to separate enantiomers from a racemic mixture. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by methods like fractional crystallization.
Protocol for Chiral Resolution:
-
Salt Formation: React the racemic N,N-dimethylpyrrolidin-3-amine with an enantiomerically pure chiral acid (e.g., tartaric acid or mandelic acid) in a suitable solvent. This forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts. By carefully controlling the temperature and solvent composition, one diastereomer can be selectively crystallized.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base to liberate the enantiomerically pure free amine.
The choice of resolving agent and solvent system is critical for a successful resolution and often requires empirical optimization.
Analytical Methods for Chiral Purity Determination
Accurately determining the enantiomeric purity (or enantiomeric excess, ee) is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for this purpose.
Chiral HPLC
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. The choice of the CSP and the mobile phase is critical for achieving good separation.
Experimental Protocol for Chiral HPLC Analysis:
-
Column Selection: A variety of chiral stationary phases are commercially available. For amines, polysaccharide-based columns or macrocyclic glycopeptide columns (like those based on vancomycin or teicoplanin) are often effective.[9]
-
Mobile Phase Selection: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Alternatively, derivatization with a chiral tagging reagent can be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard (achiral) HPLC column.[10]
Applications of Chiral N,N-dimethylpyrrolidin-3-amine in Drug Development
Chiral amines are invaluable building blocks in the synthesis of pharmaceuticals.[11] The pyrrolidine scaffold is present in a wide array of drugs targeting various diseases.[1][12] The specific stereochemistry of substituents on the pyrrolidine ring can drastically influence the biological activity of a molecule. For example, in the context of estrogen receptor α antagonists, the orientation of a methyl group on the pyrrolidine ring determines the compound's mode of action.[2]
Enantiomerically pure (R)- or (S)-N,N-dimethylpyrrolidin-3-amine can serve as a key intermediate in the synthesis of complex drug candidates. Its use ensures that the final active pharmaceutical ingredient (API) has the correct stereochemistry, which is a critical requirement for regulatory approval and for ensuring the safety and efficacy of the drug.
Conclusion
The chiral properties of this compound are of fundamental importance for its application in drug discovery and development. The existence of (R) and (S) enantiomers necessitates the use of stereoselective synthetic methods or chiral resolution techniques to obtain enantiomerically pure compounds. Reliable analytical methods, primarily chiral HPLC, are essential for verifying the enantiomeric purity of these materials. A thorough understanding and control of the stereochemistry of this versatile building block are crucial for the development of safe and effective new medicines.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-Dimethyl-3-propylpyrrolidin-3-amine | Benchchem [benchchem.com]
- 4. (3S)-(-)-3-(DIMETHYLAMINO)PYRROLIDINE CAS#: 132883-44-4 [m.chemicalbook.com]
- 5. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
A Technical Guide to the Stability and Storage of N,N-dimethylpyrrolidin-3-amine dihydrochloride
An In-depth Technical Guide Topic: Stability and Storage Conditions for N,N-dimethylpyrrolidin-3-amine dihydrochloride Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key heterocyclic building block frequently employed in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its utility as a precursor demands a high degree of purity and integrity. However, like many substituted amine salts, its chemical and physical stability is not absolute and is highly dependent on environmental conditions. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies required to ensure the long-term viability of this reagent. Understanding these parameters is critical for the reproducibility of experimental results and the quality of downstream products.
Section 1: Physicochemical Properties
A foundational understanding of the compound's intrinsic properties is essential before delving into its stability. This compound is a salt, a characteristic that dictates many of its physical behaviors.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | Dimethyl-pyrrolidin-3-yl-amine dihydrochloride | [1] |
| CAS Number | 864448-61-3 ((R)-enantiomer) | [1] |
| Molecular Formula | C₆H₁₄N₂ · 2HCl (C₆H₁₆Cl₂N₂) | [1][2] |
| Molecular Weight | 187.11 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 194-197 °C | [1] |
| Key Sensitivities | Hygroscopic, Air Sensitive | [1][3][4] |
Section 2: Chemical Stability and Degradation Profile
The stability of this compound is primarily influenced by its susceptibility to atmospheric moisture and oxygen. These are not passive influences; they are active drivers of degradation that can compromise sample purity.
Core Instabilities
-
Hygroscopicity: As a dihydrochloride salt, the compound is highly hygroscopic, readily absorbing water from the atmosphere.[1][3] This is the most immediate and common stability concern. The absorbed moisture does not merely alter the physical state (from a free-flowing powder to a dense clump) but also acts as a solvent, potentially accelerating other degradation pathways and making accurate weighing impossible.
-
Air Sensitivity (Oxidation): The tertiary amine functionality within the molecule possesses a lone pair of electrons that is susceptible to oxidation.[3] Chronic exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can lead to the formation of N-oxide derivatives. While this process may be slow at room temperature in a well-sealed container, repeated exposure during sample handling can lead to a cumulative increase in this impurity.
Potential Degradation Pathways
While specific degradation kinetics for this molecule are not widely published, its structure allows for the prediction of two primary degradation pathways under typical laboratory conditions.
-
N-Oxidation: This is the most probable oxidative degradation route. The tertiary amine nitrogen is oxidized to form N,N-dimethylpyrrolidin-3-amine-N-oxide dihydrochloride. This impurity can have different polarity and reactivity, potentially interfering with subsequent synthetic steps.
Caption: Predicted N-Oxidation Degradation Pathway.
-
Thermal Decomposition: Under conditions of fire or extreme heat, the compound will decompose. Hazardous combustion byproducts include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and corrosive hydrogen chloride gas.[5]
Section 3: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a non-negotiable aspect of maintaining the integrity of this reagent. These procedures are designed to create a self-validating system where the material's quality is preserved by default.
Long-Term Storage Conditions
The primary goal of long-term storage is to mitigate exposure to moisture and air.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[6][7] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[3] | Displaces atmospheric oxygen and moisture, directly inhibiting N-oxidation and water absorption. |
| Container | Keep container tightly closed and sealed.[3][6] | Provides a physical barrier against the laboratory environment. Containers should be properly resealed after each use. |
| Location | Store in a well-ventilated area designated for chemical storage.[6] | Ensures safety in case of accidental spills or container failure. |
| Security | Store locked up or in an area accessible only to qualified personnel.[3] | Prevents unauthorized or improper handling. |
Standard Operating Procedure for Handling and Dispensing
Minimizing environmental exposure during use is as critical as long-term storage.
Caption: Recommended workflow for handling the hygroscopic reagent.
Incompatible Materials
To prevent dangerous reactions and degradation, avoid contact with the following:
-
Strong oxidizing agents: Can cause vigorous reactions and accelerate oxidative degradation.[5][7]
-
Acids, Acid anhydrides, Acid chlorides: While it is a dihydrochloride salt, contact with other strong acids or reactive acidic species should be avoided.[7]
Section 4: Methodology for Stability Assessment
For critical applications, particularly in drug development, verifying the stability of a specific lot of this compound is essential. A structured stability study provides empirical data on the compound's shelf-life under defined conditions.
Protocol 4.1: Stability Study Design
This protocol outlines a basic framework for a stability study. It should be adapted based on the specific regulatory or quality requirements of the project.
-
Initial Analysis (T=0): Perform a full suite of analytical tests on a reference sample from a new or unopened container. This establishes the baseline for purity, moisture content, and appearance.
-
Sample Allocation: Aliquot the material into several containers made of the same material as the bulk container, ensuring each is sealed under an inert atmosphere.
-
Storage Conditions: Place the samples into stability chambers under both long-term and accelerated conditions.
-
Long-Term: 25°C / 60% Relative Humidity (RH)
-
Accelerated: 40°C / 75% Relative Humidity (RH)
-
-
Testing Schedule: Pull samples for full analysis at predetermined time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
-
Data Analysis: Compare the results at each time point to the T=0 baseline. A significant change in any parameter indicates degradation.
Protocol 4.2: Analytical Techniques for Monitoring Stability
The choice of analytical methods must be stability-indicating, meaning they can resolve the parent compound from potential degradation products and other impurities.
| Analytical Method | Parameter Measured | Typical Acceptance Criteria (Example) | Rationale |
| HPLC with UV/CAD/MS | Purity, Impurity Profile | Purity ≥ 98.0%; No single impurity > 0.5% | The primary technique for quantifying purity and detecting the formation of new degradation products like N-oxides. |
| Karl Fischer Titration | Moisture Content | ≤ 0.5% w/w | Quantifies water absorption, directly measuring the impact of hygroscopicity. |
| Visual Inspection | Appearance, Color | White to off-white, free-flowing solid | A simple but effective qualitative check for physical degradation (clumping) or significant chemical change (color). |
| Identity (FTIR or ¹H NMR) | Structural Integrity | Spectrum conforms to reference standard | Confirms that the bulk of the material remains structurally unchanged. |
Conclusion
The chemical integrity of this compound is fundamentally dependent on rigorous exclusion of atmospheric moisture and oxygen. Its hygroscopic and air-sensitive nature necessitates storage in tightly sealed containers under an inert atmosphere in a cool, dry environment. By implementing the handling protocols and analytical verification methods detailed in this guide, researchers, scientists, and drug development professionals can ensure the reliability and reproducibility of their work, safeguarding the quality of their research from precursor to final product.
References
- 1. 864448-61-3 CAS MSDS ((R)-3-(DIMETHYLAMINO) PYRROLIDINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. louisville.edu [louisville.edu]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to Potential Impurities in the Synthesis of N,N-dimethylpyrrolidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylpyrrolidin-3-amine dihydrochloride is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of a variety of pharmaceutical agents. Its pyrrolidine core is a prevalent motif in numerous biologically active compounds. The purity of this intermediate is paramount, as impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the potential impurities that can arise during the synthesis of this compound, offering insights into their formation, identification, and control.
Two principal synthetic routes are commonly employed for the preparation of N,N-dimethylpyrrolidin-3-amine: the reductive amination of an N-protected 3-pyrrolidinone and the methylation of 3-aminopyrrolidine derivatives. Each pathway presents a unique impurity profile stemming from starting materials, reagents, intermediates, and side reactions.
Synthetic Pathways and Associated Impurities
Route 1: Reductive Amination of N-Boc-3-pyrrolidinone
A widely used and efficient method for synthesizing N,N-dimethylpyrrolidin-3-amine involves the reductive amination of N-Boc-3-pyrrolidinone with dimethylamine, followed by deprotection of the Boc group.
Diagram of Reductive Amination Pathway:
Caption: Synthetic route via reductive amination of N-Boc-3-pyrrolidinone.
-
N-Boc-3-hydroxypyrrolidine: Incomplete oxidation of the starting material, N-Boc-3-hydroxypyrrolidine, during the preparation of N-Boc-3-pyrrolidinone can lead to its presence as an impurity.[1] This can subsequently be carried through the synthesis.
-
Reagent-Derived Impurities:
-
From Sodium Triacetoxyborohydride (NaBH(OAc)₃): This common reducing agent can contain impurities such as sodium diacetoxyborohydride and residual acetate.[2] The potency of STAB can also degrade over time, which may lead to incomplete reduction and the presence of unreacted intermediates.[3]
-
From Sodium Cyanoborohydride (NaBH₃CN): If used as an alternative reducing agent, it can contain residual free cyanide (HCN and NaCN).[4] This can lead to the formation of undesired cyanated side products.[4][5]
-
-
N-Boc-3-aminopyrrolidine: Incomplete reaction or inefficient methylation can result in the presence of the mono-substituted intermediate.
-
Over-alkylation/Quaternization: While less common with reductive amination compared to direct alkylation, under certain conditions, the pyrrolidine nitrogen can be methylated, leading to a quaternary ammonium salt.[1][6]
-
Ring-Opened Impurities: Harsh reaction conditions or the presence of certain impurities could potentially lead to the opening of the pyrrolidine ring, though this is generally not a major pathway.
Route 2: Eschweiler-Clarke Methylation of 3-Aminopyrrolidine
An alternative route involves the direct methylation of a 3-aminopyrrolidine derivative using the Eschweiler-Clarke reaction, which employs formaldehyde and formic acid.
Diagram of Eschweiler-Clarke Methylation Pathway:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Amine oxide - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pharmtech.com [pharmtech.com]
- 5. asianpubs.org [asianpubs.org]
- 6. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]
Methodological & Application
"N,N-dimethylpyrrolidin-3-amine dihydrochloride" in asymmetric catalysis protocols
An Application Guide to N,N-dimethylpyrrolidin-3-amine Dihydrochloride in Asymmetric Catalysis: Principles, Protocols, and Potential
Introduction: The Promise of a Privileged Scaffold
The pyrrolidine ring system stands as a "privileged" scaffold in the field of asymmetric catalysis. The pioneering work in the early 2000s by List, Barbas, and MacMillan demonstrated that simple chiral pyrrolidines, like the amino acid L-proline, could catalyze complex chemical transformations with high stereoselectivity, heralding the era of modern organocatalysis.[1][2] This discovery revealed that such molecules could activate substrates by forming transient chiral enamines or iminium ions, mimicking the function of complex enzymes but with a simple, robust small molecule.[3]
This guide focuses on This compound , a chiral diamine that, while not yet widely documented as a catalyst itself, possesses the structural features of a highly promising candidate for two major branches of asymmetric synthesis: organocatalysis and transition metal catalysis. Its rigid pyrrolidine backbone provides a well-defined stereochemical environment, while the two distinct amine functionalities—a secondary amine within the ring (once neutralized from its salt form) and a tertiary dimethylamino side chain—offer unique opportunities for bifunctional activation.
As a Senior Application Scientist, this document is structured not as a review of established uses, but as a forward-looking guide for the research and drug development professional. It provides the foundational principles and detailed, actionable protocols to explore the catalytic potential of N,N-dimethylpyrrolidin-3-amine, grounded in the proven success of analogous systems.
Part 1: Application as a Bifunctional Organocatalyst
Expert Insight: The Mechanistic Rationale
The power of many modern pyrrolidine-based organocatalysts lies in their ability to perform bifunctional catalysis. One part of the molecule engages with one substrate (e.g., the secondary amine forming an enamine with a ketone), while another functional group directs or activates the second substrate.
In the case of N,N-dimethylpyrrolidin-3-amine (as the free base), a plausible catalytic cycle in a reaction like the Michael addition would involve:
-
Enamine Formation: The secondary ring nitrogen reacts with a donor aldehyde or ketone to form a chiral enamine, increasing its HOMO energy and making it nucleophilic.
-
Bifunctional Activation: The tertiary dimethylamino group, positioned by the rigid pyrrolidine ring, can act as a Lewis base or hydrogen bond acceptor. This allows it to interact with the electrophilic partner (e.g., a nitroalkene), orienting it for a stereochemically controlled attack by the enamine.
This dual-activation strategy is a hallmark of highly efficient organocatalysts, often leading to superior reactivity and enantioselectivity compared to simpler catalysts like L-proline.[3]
Workflow for Evaluating Catalytic Performance
Caption: General workflow for screening N,N-dimethylpyrrolidin-3-amine as an organocatalyst.
Protocol 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol is designed as a starting point to evaluate the efficacy of N,N-dimethylpyrrolidin-3-amine in a benchmark organocatalytic reaction.
Materials:
-
This compound
-
trans-β-Nitrostyrene (1.0 mmol, 149.1 mg)
-
Propanal (10.0 mmol, 0.72 mL)
-
Anhydrous base (e.g., Diisopropylethylamine, DIPEA, 0.2 mmol, 35 µL for in situ neutralization)
-
Anhydrous solvent (e.g., Hexane or Toluene, 1.0 mL)
-
Standard laboratory glassware, flame-dried under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In Situ): To a flame-dried vial under an inert atmosphere, add trans-β-nitrostyrene (1.0 mmol) and this compound (10 mol%, 0.1 mmol, 18.5 mg).
-
Add the anhydrous solvent (1.0 mL) followed by DIPEA (0.2 mmol) to generate the free base catalyst. Stir the mixture for 10-15 minutes at room temperature.
-
Scientist's Note: The dihydrochloride salt is catalytically inactive. Neutralization to the free base is the critical first step. Using a slight excess of a non-nucleophilic organic base like DIPEA prevents unwanted side reactions.
-
-
Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Add propanal (10.0 mmol) in one portion.
-
Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC). The reaction time can vary significantly (from 1 to 24 hours).
-
Workup: Once the reaction is complete, quench by adding 1N HCl (2 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio of the resulting γ-nitro aldehyde by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column.
-
Performance Benchmarks:
For context, a new catalyst's performance can be compared against established standards in the field for the same reaction.
| Catalyst Type | Catalyst Name | Time (h) | Yield (%) | syn:anti Ratio | ee (%) | Reference |
| Amino Acid | L-Proline | 24 | 10 | - | 22 | [3] |
| Proline Derivative | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 24 | 20 | - | 75 | [3] |
| Prolinol Silyl Ether | (S)-Diphenylprolinol TMS Ether | 1 | 82 | 94:6 | 99 | [3] |
This table provides clear benchmarks for success. A promising result with N,N-dimethylpyrrolidin-3-amine would show a significant improvement over L-proline, aiming for the high efficiency and stereocontrol demonstrated by advanced derivatives like prolinol silyl ethers.
Part 2: Application as a Chiral Ligand in Transition Metal Catalysis
Expert Insight: The Mechanistic Rationale
Chiral diamines are cornerstone ligands in asymmetric transition metal catalysis. The two nitrogen atoms can act as a bidentate "pincer," coordinating to a metal center (e.g., Palladium, Iridium, Copper) and creating a well-defined, sterically hindered chiral pocket around it. This forces incoming substrates to approach from a specific trajectory, thereby controlling the stereochemical outcome of the reaction.
For N,N-dimethylpyrrolidin-3-amine, the C₂-asymmetric nature and the different electronic properties of the two nitrogen donors (one secondary, one tertiary) could lead to unique reactivity and selectivity profiles in reactions such as asymmetric allylic alkylation or cycloadditions.
Workflow for Ligand Synthesis and Complexation
Caption: Formation of the active chiral metal catalyst from the ligand precursor.
Protocol 2: Screening in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol outlines a general procedure to screen the N,N-dimethylpyrrolidin-3-amine ligand in a classic Pd-catalyzed AAA reaction.
Materials:
-
This compound (as ligand precursor)
-
Palladium(II) allyl chloride dimer, [[Pd(allyl)Cl]₂] (2.5 mol% Pd)
-
rac-1,3-Diphenyl-2-propenyl acetate (substrate, 1.0 equiv)
-
Dimethyl malonate (nucleophile, 3.0 equiv)
-
N,O-Bis(trimethylsilyl)acetamide (BSA, base, 3.0 equiv)
-
Potassium acetate (KOAc, additive, 5 mol%)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Ligand Preparation: In a separate vial, prepare the free base of N,N-dimethylpyrrolidin-3-amine by neutralizing the dihydrochloride salt. For screening purposes, a stock solution of the free base in the reaction solvent can be made.
-
Catalyst Formation: To a flame-dried Schlenk tube under an inert atmosphere, add [[Pd(allyl)Cl]₂] (0.0125 mmol, 4.6 mg). Add anhydrous DCM (1.0 mL).
-
Add the free base ligand (6 mol%, 0.06 mmol). The solution should change color, indicating complex formation. Stir for 20-30 minutes at room temperature.
-
Scientist's Note: The ligand-to-metal ratio is a critical parameter to optimize. A starting point of L/Pd = 2.4 (or 6 mol% ligand to 2.5 mol% Pd) is common in screening.
-
-
Reaction Setup: In a separate tube, dissolve the substrate, rac-1,3-diphenyl-2-propenyl acetate (0.5 mmol, 126 mg), in DCM (1.0 mL).
-
Reaction Initiation: To the catalyst mixture, add the substrate solution, followed by dimethyl malonate (1.5 mmol, 172 µL), BSA (1.5 mmol, 370 µL), and KOAc (0.025 mmol, 2.5 mg).
-
Monitoring and Workup: Stir at room temperature until the starting material is consumed (monitor by TLC). Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Purification & Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) of the alkylated product by chiral HPLC.
Conclusion and Outlook
This compound represents an accessible and promising, yet underexplored, building block in the world of asymmetric catalysis. Its chiral diamine structure provides a compelling foundation for the rational design of both novel organocatalysts and effective ligands for transition metals. The protocols detailed in this guide offer a mechanistically sound and practical starting point for researchers to unlock its potential. By systematically evaluating its performance against well-established benchmarks, new, highly efficient catalytic systems may be discovered, further expanding the powerful toolkit of asymmetric synthesis available to chemists in academia and industry.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: N,N-Dimethylpyrrolidin-3-amine Dihydrochloride as a Versatile Organocatalyst in Carbon-Carbon Bond Formation
Introduction: The Rise of Amine-Based Organocatalysis
In the landscape of modern synthetic chemistry, organocatalysis has emerged as a powerful third pillar alongside traditional metal- and enzyme-based catalysis. This field leverages small, purely organic molecules to accelerate chemical transformations with high efficiency and stereoselectivity. Among the various classes of organocatalysts, chiral amines, particularly those based on the pyrrolidine scaffold, have garnered significant attention. Their prevalence is largely due to their ability to activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[1] This mode of activation mimics natural enzymatic processes and provides a robust platform for a wide array of asymmetric reactions.
The pyrrolidine ring system offers a unique combination of conformational rigidity and synthetic accessibility, making it a privileged scaffold in catalyst design.[1] Proline and its derivatives are seminal examples, effectively catalyzing aldol and Michael reactions.[1] The secondary amine within the pyrrolidine ring is crucial for the formation of the key enamine intermediate with carbonyl compounds.[1] This application note focuses on the utility of N,N-dimethylpyrrolidin-3-amine dihydrochloride, a readily available pyrrolidine derivative, as a potent organocatalyst for fundamental carbon-carbon bond-forming reactions. While the dihydrochloride salt is the stable form, it is the corresponding free amine, generated in situ, that serves as the active catalytic species.
Catalytic Principle: Enamine-Mediated Activation
The catalytic activity of N,N-dimethylpyrrolidin-3-amine hinges on the principle of enamine catalysis. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a transient enamine intermediate. This process enhances the nucleophilicity of the α-carbon of the carbonyl compound, enabling it to attack various electrophiles.
The general catalytic cycle can be visualized as follows:
Figure 1: Generalized workflow for enamine catalysis.
Application I: The Aldol Condensation
The aldol reaction, a cornerstone of C-C bond formation, can be efficiently catalyzed by pyrrolidine derivatives. Research on closely related structures, such as 3-pyrrolidinamine, has demonstrated high activity and excellent yields in the condensation of aromatic and heterocyclic aldehydes with ketones under mild conditions.[2] The N,N-dimethyl substitution in the target molecule is expected to modulate basicity and steric hindrance, potentially influencing reaction rates and selectivity.
Protocol: Catalytic Aldol Condensation of Benzaldehyde with Acetone
This protocol describes a general procedure for the this compound catalyzed aldol condensation.
Materials:
-
This compound
-
Triethylamine (or another suitable base)
-
Benzaldehyde
-
Acetone
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous solution of NH4Cl
-
Anhydrous MgSO4
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in the chosen solvent (5 mL), add a vast excess of acetone (e.g., 10 equivalents).
-
Add this compound (0.1 mmol, 10 mol%).
-
To generate the active free base catalyst in situ, add triethylamine (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α,β-unsaturated ketone.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Yield (%) |
| 1 | Benzaldehyde | Acetone | 10 | High |
| 2 | 4-Nitrobenzaldehyde | Acetone | 10 | Excellent |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | 10 | Good to High |
| 4 | 2-Thiophenecarboxaldehyde | Acetone | 10 | High |
| Table 1: Expected outcomes based on the performance of analogous pyrrolidine catalysts in aldol condensations.[2] |
Application II: The Michael Addition
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Pyrrolidine-based catalysts are known to promote the conjugate addition of carbon nucleophiles (like aldehydes and ketones) to nitroalkenes and other Michael acceptors.
Protocol: Catalytic Michael Addition of Propanal to trans-β-Nitrostyrene
This protocol outlines a general procedure for the conjugate addition of an aldehyde to a nitroalkene.
Materials:
-
This compound
-
Triethylamine
-
trans-β-Nitrostyrene
-
Propanal
-
Toluene or other suitable non-polar solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 mmol) in toluene (5 mL), add propanal (3.0 mmol, 3 equivalents).
-
Add this compound (0.1 mmol, 10 mol%).
-
Add triethylamine (0.2 mmol, 20 mol%) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the Michael adduct.
Figure 2: A typical experimental workflow for the organocatalyzed Michael addition.
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Diastereoselectivity (syn:anti) | Enantioselectivity (% ee) |
| 1 | trans-β-Nitrostyrene | Propanal | 10-20 | Varies | Moderate to High |
| 2 | Nitromethane | Cyclohexenone | 10-20 | N/A | Moderate to High |
| 3 | Maleimide | Butanal | 10-20 | Varies | Moderate to High |
| Table 2: Representative results for pyrrolidine-catalyzed asymmetric Michael additions. The stereochemical outcome will depend on the specific catalyst structure and reaction conditions. |
Conclusion and Outlook
This compound presents itself as a promising, simple, and accessible organocatalyst for key carbon-carbon bond-forming reactions. Drawing on the established reactivity of the pyrrolidine scaffold, particularly the closely related 3-aminopyrrolidine, it is anticipated to be an effective catalyst for aldol and Michael reactions via an enamine activation mechanism. The protocols provided herein serve as a starting point for researchers to explore the catalytic potential of this compound. Further optimization of reaction conditions, including solvent, temperature, and the choice of base for the in situ generation of the active catalyst, can lead to improved yields and selectivities. Moreover, the synthesis of chiral variants of this catalyst could open avenues for its application in asymmetric synthesis, a critical area in drug discovery and development.
References
Application Notes & Protocols: N,N-dimethylpyrrolidin-3-amine Dihydrochloride as a Catalyst for Michael Addition Reactions
Introduction: The Enduring Utility of the Michael Addition
The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of synthetic organic chemistry for its remarkable efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1][2] This reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[3] The versatility of this transformation has made it indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products.
In recent decades, the field of organocatalysis—the use of small organic molecules as catalysts—has emerged as a powerful alternative to traditional metal-based catalysis.[4] Within this domain, secondary amines, particularly those based on the pyrrolidine scaffold, have proven to be exceptionally effective catalysts for a variety of transformations, including the Michael addition.[5][6] They operate primarily through an enamine-based activation mechanism, which enhances the nucleophilicity of carbonyl donors.[7][8]
This guide focuses on the application of N,N-dimethylpyrrolidin-3-amine dihydrochloride , a simple yet effective secondary amine catalyst. As an achiral catalyst, it provides a cost-effective and straightforward method for promoting Michael additions where stereocontrol is not required, making it an excellent tool for general synthesis and scaffold development.
The Catalyst: Properties and Activation
N,N-dimethylpyrrolidin-3-amine is a cyclic secondary amine. The dihydrochloride salt form is typically supplied for its enhanced stability and ease of handling. To function as a catalyst, the active free amine must be generated in situ. This is readily achieved by the addition of a stoichiometric amount of a non-nucleophilic base to neutralize the hydrochloride salts.
The catalytic activity stems from the secondary amine moiety within the pyrrolidine ring. This group reversibly condenses with carbonyl compounds (aldehydes and ketones) to form a highly nucleophilic enamine intermediate, which is the key species in the catalytic cycle.[9]
Mechanism of Action: The Enamine Catalytic Cycle
The catalytic role of N,N-dimethylpyrrolidin-3-amine in the Michael addition of a carbonyl donor (e.g., a ketone) to an acceptor (e.g., an enone) proceeds through a well-established enamine cycle.[8][10]
-
Catalyst Activation: The dihydrochloride salt is neutralized by a base to yield the free secondary amine.
-
Enamine Formation: The active secondary amine catalyst reacts with the ketone (Michael donor) to form a nucleophilic enamine intermediate, releasing a molecule of water. This step effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the donor, making it a more potent nucleophile than the corresponding enolate.
-
Michael Addition: The enamine attacks the β-carbon of the Michael acceptor in a conjugate addition, forming a new carbon-carbon bond and generating an iminium ion intermediate.
-
Hydrolysis & Catalyst Regeneration: The iminium ion is hydrolyzed by water (present in the reaction mixture) to release the final 1,5-dicarbonyl product and regenerate the protonated catalyst. The base present in the system then deprotonates the catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Enamine catalytic cycle for the Michael addition.
Reaction Scope and Applications
This catalytic system is effective for a range of Michael donors and acceptors. The primary requirement is that the donor can form an enamine (aldehydes and ketones) and the acceptor is an electron-deficient alkene.
| Michael Donor | Michael Acceptor | Typical Product |
| Cyclohexanone | Methyl vinyl ketone | 2-(3-oxobutyl)cyclohexan-1-one |
| Propanal | β-Nitrostyrene | 2-methyl-4-nitro-3-phenylbutanal |
| Acetone | Acrylonitrile | 4-oxopentanenitrile |
| Diethyl malonate | Diethyl fumarate | Tetraethyl propane-1,1,3,3-tetracarboxylate |
| Nitromethane | Chalcone | 4-nitro-1,3-diphenylbutan-1-one |
*Note: For donors like malonates or nitroalkanes, the mechanism proceeds via base-catalyzed deprotonation to form a carbanion, rather than enamine catalysis. N,N-dimethylpyrrolidin-3-amine can still act as a basic catalyst in these cases.
Experimental Protocol: Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol describes a general procedure for the this compound catalyzed addition of cyclohexanone to (E)-(2-nitrovinyl)benzene (β-nitrostyrene).
Materials and Equipment
-
This compound (1.0 eq relative to desired free amine)
-
β-Nitrostyrene (Michael Acceptor, 1.0 eq)
-
Cyclohexanone (Michael Donor, 3.0 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq relative to catalyst salt)
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Silica gel for column chromatography
-
Standard glassware for reaction workup and purification
Step-by-Step Methodology
-
Catalyst Activation:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 0.1 mmol, 18.5 mg).
-
Add anhydrous DCM (2.0 mL).
-
Add triethylamine (0.2 mmol, 20.2 mg, 27.9 µL) to the suspension.
-
Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the free amine catalyst. The suspension may become a clear solution.
-
Rationale: The added base deprotonates the ammonium salt to generate the catalytically active free secondary amine. Using a slight excess ensures complete conversion.
-
-
Reaction Setup:
-
To the catalyst solution, add β-nitrostyrene (1.0 mmol, 149.1 mg).
-
Add cyclohexanone (3.0 mmol, 294.4 mg, 308 µL).
-
Rationale: An excess of the Michael donor (cyclohexanone) is used to ensure complete consumption of the more valuable acceptor and to drive the reaction equilibrium towards the product. It also serves as a co-solvent.
-
-
Reaction Progress:
-
Stir the reaction mixture at room temperature (approx. 20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 20-30% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the β-nitrostyrene spot. Reaction times typically range from 4 to 24 hours.
-
Rationale: Room temperature is usually sufficient for enamine-catalyzed Michael additions, minimizing potential side reactions like self-condensation of the ketone.
-
-
Workup and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess cyclohexanone.
-
Redissolve the crude residue in a minimal amount of DCM.
-
Directly load the concentrated residue onto a silica gel column.
-
Rationale: Direct loading avoids an aqueous workup which can sometimes lead to emulsions or product degradation, although a simple wash with dilute HCl (to remove the amine catalyst) and brine can also be employed if necessary.
-
-
Purification:
-
Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%).
-
Combine the fractions containing the desired product (identified by TLC).
-
Remove the solvent under reduced pressure to yield the purified Michael adduct, 2-(2-nitro-1-phenylethyl)cyclohexan-1-one, typically as a mixture of diastereomers.
-
Rationale: Chromatography is essential to separate the product from unreacted starting materials, the catalyst, and any minor byproducts.
-
Figure 2: Experimental workflow for the catalyzed Michael addition.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Incomplete catalyst activation. | Ensure the base is fresh and added in sufficient quantity (2.0 eq). Allow adequate time for activation before adding reactants. |
| Low reactivity of substrates. | Gently heat the reaction (e.g., to 40 °C). Increase catalyst loading to 20 mol%. | |
| Side Product Formation | Self-condensation of the donor (e.g., aldol reaction). | Run the reaction at a lower temperature (e.g., 0 °C) or for a shorter duration. |
| Polymerization of the acceptor. | Ensure the Michael acceptor is pure. Add it slowly to the reaction mixture. | |
| Difficult Purification | Product co-elutes with starting material. | Adjust the polarity of the chromatography eluent. Try a different stationary phase if necessary. |
| Catalyst is difficult to remove. | Perform a dilute acid wash (e.g., 1M HCl) during the workup before chromatography to protonate and extract the amine catalyst into the aqueous layer. |
Conclusion
This compound is a readily available and highly effective organocatalyst for promoting Michael addition reactions. Through a straightforward activation and enamine-based mechanism, it facilitates the formation of 1,5-dicarbonyl compounds and related structures from a wide range of donors and acceptors. While it does not provide enantioselectivity, its simplicity, cost-effectiveness, and operational ease make it a valuable tool for routine synthesis, scaffold elaboration, and the generation of compound libraries in research and drug development settings.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: N,N-Dimethylpyrrolidin-3-amine Dihydrochloride in Synthetic Chemistry
A Guide to Handling, Application, and Protocol Design for Drug Discovery Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its favorable physicochemical properties, including aqueous solubility and metabolic stability, and its ability to serve as a versatile three-dimensional framework for orienting pharmacophoric groups. N,N-dimethylpyrrolidin-3-amine, particularly in its chiral forms, represents a highly valuable building block for introducing this key heterocycle into complex molecular architectures.[2][3]
This application note serves as a technical guide for researchers, chemists, and drug development professionals on the effective use of N,N-dimethylpyrrolidin-3-amine dihydrochloride in organic synthesis. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, providing a robust framework for its application. This guide covers the essential physicochemical properties, critical safety and handling procedures, and a detailed, validated protocol for a representative acylation reaction—a cornerstone transformation in pharmaceutical synthesis.
Physicochemical Properties and Strategic Handling
N,N-dimethylpyrrolidin-3-amine is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. This salt form is a crystalline solid that is significantly easier to handle than the corresponding free base, which is a liquid.[4] Understanding the properties of this salt is the first step to its successful implementation in any synthetic route.
Table 1: Physicochemical Properties of N,N-Dimethylpyrrolidin-3-amine and its Dihydrochloride Salt
| Property | N,N-Dimethylpyrrolidin-3-amine (Free Base) | This compound |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 114.19 g/mol [5] | 187.11 g/mol [6] |
| Appearance | Colorless to light yellow liquid[4] | Solid |
| Boiling Point | ~164-167 °C at 760 mmHg[7] | Not Applicable (decomposes) |
| CAS Number (Racemate) | 69478-75-7 | 152811-55-7[8] |
| CAS Number (R-enantiomer) | 206350-11-0 | 864448-61-3[6][9] |
| CAS Number (S-enantiomer) | 132883-44-4[10][11] | Not readily available |
The Critical Step: Liberation of the Free Amine
The dihydrochloride salt is unreactive as a nucleophile. The core of its application in synthesis lies in the in situ or prior neutralization to generate the free amine. The free base possesses two nitrogen atoms: a secondary amine within the pyrrolidine ring and a tertiary dimethylamino side chain. For most applications, such as acylation or alkylation, the secondary amine is the desired reactive site due to its greater nucleophilicity and lower steric hindrance.
The choice of base is critical and depends on the reaction conditions:
-
Organic Bases (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)): Commonly used for reactions in aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). They scavenge the HCl generated during the reaction, and the resulting ammonium salt often precipitates or can be easily removed during aqueous workup. At least two equivalents of the base are required to neutralize the dihydrochloride salt.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃, NaOH): Suitable for two-phase systems or reactions in protic solvents. They are cost-effective and easily removed by filtration or extraction.
Safety and Handling
Safe laboratory practice is paramount when working with this reagent and its free base. The free amine is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[12] Inhalation may cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[13] An eyewash station and safety shower must be readily accessible.[13]
-
Storage: Store the dihydrochloride salt in a tightly closed container in a cool, dry, and well-ventilated area. The free base should be stored under an inert atmosphere (e.g., nitrogen or argon) at recommended temperatures (often 2-8°C) to prevent degradation.[4][7]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Unused material should be treated as hazardous waste.[12]
Core Application: A Versatile Synthon in Amide Bond Formation
Amide bond formation is arguably the most common reaction in drug discovery. N,N-dimethylpyrrolidin-3-amine serves as an excellent building block for introducing a chiral, amine-functionalized pyrrolidine ring. The general workflow is a robust and reliable process applicable across a wide range of substrates.
Caption: General experimental workflow for using the dihydrochloride salt.
Detailed Experimental Protocol: Synthesis of a Model Amide
This protocol details the synthesis of (R)-1-benzoyl-N,N-dimethylpyrrolidin-3-amine from (R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride and benzoyl chloride. This reaction exemplifies a standard amide coupling procedure.
Caption: Reaction scheme for the synthesis of a model amide.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| (R)-N,N-Dimethylpyrrolidin-3-amine dihydrochloride | 187.11 | 1.00 g | 5.34 | 1.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 25 mL | - | - |
| Triethylamine (TEA) | 101.19 | 1.63 mL | 11.75 | 2.2 |
| Benzoyl Chloride | 140.57 | 0.68 mL | 5.87 | 1.1 |
| Saturated aq. NaHCO₃ | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | ~2 g | - | - |
Step-by-Step Procedure
-
Liberation of the Free Amine:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride (1.00 g, 5.34 mmol).
-
Add anhydrous dichloromethane (25 mL) to create a suspension.
-
Place the flask in an ice-water bath and allow it to cool to 0 °C with stirring.
-
Slowly add triethylamine (1.63 mL, 11.75 mmol) dropwise over 5 minutes. The suspension may become thicker as the triethylamine hydrochloride salt forms. Stir the mixture at 0 °C for an additional 15 minutes.
-
Causality: Using two equivalents of TEA ensures the full neutralization of the dihydrochloride salt. A slight excess (2.2 eq total) is used to also quench the HCl byproduct generated in the subsequent acylation step. Cooling is essential to manage the heat from the acid-base reaction.
-
-
Acylation Reaction:
-
While maintaining the temperature at 0 °C, add benzoyl chloride (0.68 mL, 5.87 mmol) dropwise to the stirring suspension over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours.
-
Causality: Slow, cooled addition of the highly reactive acyl chloride prevents temperature spikes that could lead to side reactions. Using a slight excess (1.1 eq) of the acylating agent ensures full consumption of the more valuable amine starting material.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% NH₄OH. Stain with potassium permanganate. The reaction is complete when the starting free amine spot (visualized in a separate lane after basifying a small aliquot) is no longer visible.
-
-
Aqueous Workup:
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (20 mL) and then brine (20 mL).
-
Causality: The water quench dissolves the triethylamine hydrochloride salt. The NaHCO₃ wash removes any remaining traces of HCl or unreacted benzoyl chloride (by hydrolysis). The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel.
-
Elute with a gradient of 0-10% methanol in dichloromethane. The desired product typically elutes at ~5-7% methanol.
-
Combine the pure fractions and concentrate under reduced pressure to afford the final product, (R)-1-benzoyl-N,N-dimethylpyrrolidin-3-amine.
-
Conclusion
This compound is a versatile and powerful building block for modern organic synthesis, particularly in the field of drug discovery. Its successful application hinges on a clear understanding of its properties as a salt and the mandatory initial step of liberating the reactive free amine. The protocol described herein for amide bond formation is robust and can be adapted for a wide variety of acylating agents, alkylating agents, and other electrophiles. By following the principles of careful neutralization, controlled reaction conditions, and thorough purification, researchers can confidently incorporate this valuable synthon to accelerate the discovery of novel therapeutics.
References
- 1. enamine.net [enamine.net]
- 2. (R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride | 1246383-56-1 | Benchchem [benchchem.com]
- 3. N,1-dimethylpyrrolidin-3-amine dihydrochloride | 892495-04-4 | Benchchem [benchchem.com]
- 4. (3S)-(-)-3-(DIMETHYLAMINO)PYRROLIDINE CAS#: 132883-44-4 [m.chemicalbook.com]
- 5. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 864448-61-3|(R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 152811-55-7|N,N-Dimethylpyrrolidin-3-amine hydrochloride|BLDpharm [bldpharm.com]
- 9. SDS of (R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride, Safety Data Sheets, CAS 864448-61-3 - chemBlink [chemblink.com]
- 10. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]
- 11. GSRS [precision.fda.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Utility of N,N-dimethylpyrrolidin-3-amine Dihydrochloride in the Synthesis of Pharmaceutical Intermediates
Abstract
The pyrrolidine ring is a foundational scaffold in modern medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of bioactive molecules.[2] This application note delves into the specific utility of a key derivative, N,N-dimethylpyrrolidin-3-amine dihydrochloride, as a versatile building block in the synthesis of pharmaceutical intermediates. We will explore its chemical properties, common synthetic applications, and provide detailed, field-proven protocols for its use in N-alkylation and amidation reactions. The causality behind experimental choices will be elucidated to provide researchers with a deeper understanding of the synthetic strategy.
Introduction to this compound
N,N-dimethylpyrrolidin-3-amine is a chiral cyclic amine that serves as a valuable synthon in organic synthesis.[3] Its structure features a five-membered pyrrolidine ring with a dimethylamino group at the 3-position. The presence of both a secondary amine within the ring and a tertiary amine as a substituent provides multiple points for chemical modification.[4] In pharmaceutical development, this compound is often supplied as a more stable dihydrochloride salt to improve handling and shelf-life.
The pyrrolidine moiety is a privileged structure in drug discovery, known to enhance aqueous solubility and improve other physicochemical properties, in addition to being a core part of the pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, while the ring structure itself imparts a specific conformational rigidity that can be crucial for binding to biological targets.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [4] |
| Molecular Weight | 187.11 g/mol | [4][5] |
| Appearance | Light yellow solid (predicted) | [6] |
| Chirality | Exists as (S) and (R) enantiomers | [7][8] |
| Synonyms | (3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride, (3S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | [4][5] |
graph Structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; H_N1 [label="H", pos="-0.5,1.5!", fontcolor="#202124"];
// Pyrrolidine ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- H_N1;
// Dimethylamino group at C3 N2 [label="N", pos="-0.9,-2.5!", fontcolor="#202124"]; C3 -- N2; C5 [label="CH₃", pos="-1.8,-2.2!", fontcolor="#202124"]; C6 [label="CH₃", pos="-1.2,-3.4!", fontcolor="#202124"]; N2 -- C5; N2 -- C6;
// Dihydrochloride Cl1 [label="2HCl", pos="2,0!", fontcolor="#EA4335", fontsize=18];
// Labels for reactive sites label_sec_amine [label="Secondary Amine\n(Nucleophilic Site)", pos="-1.5,1.5!", fontcolor="#4285F4", fontsize=12]; label_tert_amine [label="Tertiary Amine\n(Influences Solubility/Basicity)", pos="-3,-3!", fontcolor="#34A853", fontsize=12]; }
Figure 1: Structure of this compound.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[4][9] Its structural features allow it to be incorporated into larger molecules to modulate their biological activity and pharmacokinetic profiles.
2.1. Role as a Nucleophilic Building Block
The secondary amine within the pyrrolidine ring is a potent nucleophile, making it an ideal reactant for forming new carbon-nitrogen bonds. This reactivity is central to its application in drug synthesis. Common reactions include:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to attach the pyrrolidine moiety to a larger scaffold.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form a new amine linkage.[10]
-
Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters to produce amide derivatives.
These reactions make it a versatile intermediate for creating a wide array of more complex molecules.[4]
2.2. Incorporation into Biologically Active Scaffolds
The pyrrolidine scaffold is found in a variety of drugs, including antivirals like Daclatasvir and antidiabetics like Vildagliptin.[11] While direct synthesis pathways for all such drugs using N,N-dimethylpyrrolidin-3-amine are not always published in detail, the general utility of substituted pyrrolidines is well-established. For instance, chiral pyrrolidines are crucial intermediates in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors and CXCR4 chemokine receptor antagonists.[3] The dimethylamino group can further enhance the drug's properties, such as its ability to cross biological membranes or its binding affinity to a target protein.[4]
Experimental Protocols & Methodologies
3.1. Safety and Handling
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13] A lab coat, safety goggles, and nitrile gloves are mandatory.
-
Handling: Avoid breathing dust, fumes, or vapors.[5][12] Handle in a well-ventilated area, preferably under a chemical fume hood.[13] Keep away from heat and ignition sources.[6][14]
-
First Aid:
-
Inhalation: Remove the person to fresh air. If feeling unwell, seek medical attention.[6][13]
-
Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[6][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[6][12]
-
Ingestion: Rinse mouth and seek medical attention. Do not induce vomiting.[13]
-
3.2. Protocol 1: General Procedure for N-Alkylation
This protocol describes the reaction of N,N-dimethylpyrrolidin-3-amine with an electrophilic alkylating agent (e.g., benzyl bromide) to form an N-substituted product.
Figure 2: Workflow for a typical N-Alkylation reaction.
Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile).
-
Deprotonation: Add a suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.2-3.0 eq) to neutralize the dihydrochloride and deprotonate the secondary amine. Stir for 10-15 minutes at room temperature.
-
Causality Note: At least two equivalents of base are required to neutralize the two HCl salts. An additional equivalent is often used to scavenge the acid generated during the subsequent alkylation.
-
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
3.3. Protocol 2: Synthesis of an Amide Derivative
This protocol details the formation of an amide bond by reacting N,N-dimethylpyrrolidin-3-amine with an acyl chloride.
Figure 3: Workflow for the synthesis of an amide derivative.
Methodology:
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Causality Note: The reaction is often highly exothermic. Cooling is essential to control the reaction rate and prevent the formation of side products.
-
-
Addition: Slowly add a solution of the desired acyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution via a dropping funnel.
-
Reaction & Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-8 hours. Monitor the disappearance of the starting materials using TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude amide product. The product can then be purified by recrystallization or column chromatography.
Table of Representative Reaction Parameters:
| Reaction Type | Reactant (1.1 eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| N-Alkylation | Benzyl Bromide | TEA (2.5) | ACN | 0 to RT | 6 | 85-95% |
| Amidation | Benzoyl Chloride | TEA (2.5) | DCM | 0 to RT | 4 | 90-98% |
| Reductive Amination | Cyclohexanone | Na(OAc)₃BH (1.5) | DCE | RT | 12 | 80-90% |
(Yields are estimates and can vary based on substrate and specific conditions)
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its chiral nature and the presence of a nucleophilic secondary amine allow for its strategic incorporation into complex molecular architectures. The protocols provided herein offer a robust foundation for researchers to utilize this synthon in their drug discovery and development programs. By understanding the rationale behind the experimental steps, scientists can effectively adapt these methods to a wide range of synthetic targets, leveraging the unique properties of the pyrrolidine scaffold to design the next generation of therapeutic agents.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,1-dimethylpyrrolidin-3-amine dihydrochloride | 892495-04-4 | Benchchem [benchchem.com]
- 4. Buy N,1-dimethylpyrrolidin-3-amine dihydrochloride | 892495-04-4 | 95 [smolecule.com]
- 5. (3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride 97% | CAS: 864448-61-3 | AChemBlock [achemblock.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]
- 8. (3S)-(-)-3-(Dimethylamino)pyrrolidine | C6H14N2 | CID 7019156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
reaction conditions for chiral amine synthesis with "N,N-dimethylpyrrolidin-3-amine dihydrochloride"
An Application Guide to the Asymmetric Synthesis of Chiral Amines Utilizing the 3-Aminopyrrolidine Scaffold
Authored by: A Senior Application Scientist
Introduction: The Central Role of Chiral Amines and the Pyrrolidine Scaffold
Chiral amines are indispensable building blocks in modern medicinal chemistry and materials science, forming the stereogenic core of a vast array of pharmaceuticals and bioactive natural products.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a particularly "privileged" scaffold in this domain.[3][4] Its rigid conformation and the stereochemical information embedded within its structure make it an ideal foundation for designing powerful chiral catalysts and ligands.[3][5]
While proline and its derivatives have been extensively studied and celebrated as organocatalysts, the chiral 3-aminopyrrolidine framework, exemplified by compounds like N,N-dimethylpyrrolidin-3-amine, offers a distinct and versatile platform for asymmetric synthesis. This guide provides an in-depth exploration of how the 3-aminopyrrolidine scaffold is leveraged to create sophisticated organocatalysts and outlines detailed protocols for their application in key C-C bond-forming reactions. We will move from the fundamental building block to the design and application of advanced, bifunctional catalysts that deliver high stereoselectivity.
Core Concept: From Chiral Building Block to Bifunctional Organocatalyst
N,N-dimethylpyrrolidin-3-amine dihydrochloride itself is best viewed as a chiral building block. Its primary amine (after deprotection/modification) and the inherent chirality of the pyrrolidine ring are valuable starting points. However, for high catalytic efficacy and enantioselectivity, this basic scaffold is typically elaborated into a bifunctional organocatalyst .
The core principle of these catalysts is the simultaneous activation of both the nucleophile and the electrophile, bringing them together in a highly organized, chiral transition state. This is often achieved by incorporating a hydrogen-bond donor moiety (like a thiourea, sulfonamide, or amide) onto the 3-amino group.[6][7]
-
Nucleophile Activation: The pyrrolidine nitrogen activates aldehydes or ketones by forming a nucleophilic enamine intermediate. The stereocenter on the pyrrolidine ring directs the facial selectivity of this enamine.[3][7]
-
Electrophile Activation: The appended hydrogen-bond donor group (e.g., thiourea) chelates and activates the electrophile (e.g., a nitroolefin), lowering its LUMO and orienting it for a specific trajectory of attack.[6]
This dual activation model is the cornerstone of the high efficiency and stereocontrol observed with these catalysts.
Caption: Dual activation mechanism of a 3-aminopyrrolidine-derived bifunctional catalyst.
Application Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
The Michael addition is a cornerstone of C-C bond formation. Using a chiral 3-aminopyrrolidine-derived thiourea catalyst, this reaction can be rendered highly enantioselective, producing valuable γ-nitro aldehydes, which are precursors to chiral γ-amino acids.
Catalyst Synthesis: From (S)-3-Boc-aminopyrrolidine to a Bifunctional Thiourea Catalyst
This protocol details the synthesis of a catalyst where the 3-aminopyrrolidine scaffold is functionalized with a 3,5-bis(trifluoromethyl)phenyl thiourea group, a common and effective H-bond donating moiety.
Caption: Workflow for the synthesis of a chiral bifunctional thiourea catalyst.
Step-by-Step Protocol:
-
Thiourea Formation: To a solution of (S)-1-Boc-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring by TLC until the starting amine is consumed.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the Boc-protected thiourea catalyst.
-
Boc Deprotection: Dissolve the purified intermediate in DCM (0.2 M) and cool to 0°C. Add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the final catalyst is often used directly without further purification.
Catalytic Michael Addition Protocol
Step-by-Step Protocol:
-
Reaction Setup: To a vial charged with the chiral thiourea catalyst (0.1 eq, 10 mol%), add the solvent (e.g., toluene or CH₂Cl₂, 0.5 M).
-
Addition of Reactants: Add the nitroolefin (e.g., trans-β-nitrostyrene, 1.0 eq). Cool the mixture to the desired temperature (e.g., 0°C or -20°C).
-
Initiation: Add the aldehyde (e.g., propanal, 2.0-3.0 eq) and stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.
-
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to isolate the desired γ-nitro aldehyde.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation: Expected Performance
The performance of these catalysts is highly dependent on the specific substrates and conditions. The following table provides representative data.[6][8]
| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| Propanal | trans-β-Nitrostyrene | 10 | Toluene | 0 | 24 | 95 | >20:1 | 98 |
| Cyclohexanecarboxaldehyde | (E)-Nitropent-1-ene | 10 | CH₂Cl₂ | -20 | 48 | 88 | 15:1 | 95 |
| Isovaleraldehyde | (E)-3-Nitrostyrene | 20 | Toluene | 4 | 36 | 91 | >20:1 | 99 |
Application Protocol 2: Asymmetric Aldol Reaction
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds. Pyrrolidine-based catalysts, particularly those functionalized as prolinamides or similar structures, can effectively catalyze this transformation.[7] While direct proline catalysis is well-known, derivatives incorporating the 3-aminopyrrolidine scaffold can offer enhanced solubility and modified steric environments.[3]
Catalyst Design and Rationale
For the aldol reaction, a catalyst derived from (S)-3-aminopyrrolidine can be coupled with a chiral acid (like N-Boc-D-proline) to create a dipeptide-like structure.[3] The pyrrolidine nitrogen forms the enamine, while the carboxylic acid on the proline moiety acts as an internal Brønsted acid to activate the acceptor aldehyde via hydrogen bonding.
Caption: General workflow for an organocatalytic asymmetric aldol reaction.
Catalytic Aldol Reaction Protocol
Step-by-Step Protocol:
-
Reaction Setup: In a vial, dissolve the catalyst (e.g., (S)-pyrrolidin-3-yl L-prolinamide, 0.2 eq, 20 mol%) in the solvent (e.g., DMSO, 1.0 M) or directly in the ketone if it is used as the solvent.
-
Addition of Aldehyde: Add the acceptor aldehyde (1.0 eq).
-
Addition of Ketone: Add the donor ketone (e.g., acetone, 5.0-10.0 eq).
-
Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction's progress by TLC.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the β-hydroxy ketone.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.
Data Presentation: Expected Performance
Performance is substrate-dependent, but high enantioselectivities are achievable.[7]
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 4-Nitrobenzaldehyde | Acetone | 20 | Neat | RT | 24 | 98 | N/A | 97 |
| 4-Cyanobenzaldehyde | Cyclohexanone | 20 | DMSO | RT | 48 | 85 | 95:5 | 99 |
| Isobutyraldehyde | Acetone | 30 | Neat | RT | 72 | 65 | N/A | 93 |
Conclusion and Future Outlook
The this compound represents a readily accessible entry point into the rich field of chiral 3-aminopyrrolidine chemistry. While not a catalyst in its own right, it serves as a valuable chiral scaffold. By strategically functionalizing the 3-amino group, researchers can develop powerful, bifunctional organocatalysts capable of facilitating key asymmetric transformations with high levels of stereocontrol. The protocols outlined here for the Michael and aldol reactions demonstrate the practical application of this design philosophy. Future advancements will likely focus on developing novel functionalities on the pyrrolidine ring to further refine catalyst performance, expand substrate scope, and enable new types of asymmetric reactions.
References
- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N,N-Dimethylpyrrolidin-3-amine Dihydrochloride as a Versatile Chiral Building Block for the Synthesis of Nitrogen-Containing Heterocycles
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern medicinal chemistry and materials science, forming the core of a vast number of pharmaceuticals, natural products, and functional materials.[1][2] Among these, the pyrrolidine ring system is considered a "privileged scaffold" due to its three-dimensional structure and its prevalence in FDA-approved drugs, which allows for the creation of structurally complex and biologically active molecules.[3]
This application note details the utility of N,N-dimethylpyrrolidin-3-amine dihydrochloride, a chiral bifunctional amine, as a strategic starting material for constructing novel and complex nitrogen-containing heterocycles. The molecule possesses three key features that render it highly valuable for synthetic chemists:
-
A chiral center at the C3 position, enabling its use as a synthon in asymmetric synthesis.[4]
-
A nucleophilic secondary amine integrated within the pyrrolidine ring.
-
An exocyclic tertiary amine (the dimethylamino group) that can function as an intramolecular base, a directing group, or a coordination site.
The dihydrochloride salt form ensures stability and ease of handling, with the active free amine readily generated in situ for subsequent reactions. We will explore its application in the rational design of fused heterocyclic systems and its potential as a ligand in asymmetric catalysis.
Physicochemical Properties and Safety Information
Before use, it is critical to understand the properties and handling requirements of the reagent.
Table 1: Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | (S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | [5] |
| CAS Number | 1246383-56-1 (for the (R)-isomer hydrochloride) | [6] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [6] |
| Molecular Weight | 187.11 g/mol | - |
| Appearance | Typically an off-white to yellow solid | [6] |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | - |
Safety and Handling
As with all amine hydrochlorides, appropriate safety measures are mandatory.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[9] In case of contact, rinse the affected area immediately and thoroughly with water.[7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[7][9]
-
Storage: Store in a cool, dry place in a tightly sealed container.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Application: A Building Block for Fused Pyrrolidino-Heterocycles
The primary utility of this reagent lies in its bifunctional nature, allowing for sequential reactions to construct more complex ring systems. The secondary amine of the pyrrolidine ring is significantly more nucleophilic and less sterically hindered than the tertiary dimethylamino group, providing excellent chemoselectivity.
Synthetic Strategy Overview
A common and effective strategy involves a two-step sequence:
-
N-Functionalization: The secondary amine is first reacted with a bifunctional electrophile (e.g., an α-haloacyl halide).
-
Intramolecular Cyclization: The newly introduced functionality then reacts with another part of the molecule, often facilitated by the exocyclic tertiary amine, to form a new ring fused to the pyrrolidine scaffold.
This workflow is depicted below.
Caption: General workflow for synthesizing fused heterocycles.
Protocol 1: In Situ Generation of the Free Amine
The dihydrochloride salt is unreactive as a nucleophile. The free amine must be generated prior to, or during, the reaction. This protocol describes a standard procedure for this essential first step.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound.
-
Add anhydrous DCM (approx. 0.1 M concentration). Stir to create a suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the base (e.g., triethylamine) dropwise to the stirred suspension over 10-15 minutes. The formation of triethylammonium chloride salt is often observed as a white precipitate.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
The resulting mixture containing the free amine can be used directly in the next step, or it can be filtered to remove the ammonium salt precipitate.
Causality Note: Using slightly more than two equivalents of base is crucial to ensure both hydrochloride salts are fully neutralized, liberating the secondary amine for nucleophilic attack. Performing the reaction at 0 °C controls the exotherm of the acid-base reaction.
Protocol 2: Synthesis of a Chiral Pyrrolidino[1,2-a]pyrazin-4(3H)-one
This protocol provides a representative example of constructing a fused heterocyclic system.
Step A: N-Acylation with Chloroacetyl Chloride
-
Prepare the free amine from 10 mmol of the dihydrochloride salt as described in Protocol 1.
-
To the resulting stirred mixture at 0 °C, add a solution of chloroacetyl chloride (10.5 mmol, 1.05 eq) in anhydrous DCM dropwise.
-
Maintain the temperature at 0 °C during the addition and then allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(chloroacetyl) intermediate.
Step B: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step A in acetonitrile (MeCN) (approx. 0.1 M).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) as an acid scavenger.
-
Heat the mixture to reflux (approx. 82 °C) and stir for 12-24 hours.
-
Monitor the formation of the cyclized product by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the target pyrrolidino[1,2-a]pyrazin-4(3H)-one.
Table 2: Representative Experimental Data (Hypothetical)
| Step | Product | Yield (Hypothetical) | Purity (LC-MS) | Key Characterization Data (Expected) |
| A | N-(1-(dimethylamino)pyrrolidin-3-yl)-2-chloroacetamide | 85-95% (crude) | >90% | MS (ESI+): [M+H]⁺ peak corresponding to C₈H₁₆ClN₃O |
| B | 7-(dimethylamino)hexahydropyrrolidino[1,2-a]pyrazin-4(3H)-one | 60-75% (after purification) | >98% | ¹H NMR: Disappearance of chloroacetyl protons, appearance of new singlet for the N-CH₂-C=O protons. MS (ESI+): [M+H]⁺ peak corresponding to C₈H₁₅N₃O |
Potential Application: Chiral Diamine Ligand in Asymmetric Catalysis
The structural motif of a chiral 1,2- or 1,3-diamine is a cornerstone of modern asymmetric catalysis.[10] The two nitrogen atoms of N,N-dimethylpyrrolidin-3-amine can act as a bidentate ligand, chelating to a metal center (e.g., Ruthenium, Rhodium, Iridium) to create a well-defined chiral environment. This can be exploited to induce enantioselectivity in a variety of chemical transformations.
Caption: Conceptual workflow for asymmetric catalysis.
Protocol 3: General Screening for Asymmetric Transfer Hydrogenation
This protocol provides a general method to screen the effectiveness of N,N-dimethylpyrrolidin-3-amine as a ligand in the Ru-catalyzed asymmetric transfer hydrogenation of a model ketone, acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂ (0.005 eq)
-
N,N-dimethylpyrrolidin-3-amine (free base from dihydrochloride salt) (0.011 eq)
-
Acetophenone (1.0 eq)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous isopropanol (solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ and the chiral diamine ligand to a dry vial.
-
Add anhydrous isopropanol and stir the mixture at room temperature for 30-60 minutes to allow for catalyst pre-formation. The solution typically turns a deep red or orange.
-
Add acetophenone to the catalyst solution.
-
Add the formic acid/triethylamine (5:2) mixture.
-
Seal the vial and stir the reaction at the desired temperature (e.g., 40 °C) for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the conversion by GC or ¹H NMR and determine the enantiomeric excess (e.e.) of the resulting 1-phenylethanol product using chiral HPLC or chiral GC.
Trustworthiness Note: This screening protocol is a self-validating system. By comparing the enantiomeric excess achieved with this ligand against established, high-performing ligands under identical conditions, a researcher can reliably determine its efficacy and potential for further optimization.
Conclusion
This compound is a highly valuable and versatile reagent for synthetic chemists. Its defined stereochemistry and differentiated amine functionalities provide a robust platform for the diastereoselective and enantioselective synthesis of complex nitrogen-containing heterocycles. The protocols outlined herein demonstrate its direct application in building fused ring systems and offer a clear pathway for exploring its potential in the burgeoning field of asymmetric catalysis. Careful adherence to the described safety and handling procedures will ensure its effective and safe implementation in the research and development laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N,1-dimethylpyrrolidin-3-amine dihydrochloride | 892495-04-4 | Benchchem [benchchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. (3R)-N,N-dimethylpyrrolidin-3-amine:hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: N,N-dimethylpyrrolidin-3-amine dihydrochloride in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
In the landscape of contemporary drug discovery, the five-membered pyrrolidine ring stands out as a "privileged scaffold".[1] Its prevalence in numerous FDA-approved drugs is a testament to its remarkable utility.[2] The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a three-dimensional architecture that is crucial for precise molecular recognition at complex biological targets.[2] This structural feature, combined with its synthetic tractability, allows medicinal chemists to explore chemical space efficiently. N,N-dimethylpyrrolidin-3-amine dihydrochloride, as a readily available and functionalized building block, offers a strategic entry point into this valuable chemical space. This guide provides an in-depth exploration of its application in the synthesis of key therapeutic agents, focusing on kinase inhibitors and G Protein-Coupled Receptor (GPCR) modulators, complete with detailed protocols for its effective utilization.
Physicochemical Properties and Strategic Advantages
The strategic value of this compound in drug design is rooted in its inherent physicochemical properties. The pyrrolidine core provides a robust and sterically defined framework. The tertiary dimethylamino group is a key feature, as over 40% of drugs and drug candidates contain a tertiary amine moiety.[3] This group can be protonated at physiological pH, which can enhance aqueous solubility and facilitate critical interactions with biological targets.[3]
| Property | Value | Source |
| Molecular Formula | C6H16Cl2N2 | [4] |
| Molecular Weight | 187.11 g/mol | [4] |
| Appearance | Solid | [4] |
| Storage | Room Temperature | [4] |
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The design of potent and selective kinase inhibitors often involves the incorporation of nitrogen-containing heterocycles that can form key hydrogen bond interactions within the ATP-binding pocket of the kinase. The N,N-dimethylpyrrolidin-3-amine moiety can be strategically employed to introduce a basic nitrogen center, which can serve as a key pharmacophoric element to enhance binding affinity and modulate physicochemical properties.
Conceptual Workflow for Kinase Inhibitor Synthesis
The general strategy involves the coupling of the N,N-dimethylpyrrolidin-3-amine core to a larger, often heterocyclic, scaffold that provides the primary interactions with the kinase hinge region. Amide bond formation is a common and reliable method for this conjugation.
References
stereoselective synthesis using "N,N-dimethylpyrrolidin-3-amine dihydrochloride" as a catalyst
Application Notes & Protocols
Topic: An Investigative Guide to the Stereoselective Catalytic Potential of N,N-dimethylpyrrolidin-3-amine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Legacy of Pyrrolidine Catalysts and the Quest for Simplicity
The field of asymmetric organocatalysis has been revolutionized by the use of small, chiral organic molecules to induce stereoselectivity in chemical transformations. Among the most privileged scaffolds, the pyrrolidine ring, famously embodied by the amino acid L-proline, holds a preeminent status.[1][2] Since the pioneering work of Hajos, Parrish, Eder, and Sauer in the 1970s, and the subsequent renaissance led by List and Barbas, proline and its derivatives have been shown to be remarkably effective catalysts for a wide array of reactions, including aldol, Mannich, and Michael additions.[3][4]
The efficacy of these catalysts stems from their ability to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates, operating through a well-understood and predictable catalytic cycle.[5] This has led to the development of a vast family of structurally diverse and highly effective pyrrolidine-based catalysts.[1]
While complex, sterically demanding derivatives like diarylprolinol silyl ethers often provide exceptional levels of stereocontrol, there is enduring interest in exploring simpler, more readily accessible chiral amines. N,N-dimethylpyrrolidin-3-amine is one such molecule. As a simple, chiral diamine, it presents an intriguing platform for catalysis. This document serves as an investigative guide for the researcher looking to explore the catalytic potential of its dihydrochloride salt. We will outline the foundational mechanistic principles, propose a robust screening protocol using a benchmark reaction, and provide detailed methodologies for analysis, thereby creating a framework for evaluating its utility in stereoselective synthesis.
Mechanistic Postulates: From Inactive Salt to Chiral Enamine
The Prerequisite: In Situ Catalyst Activation
N,N-dimethylpyrrolidin-3-amine is supplied as a dihydrochloride salt, meaning both nitrogen atoms are protonated. In this form, the amine is non-nucleophilic and catalytically inactive.[6] The lone pair on the pyrrolidine nitrogen is essential for initiating the catalytic cycle by attacking a carbonyl substrate.[7] Therefore, the first and most critical step is the in situ neutralization of the salt to generate the free amine.
This is typically achieved by adding a stoichiometric amount of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), relative to the hydrochloride moieties. The choice of base can be critical, as it can influence both the catalyst's solubility and the overall reaction environment.
The Catalytic Engine: The Enamine Cycle
Once liberated, the secondary amine of the pyrrolidine ring is poised to act as a catalyst. The overwhelmingly likely mechanism for a simple chiral pyrrolidine derivative in reactions involving aldehydes or ketones is enamine catalysis .[5] The cycle can be broken down into three key phases:
-
Enamine Formation: The chiral secondary amine attacks the carbonyl carbon of the substrate (e.g., a ketone) to form a carbinolamine intermediate. This intermediate then dehydrates to form a transient iminium ion, which subsequently deprotonates at the α-carbon to yield the key nucleophilic enamine species.[7]
-
Stereoselective C-C Bond Formation: The chiral environment created by the catalyst's stereocenter directs the facial approach of an electrophile (e.g., a nitroalkene). The enamine's α-carbon attacks the electrophile, forming a new carbon-carbon bond in a stereocontrolled manner. This step generates a new iminium ion intermediate.
-
Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium, releasing the functionalized product and regenerating the chiral amine catalyst, allowing it to re-enter the catalytic cycle.[8]
Diagram 1: Generalized Enamine Catalytic Cycle.
Proposed Application: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
To rigorously assess the catalytic efficacy of N,N-dimethylpyrrolidin-3-amine, a well-defined benchmark reaction is required. The asymmetric Michael addition of cyclohexanone to (E)-β-nitrostyrene is an ideal choice. This transformation is extensively documented with a wide range of pyrrolidine-based catalysts, providing a rich dataset for comparison.[9][10] The reaction produces a γ-nitroketone with two new stereocenters, allowing for the evaluation of both diastereoselectivity (d.r.) and enantioselectivity (e.e.).
Diagram 2: Proposed Asymmetric Michael Addition Pathway.
Experimental Protocols: A Framework for Catalyst Screening
The following protocols provide a comprehensive workflow for activating the catalyst, running the screening reaction, and analyzing the outcomes.
Protocol 1: General Procedure for Catalyst Screening
This protocol is designed as a starting point for evaluating the catalyst's performance under standard conditions.
Materials:
-
This compound (e.g., (S)-enantiomer)
-
(E)-β-Nitrostyrene
-
Cyclohexanone (freshly distilled)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Chloroform)
-
Standard laboratory glassware (e.g., 1-dram vial, magnetic stir bar)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a clean, dry 1-dram vial equipped with a magnetic stir bar, add this compound (9.3 mg, 0.05 mmol, 20 mol%).
-
Add the chosen anhydrous solvent (0.5 mL).
-
Add DIPEA (17.4 µL, 0.10 mmol, 2.0 eq. relative to HCl) to the suspension and stir for 10-15 minutes at room temperature to ensure complete neutralization and formation of the free amine catalyst.
-
Add (E)-β-nitrostyrene (37.3 mg, 0.25 mmol, 1.0 eq.).
-
Add cyclohexanone (52 µL, 0.50 mmol, 2.0 eq.).
-
Seal the vial and stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the nitrostyrene is consumed (typically 12-48 hours).
-
Work-up: Upon completion, concentrate the reaction mixture directly onto silica gel under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (e.g., using a 5-20% Ethyl Acetate in Hexanes gradient) to isolate the γ-nitroketone product.
-
Analysis: Determine the yield of the purified product. Analyze the product for diastereomeric ratio and enantiomeric excess as described in Protocol 2.
Protocol 2: Analysis of Stereoselectivity
Accurate determination of the stereochemical outcome is paramount.
A. Determination of Diastereomeric Ratio (d.r.) by ¹H NMR:
-
Prepare a sample of the crude reaction mixture by dissolving a small aliquot in CDCl₃.
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
-
Identify distinct, well-resolved proton signals corresponding to the major and minor diastereomers. Protons adjacent to the stereocenters (e.g., the CH-NO₂ or α-carbonyl protons) are often suitable.
-
Integrate the signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio (e.g., syn:anti).
B. Determination of Enantiomeric Excess (e.e.) by Chiral HPLC:
-
Dissolve a small sample (approx. 1 mg) of the purified product in the HPLC mobile phase (e.g., 1 mL).
-
Use a chiral stationary phase column suitable for separating the enantiomers of γ-nitroketones (e.g., Daicel Chiralpak AD-H, AS-H, or similar).
-
A typical mobile phase is a mixture of Hexane and Isopropanol (e.g., 90:10 or 80:20 v/v). The optimal ratio must be determined experimentally.
-
Set the flow rate (e.g., 0.5-1.0 mL/min) and UV detection wavelength (e.g., 254 nm).
-
Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100.
Diagram 3: Experimental Workflow for Screening and Analysis.
Data Presentation and Optimization Strategy
Table 1: Template for Experimental Data Logging
| Entry | Catalyst Loading (mol%) | Base (eq.) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) [major diastereomer] |
| 1 | 20 | DIPEA (2.0) | Toluene | 24 | |||
| 2 | 10 | DIPEA (2.0) | Toluene | 24 | |||
| 3 | 20 | TEA (2.0) | Toluene | 24 | |||
| 4 | 20 | DIPEA (2.0) | CHCl₃ | 24 | |||
| ... | ... | ... | ... | ... | ... | ... | ... |
Interpreting the Results:
-
High Yield, Low Selectivity: Suggests the catalyst is active but the chiral environment is not sufficiently organized to control the stereochemical outcome.
-
Low Yield, High Selectivity: Indicates the catalyst is capable of inducing stereoselectivity, but the reaction is slow. Optimization of temperature or concentration may be beneficial.
-
Low Yield, Low Selectivity: The catalyst may be unsuitable for this transformation, or the conditions are far from optimal.
Further Optimization Pathways:
-
Solvent Screening: Test a range of polar aprotic (e.g., CH₃CN, THF) and nonpolar (e.g., Hexane) solvents.
-
Temperature Variation: Conduct the reaction at lower temperatures (e.g., 0 °C or -20 °C) to potentially enhance selectivity.
-
Acid Additives: In some pyrrolidine-catalyzed reactions, a weak acid co-catalyst (e.g., benzoic acid) can improve both rate and selectivity by facilitating proton transfer in the transition state.[9]
By following this investigative framework, a researcher can systematically and rigorously evaluate the potential of this compound as a novel organocatalyst for stereoselective synthesis, contributing valuable knowledge to the field.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Enamine Formation [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in "N,N-dimethylpyrrolidin-3-amine dihydrochloride" reactions
Welcome to the technical support center for the synthesis of N,N-dimethylpyrrolidin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic outcomes. Our guidance is grounded in established chemical principles and practical, field-tested experience to ensure you can navigate the complexities of this synthesis with confidence.
Troubleshooting Guide: Addressing Low Yields and Impurities
Low yields in the synthesis of this compound can arise from various factors, often linked to the specific synthetic route employed. The most common strategies involve either a one-pot reductive amination of a 3-pyrrolidinone derivative with dimethylamine or a stepwise approach involving the N-methylation of 3-aminopyrrolidine. This guide will dissect potential issues in these pathways.
Scenario 1: Reductive Amination of N-Boc-3-pyrrolidinone
This is a prevalent route, which involves the reaction of N-Boc-3-pyrrolidinone with dimethylamine in the presence of a reducing agent, followed by deprotection of the Boc group.
Question: My yield is significantly lower than expected after the reductive amination of N-Boc-3-pyrrolidinone and dimethylamine using sodium triacetoxyborohydride (STAB). What could be the primary cause?
Answer:
Low yields in this specific reductive amination are often traced back to one of several critical parameters. The reaction proceeds through the formation of an intermediate hemiaminal, which then dehydrates to an iminium ion that is subsequently reduced by the hydride reagent. Any disruption in this sequence can lead to poor conversion.
-
Inefficient Iminium Ion Formation: The equilibrium between the ketone, dimethylamine, and the hemiaminal/iminium ion may not favor the iminium ion. This can be due to:
-
Suboptimal pH: The reaction is often mildly acidic to facilitate the dehydration of the hemiaminal.[1] The acetic acid present as an impurity in commercial sodium triacetoxyborohydride (STAB) or added intentionally can catalyze this step.[2] However, if the pH is too low, the amine nucleophile will be protonated and non-reactive.
-
Steric Hindrance: While less of an issue with dimethylamine, bulky amines can hinder the initial nucleophilic attack on the carbonyl.
-
-
Degradation or Inactivity of the Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[3] Its potency can be compromised by improper storage or handling, leading to incomplete reduction of the iminium ion.[3]
-
Side Reactions:
-
Aldol Condensation: Under basic conditions, the ketone can undergo self-condensation, although this is less common under typical reductive amination conditions.
-
Reduction of the Starting Ketone: While STAB is selective for the iminium ion over the ketone, prolonged reaction times or excess reagent could lead to some reduction of N-Boc-3-pyrrolidinone to the corresponding alcohol.[1]
-
Troubleshooting Workflow:
Troubleshooting Reductive Amination.
Recommended Protocol Adjustments:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4] Handle STAB under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Stoichiometry and Addition: A common starting point is 1.0 equivalent of the ketone, 1.1-1.5 equivalents of the amine, and 1.5 equivalents of STAB.[1][2] Add the STAB portion-wise to control any exotherm.
-
Catalytic Acid: If not already present, add a catalytic amount of acetic acid (e.g., 1 equivalent relative to the ketone) to facilitate iminium ion formation.[2]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to follow the disappearance of the starting material and the appearance of the product.
Scenario 2: N-Methylation of 3-Aminopyrrolidine (Eschweiler-Clarke Reaction)
This classic method uses formaldehyde as the methyl source and formic acid as the reducing agent.[5] It is a robust reaction but can have its own set of challenges.
Question: I am observing a complex mixture of products and incomplete conversion when attempting the Eschweiler-Clarke methylation of 3-aminopyrrolidine. How can I improve the selectivity and yield?
Answer:
The Eschweiler-Clarke reaction is designed to exhaustively methylate primary and secondary amines to the corresponding tertiary amines.[5] Incomplete reactions or side products often stem from improper stoichiometry, temperature control, or workup procedures.
-
Incomplete Methylation: The reaction proceeds in two stages for a primary amine: mono-methylation to a secondary amine, followed by a second methylation to the tertiary amine.[6] Insufficient formaldehyde or formic acid can lead to a mixture of mono- and di-methylated products, along with unreacted starting material.[5]
-
Side Reactions:
-
At very high temperatures, side reactions involving formic acid can occur. The typical temperature range is 80-100 °C.[7]
-
Impure formaldehyde can contain methanol, which may not be detrimental, but other impurities could interfere with the reaction.
-
-
Workup Issues: The product is a free base that needs to be carefully extracted from the aqueous reaction mixture after basification. Improper pH adjustment can lead to poor recovery.
Troubleshooting Workflow:
Troubleshooting Eschweiler-Clarke Reaction.
Recommended Protocol Adjustments:
-
Ensure Excess Reagents: For a primary amine, use at least 2.2 equivalents of formaldehyde and a significant excess of formic acid, which also acts as the solvent.[5]
-
Temperature and Time: Heat the reaction mixture to 80-100 °C and monitor for the cessation of CO2 evolution, which indicates the reaction is proceeding.[5][7] The reaction is typically complete within a few hours.
-
Careful Workup: After cooling, carefully basify the reaction mixture with a strong base like NaOH to a pH > 11 to ensure the tertiary amine is in its free base form for efficient extraction with an organic solvent.
Scenario 3: Boc Deprotection and Dihydrochloride Salt Formation
Question: After a successful reductive amination, I am getting a low yield of the final dihydrochloride salt upon Boc deprotection with HCl.
Answer:
Low yields at this final stage can be due to incomplete deprotection, degradation of the product, or issues with precipitation and isolation of the salt.
-
Incomplete Deprotection: While strong acids like HCl readily cleave the Boc group, insufficient acid or reaction time can lead to incomplete conversion. The reaction is typically performed in a solvent like dioxane, methanol, or diethyl ether.
-
Product Solubility: this compound is highly soluble in some solvents, which can make precipitation and isolation challenging.
-
Hygroscopic Nature: The final salt can be hygroscopic, leading to difficulties in obtaining an accurate yield and handling the material.
Recommended Protocol Adjustments:
-
Ensure Complete Deprotection: Use a significant excess of HCl (e.g., a saturated solution in dioxane or methanol). Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the Boc-protected starting material.
-
Optimize Salt Precipitation: If the product remains in solution, try adding a less polar co-solvent like diethyl ether or hexane to induce precipitation. Cooling the mixture can also aid in crystallization.
-
Isolation and Drying: Isolate the precipitated salt by filtration and wash with a non-polar solvent to remove any remaining impurities. Dry the product thoroughly under vacuum to remove residual solvent and moisture.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for the reductive amination of N-Boc-3-pyrrolidinone: sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)?
A1: Both are mild reducing agents capable of selectively reducing the iminium ion in the presence of the ketone.[1] However, STAB is often preferred because it is less toxic and does not generate hazardous cyanide byproducts.[3] NaBH3CN is effective at a slightly acidic pH (4-5), but requires careful handling due to its toxicity.[1] For most applications, STAB offers a safer and equally effective alternative.[1][2]
Q2: Can I use a stronger reducing agent like sodium borohydride (NaBH4) for the reductive amination?
A2: Sodium borohydride is a less selective reducing agent and can reduce both the starting ketone and the intermediate iminium ion.[1][4] To minimize the reduction of the starting material, a two-step procedure is often employed where the imine is pre-formed before the addition of NaBH4 at a lower temperature.[1] For a one-pot reaction, STAB or NaBH3CN are generally better choices.[1]
Q3: My final product, this compound, is difficult to purify by column chromatography. What are some alternative purification strategies?
A3: Due to the polar and often water-soluble nature of the dihydrochloride salt, column chromatography on silica gel can be challenging. Alternative purification methods include:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the salt.
-
Purification of the Free Base: It may be easier to purify the free base of N,N-dimethylpyrrolidin-3-amine by distillation or chromatography on alumina, and then convert the purified free base to the dihydrochloride salt.
-
Acid-Base Extraction: A series of extractions at different pH values can be used to remove neutral or acidic impurities.
Q4: What are the key quality attributes of the starting materials that I should be aware of?
A4: The purity of your starting materials is critical for a successful reaction.
-
N-Boc-3-pyrrolidinone: Ensure it is free from any residual acids or bases from its synthesis that could interfere with the reaction pH.
-
Dimethylamine: Use a high-purity source, as impurities can compete in the reaction.
-
3-Aminopyrrolidine: If you are starting from this material, ensure it is of high purity as it is the direct precursor to your final product.
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-3-pyrrolidinone
This protocol is a general guideline and may require optimization.
Materials:
-
N-Boc-3-pyrrolidinone (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (optional, 1.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
4 M HCl in dioxane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-3-pyrrolidinone and anhydrous DCE.
-
Add the dimethylamine solution and stir for 10-15 minutes at room temperature.
-
If desired, add acetic acid and stir for another 10 minutes.
-
Add STAB portion-wise over 15 minutes, ensuring the temperature does not rise significantly.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.
-
Separate the layers and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add 4 M HCl in dioxane until precipitation is complete.
-
Isolate the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Eschweiler-Clarke Methylation of 3-Aminopyrrolidine
Materials:
-
3-Aminopyrrolidine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.5 eq)
-
Formic acid (98-100%, ~10 eq)
-
Sodium hydroxide (NaOH) pellets or solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
4 M HCl in dioxane
Procedure:
-
To a round-bottom flask, add 3-aminopyrrolidine and formic acid.
-
Cool the mixture in an ice bath and slowly add the formaldehyde solution.
-
Attach a reflux condenser and heat the reaction mixture to 90-100 °C. Monitor for CO2 evolution.
-
Maintain heating until gas evolution ceases (typically 2-4 hours).
-
Cool the reaction to room temperature and carefully basify with NaOH to pH > 11.
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Follow the salt formation procedure as described in Protocol 1, step 9.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of Products from N,N-Dimethylpyrrolidin-3-amine Dihydrochloride Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N,N-dimethylpyrrolidin-3-amine dihydrochloride as an organocatalyst. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of your target molecules. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction to this compound Catalysis
N,N-Dimethylpyrrolidin-3-amine and its dihydrochloride salt are potent organocatalysts, frequently employed in asymmetric synthesis to generate chiral molecules. As a tertiary amine, it is particularly effective in catalyzing reactions such as the Morita-Baylis-Hillman (MBH) reaction, Michael additions, and other carbon-carbon bond-forming transformations.[1][2] The dihydrochloride salt form of the catalyst ensures high water solubility, a key property that can be leveraged during the purification process.
This guide will address the most pressing questions regarding the separation of your desired product from the catalyst and other reaction components, ensuring high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Catalyst Removal
Question 1: My primary challenge is removing the this compound catalyst from my reaction mixture. What is the most effective method?
Answer: The high water solubility of this compound is its most advantageous feature for removal. An acidic aqueous wash is the most straightforward and effective method. The catalyst, being a basic amine salt, will readily partition into the aqueous phase, leaving your typically less polar organic product in the organic phase.
Troubleshooting Workflow for Catalyst Removal
Caption: General workflow for catalyst removal via acidic wash.
Detailed Protocol 1: Acidic Aqueous Wash for Catalyst Removal
-
Reaction Quenching: Once your reaction is complete (as monitored by TLC, LC-MS, or GC-MS), quench the reaction if necessary (e.g., with saturated aqueous NH₄Cl or water).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M hydrochloric acid (HCl). The volume of the acidic wash should be approximately one-third to one-half of the organic phase volume.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated amine catalyst.
-
Repeat (Optional but Recommended): For optimal removal, repeat the acidic wash (steps 3-5) one to two more times.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated aqueous NaCl) to reduce the water content in the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product, now free of the catalyst.
Expert Tip: The dihydrochloride salt is already acidic. If your product is acid-sensitive, a milder wash with brine or deionized water may be sufficient to remove the bulk of the catalyst. However, an acidic wash is generally more thorough.
Question 2: I've performed an acidic wash, but I suspect there is still residual catalyst. What are my options?
Answer: If residual catalyst is suspected, you have several options depending on the nature of your product and the impurities.
-
Copper (II) Sulfate Wash: This is a classic method for removing stubborn amines. Copper (II) ions form a complex with the amine, which is then extracted into the aqueous layer. This is particularly useful if your product has some basicity and is partially extracted during the acidic wash.
-
Silica Gel Chromatography: This is a standard purification technique that can effectively separate your product from the polar catalyst.
-
Scavenger Resins: For high-purity requirements, scavenger resins offer a targeted approach to remove residual amines.
| Purification Method | Advantages | Disadvantages | Best For |
| Acidic Wash | Simple, fast, and inexpensive. | May not be suitable for acid-sensitive products. | Initial bulk removal of the catalyst. |
| Copper (II) Sulfate Wash | Effective for removing trace amines. | Can be cumbersome; potential for metal contamination. | When acidic washes are insufficient or product is basic. |
| Silica Gel Chromatography | High resolving power for a wide range of products. | Can be time-consuming and may lead to product loss on the column. | General purification and separation from other byproducts. |
| Scavenger Resins | Highly selective for amines; simple filtration-based workup. | Can be expensive. | Final polishing step to achieve high purity. |
Detailed Protocol 2: Purification by Flash Column Chromatography
-
Adsorbent and Eluent Selection: Choose an appropriate stationary phase (silica gel is common) and a solvent system (eluent) that provides good separation of your product from impurities on a TLC plate. For basic products that may interact strongly with acidic silica, consider using a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).
-
Column Packing: Pack a glass column with a slurry of silica gel in your chosen non-polar solvent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
Expert Tip: Before committing to a large-scale column, test the stability of your compound on a small amount of silica gel. Spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred.
Product and Byproduct Related Issues
Question 3: My reaction has produced several byproducts, and my desired product is difficult to isolate. What are some common side reactions and how can I address them?
Answer: In reactions like the Baylis-Hillman, side product formation can be a significant issue, often due to the slow reaction rate.[3] Common byproducts can include adducts of the catalyst with the starting materials or polymerized starting materials.
Troubleshooting Workflow for Purification Challenges
Caption: Decision-making workflow for addressing purification challenges.
Strategies to Minimize Byproducts and Simplify Purification:
-
Optimize Reaction Conditions: Carefully control the stoichiometry of your reactants. Sometimes, a slight excess of one reactant can push the reaction to completion and minimize side reactions. Monitor the reaction progress closely and stop it once the starting material is consumed to prevent the formation of degradation products.
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can remove many impurities. The key is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Distillation: For volatile liquid products, distillation (simple, fractional, or vacuum) can be an effective method to separate them from non-volatile impurities.
Detailed Protocol 3: Recrystallization for Solid Products
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the product well when hot but poorly when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Question 4: My product is an oil and seems to be inseparable from a byproduct with a similar polarity. What advanced purification techniques can I use?
Answer: When dealing with challenging separations of oily products, more advanced techniques are often required.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers much higher resolving power than standard flash chromatography and is often successful in separating compounds with very similar polarities.
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative to HPLC for separating challenging mixtures, often providing faster separations with less solvent waste.
References
Technical Support Center: Optimizing Diastereoselectivity with N,N-dimethylpyrrolidin-3-amine dihydrochloride
Welcome to the technical support center for N,N-dimethylpyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile chiral amine precursor in their synthetic routes. Here, we address common challenges and provide in-depth, field-proven insights to help you systematically troubleshoot and improve diastereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of this compound in asymmetric synthesis?
A1: this compound is a precursor to the active chiral organocatalyst, (R)- or (S)-N,N-dimethylpyrrolidin-3-amine. The pyrrolidine scaffold is a privileged motif in medicinal chemistry and catalysis.[1][2] The free amine form is a highly effective catalyst, particularly in enamine and iminium ion catalysis, for creating stereogenic centers with high fidelity.[3][4] In a typical catalytic cycle, the secondary amine of the pyrrolidine ring reacts with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine or iminium ion intermediate. This intermediate then reacts with an electrophile, and the inherent chirality of the pyrrolidine scaffold sterically directs the approach of the electrophile, leading to the preferential formation of one diastereomer over another.
Q2: Why is this catalyst supplied as a dihydrochloride salt instead of the active free amine?
A2: The dihydrochloride salt form offers several practical advantages for storage and handling. Free amines, especially those with low molecular weight, can be volatile, hygroscopic, and susceptible to atmospheric oxidation or carbonation (reaction with CO₂). The salt form is a stable, crystalline solid that is easier to weigh accurately and has a significantly longer shelf life. The salt is typically converted to the active free amine in situ just before or during the reaction.
Q3: How do I properly generate the active free amine catalyst from the dihydrochloride salt for my reaction?
A3: The active free amine is generated by neutralizing the dihydrochloride salt with a suitable base. Since two equivalents of acid are present (one for each nitrogen atom), at least two equivalents of a base are required for complete neutralization. The choice of base is critical and depends on the specific reaction conditions and substrate tolerance. A common procedure involves dissolving the dihydrochloride salt in the reaction solvent and adding the base, often at a reduced temperature (e.g., 0 °C or room temperature), followed by a brief stirring period before the addition of the substrates. A detailed protocol is provided in the "Protocols" section below.
Q4: What is the fundamental mechanism for diastereoselective induction?
A4: The mechanism hinges on the formation of a transient chiral enamine (from a ketone/aldehyde) or iminium ion (from an α,β-unsaturated aldehyde/ketone).[3][4][5] This chiral intermediate possesses a defined three-dimensional structure dictated by the pyrrolidine catalyst. The catalyst's stereocenter and substituents create a sterically biased environment. When the electrophile approaches, one face of the enamine/iminium π-system is shielded, forcing the electrophile to attack from the less hindered face. This facial discrimination is the origin of the stereoselectivity, leading to the desired diastereomer. The efficiency of this stereochemical control is highly dependent on the rigidity of the transition state.
Troubleshooting Guide: Enhancing Diastereoselectivity
Here we address specific issues you may encounter during your experiments.
Problem: My reaction shows poor or no diastereoselectivity (low d.r.).
This is the most common issue and can stem from several sources. A systematic approach is key to identifying the root cause.
-
Possible Cause 1: Incomplete Generation or Inhibition of the Active Catalyst.
-
Explanation: The free amine is the true catalyst. If neutralization is incomplete, the remaining HCl salt can protonate the active catalyst, rendering it inactive. Furthermore, acidic impurities in your substrates or solvent can inhibit the catalyst.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure you are using at least 2.0 equivalents of base relative to the dihydrochloride salt. A slight excess (e.g., 2.1-2.2 eq.) can be beneficial to counteract any trace acidic impurities.
-
Select an Appropriate Base: The base should be strong enough to deprotonate the amine salt but not so strong that it promotes an uncatalyzed, non-selective background reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Avoid primary or secondary amines as they can compete in the catalytic cycle.
-
Check Reagent Purity: Ensure substrates and solvents are free from acidic impurities. If necessary, purify substrates by distillation or chromatography and use anhydrous solvents.
-
-
-
Possible Cause 2: Unfavorable Reaction Conditions.
-
Explanation: Diastereoselectivity is often highly sensitive to temperature and the solvent environment.[6] Lower temperatures generally lead to more organized transition states, enhancing selectivity because the small energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy (kT). The solvent plays a crucial role in stabilizing or destabilizing these transition states.[7]
-
Troubleshooting Steps:
-
Lower the Temperature: This is often the most effective strategy.[6] If your reaction is running at room temperature, try cooling it to 0 °C, -20 °C, or even -78 °C. Monitor the reaction time, as kinetics will be slower.
-
Screen Solvents: The polarity and hydrogen-bonding capability of the solvent can drastically alter selectivity. Aprotic solvents are generally preferred. A solvent screen is highly recommended.
-
-
| Solvent | Typical Dielectric Constant (ε) | General Effect on Enamine Catalysis |
| Dichloromethane (DCM) | 9.1 | Often a good starting point, non-coordinating. |
| Tetrahydrofuran (THF) | 7.6 | Can coordinate to intermediates, may alter selectivity. |
| Toluene | 2.4 | Non-polar, can favor more compact transition states. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can be effective but may vary. |
| Dimethyl Sulfoxide (DMSO) | 47 | Highly polar, can improve solubility but may interfere with H-bonding in the transition state.[8] |
-
Possible Cause 3: Use of Additives.
-
Explanation: In some cases, additives can significantly improve reaction rates and selectivities.[8][9] Co-catalysts, such as weak acids (e.g., benzoic acid) or chiral diols, can participate in the transition state, often through hydrogen bonding, to increase its rigidity and enhance stereochemical communication.[8]
-
Troubleshooting Steps:
-
Introduce an Acid Co-catalyst: For enamine catalysis, adding a catalytic amount (1-10 mol%) of a weak acid can sometimes accelerate the turnover-limiting hydrolysis of the iminium intermediate.
-
Explore Chiral Additives: Literature shows that chiral additives can form supramolecular complexes with proline-type catalysts, enhancing their inductive ability.[8][9]
-
-
Problem: I'm observing inconsistent diastereoselectivity between reaction runs.
-
Possible Cause 1: Presence of Atmospheric Moisture.
-
Explanation: Water can interfere in multiple ways. It can hydrolyze the enamine intermediate, compete as a nucleophile, or alter the aggregation state of the catalyst. This can lead to a non-reproducible reaction environment.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Work Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture and oxygen.
-
Dry Reagents: Ensure all liquid reagents are dry and consider using drying agents like molecular sieves if appropriate (note: test for compatibility first).[10]
-
-
-
Possible Cause 2: Inaccurate Temperature Control.
-
Explanation: As discussed, selectivity is often temperature-dependent. Fluctuations in temperature, especially during exothermic additions, can lead to variable results.
-
Troubleshooting Steps:
-
Use a Cryostat or Reliable Cooling Bath: For sub-ambient temperatures, use a well-maintained cryostat or a consistent cooling bath (e.g., ice/water, ice/salt, dry ice/acetone).
-
Monitor Internal Temperature: For larger-scale reactions, monitor the internal reaction temperature, not just the bath temperature.
-
Control Addition Rate: Add reagents dropwise to control any exotherms.
-
-
Experimental Protocols & Workflows
Protocol 1: In-Situ Generation of the Free Amine Catalyst and General Reaction Setup
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add the desired anhydrous solvent (e.g., 1.0 mL of DCM) via syringe.
-
Cooling: Cool the resulting suspension to the desired temperature (e.g., 0 °C in an ice bath).
-
Base Addition: Add the base (e.g., triethylamine, 0.22 mmol, 2.2 eq.) dropwise via syringe.
-
Activation: Stir the mixture at this temperature for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Substrate Addition: Add the carbonyl substrate (e.g., 1.2 mmol, 1.2 eq.) followed by the electrophile (1.0 mmol, 1.0 eq.).
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once complete, quench the reaction as appropriate (e.g., with saturated aq. NH₄Cl or NaHCO₃ solution), and proceed with extraction and purification.
Visualization of Key Concepts
dot digraph "Troubleshooting_Diastereoselectivity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Low or Inconsistent\nDiastereoselectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Check Catalyst Activation", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Check Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Check Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"];
base [label="Base Stoichiometry > 2.1 eq?", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Lower Temperature?", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Screen Solvents?", fillcolor="#F1F3F4", fontcolor="#202124"]; moisture [label="Anhydrous Conditions?", fillcolor="#F1F3F4", fontcolor="#202124"]; additives [label="Consider Additives?", fillcolor="#F1F3F4", fontcolor="#202124"];
solution [label="Improved\nSelectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; start -> check_conditions; start -> check_purity;
check_catalyst -> base [label=" Incomplete\n Neutralization "]; base -> solution [label=" Yes "];
check_conditions -> temp [label=" Thermal\n Effects "]; temp -> solvent [label=" No Improvement "]; solvent -> additives [label=" No Improvement "]; temp -> solution [label=" Yes "]; solvent -> solution [label=" Yes "]; additives -> solution [label=" Yes "];
check_purity -> moisture [label=" Side\n Reactions "]; moisture -> solution [label=" Yes "]; } dot Caption: Troubleshooting workflow for low diastereoselectivity.
dot digraph "Enamine_Catalysis_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes catalyst [label="Chiral Amine\n(Free Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ketone [label="Ketone\n(Substrate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; enamine [label="Chiral Enamine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; electrophile [label="Electrophile\n(E+)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="Iminium Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="α-Functionalized\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; water [label="H₂O", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges catalyst -> enamine [label="+ Ketone\n- H₂O"]; ketone -> enamine; enamine -> iminium [label="+ E+ \n(Diastereoselective Attack)"]; electrophile -> iminium; iminium -> product [label="+ H₂O\n(Hydrolysis)"]; water -> product; product -> catalyst [label="Regenerates\nCatalyst", style=dashed]; } dot Caption: Simplified mechanism of enamine catalysis.
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,1-dimethylpyrrolidin-3-amine dihydrochloride | 892495-04-4 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Catalytic Diastereoselective Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in N,N-dimethylpyrrolidin-3-amine Dihydrochloride Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical guidance on the critical role of solvent selection in reactions catalyzed by N,N-dimethylpyrrolidin-3-amine dihydrochloride. As this catalyst is an amine salt, its performance is intimately linked to its solubility and interaction with the reaction medium. This document is structured in a question-and-answer format to directly address common challenges and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of N,N-dimethylpyrrolidin-3-amine, and how does the solvent participate?
A1: N,N-dimethylpyrrolidin-3-amine, like other pyrrolidine-based organocatalysts, typically operates via an enamine or iminium ion mechanism. The tertiary amine can act as a Brønsted base, while the pyrrolidine nitrogen, if it were secondary, would form a nucleophilic enamine with a carbonyl donor (e.g., a ketone or aldehyde). This activated intermediate then reacts with an electrophile.
The solvent plays a multifaceted role:
-
Solvation of Intermediates: The polarity of the solvent is crucial for stabilizing charged intermediates and transition states that form during the catalytic cycle. Polar solvents can enhance reaction rates for polar reactions by stabilizing these species.[1]
-
Reagent Solubility: The solvent must effectively dissolve the catalyst salt, substrates, and any other reagents to ensure a homogeneous reaction mixture, which is critical for reproducibility.
-
Catalyst Activation: In the case of the dihydrochloride salt, the solvent and any basic additives can influence the equilibrium between the inactive ammonium salt and the active free amine, thereby controlling the catalyst's availability.
Q2: My reaction is sluggish or fails to proceed. Could the solvent be the primary issue?
A2: Yes, solvent choice is a frequent cause of reaction failure, especially when using a salt-based catalyst like this compound.
Here are the primary solvent-related factors to investigate:
-
Catalyst In-situ Formation: The dihydrochloride salt is the inactive form of the catalyst. A base is required to generate the active free amine in situ. If your solvent cannot support this acid-base reaction or if the base is not soluble, the catalyst will not be generated.
-
Poor Catalyst Solubility: Amine hydrochloride salts are often poorly soluble in non-polar organic solvents.[2] If the catalyst does not dissolve, its concentration in the solution phase will be too low to effectively catalyze the reaction.
-
Solvent-Catalyst Interaction: Protic solvents (like alcohols) can form strong hydrogen bonds with the amine catalyst. This solvation can sometimes reduce the catalyst's nucleophilicity or basicity, slowing down the desired reaction.[3]
Q3: How do I select an appropriate starting solvent for my reaction?
A3: A systematic approach is best. Start by considering the polarity required for your specific reaction type (e.g., Michael additions, aldol reactions). Most organocatalytic reactions are performed in apolar or weakly polar solvents.[4]
A good initial solvent screen should include representatives from different classes:
-
Apolar: Toluene, Hexane, Methylcyclohexane
-
Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF)
-
Polar Protic: Ethanol, Methanol (Use with caution, as they can interfere with the reaction mechanism)
For pyrrolidine-catalyzed Michael additions, for instance, solvents like methylcyclohexane and CH2Cl2 have proven effective.[5] It is recommended to test a few options to find the optimal balance of solubility, reaction rate, and selectivity.
Troubleshooting Guide
Issue 1: The catalyst, this compound, is not dissolving in my chosen solvent.
-
Causality: Amine hydrochlorides are salts, making them highly polar. Their solubility in common non-polar or weakly polar organic solvents like toluene or hexane can be extremely low.[2][6] Without dissolution, the catalyst cannot participate in the reaction.
-
Solutions:
-
Switch to a More Polar Solvent: Try a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents have a higher dielectric constant and are better at solvating ionic species.
-
Use a Co-Solvent: Add a small amount of a polar co-solvent (e.g., a few drops of methanol or DMF) to your non-polar medium to aid in dissolving the catalyst. Be mindful that this can alter the reaction's selectivity.
-
In-situ Neutralization: Add a soluble organic base (like triethylamine or DIPEA) to the suspension. The base will react with the dihydrochloride salt to form the free N,N-dimethylpyrrolidin-3-amine, which is significantly more soluble in organic solvents, and a trialkylammonium chloride salt.
-
Issue 2: The reaction is fast but shows poor selectivity (e.g., low diastereoselectivity or enantioselectivity).
-
Causality: The solvent shell around the transition state significantly influences the energy difference between competing reaction pathways. A suboptimal solvent can fail to adequately differentiate the energies of the transition states leading to different stereoisomers.[4][7]
-
Solutions:
-
Decrease Solvent Polarity: Often, higher selectivity is achieved in non-polar solvents.[7] Polar solvents can sometimes stabilize multiple transition states, reducing selectivity. A screen moving from DCM to toluene and then to hexane might reveal improvements.
-
Lower the Temperature: Reducing the reaction temperature is a classic strategy for enhancing selectivity. Lower thermal energy makes the reaction more sensitive to small energy differences between transition states.
-
Evaluate Hydrogen Bonding: In some cases, solvents capable of hydrogen bonding can help organize the transition state and improve selectivity. However, in other cases, they can be detrimental.[8] This effect is system-dependent and must be evaluated empirically.
-
Issue 3: The reaction works, but the yield is low and reproducibility is poor.
-
Causality: Poor reproducibility often points to issues with heterogeneity or sensitivity to trace impurities, particularly water.
-
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Water can hydrolyze intermediates or react with the catalyst.
-
Verify Reagent and Solvent Purity: Use reagents and solvents from reliable sources with consistent purity specifications.[9] Trace acidic or basic impurities can interfere with the catalyst.
-
Improve Stirring/Agitation: If the catalyst has low solubility, ensure vigorous stirring to maximize the surface area and the concentration of dissolved catalyst.
-
Experimental Protocols & Data
Protocol 1: General Procedure for a Solvent Screening Experiment
This protocol provides a framework for systematically evaluating the effect of different solvents on your reaction.
-
Preparation: In separate, identical oven-dried vials, place your starting electrophile (1.0 eq) and nucleophile (1.2 eq).
-
Catalyst Stock (Optional): If catalyst solubility is a major concern, you can prepare a stock solution in a polar solvent like DMF and add it by volume.
-
Solvent Addition: To each vial, add the designated anhydrous solvent (e.g., Vial 1: Toluene; Vial 2: DCM; Vial 3: THF; Vial 4: Acetonitrile) to achieve the desired reaction concentration (e.g., 0.1 M).
-
Base and Catalyst Addition: Add the required base (e.g., triethylamine, 2.2 eq) to each vial, followed by this compound (e.g., 0.1 eq, 10 mol%).
-
Reaction: Seal the vials and stir them at a consistent temperature (e.g., room temperature).
-
Monitoring & Analysis: Monitor the reactions at set time intervals (e.g., 2, 4, 8, 24 hours) by taking aliquots for analysis by TLC, GC, or LC-MS.
-
Work-up: Once a reaction reaches completion or a set time point, quench it appropriately (e.g., with saturated aq. NH4Cl). Extract the product, dry the organic layer, and concentrate.
-
Evaluation: Determine the conversion and yield for each solvent to identify the optimal conditions.
Data Presentation: Solvent Effects on a Model Pyrrolidine-Catalyzed Reaction
The following table illustrates typical results from a solvent screening study for the Michael addition of an aldehyde to a nitroolefin, a reaction class where pyrrolidine catalysts are commonly used.[5]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | CH2Cl2 | 25 | 7 | 95-99 | 78:22 |
| 2 | Toluene | 25 | 12 | 90 | 85:15 |
| 3 | THF | 25 | 24 | 75 | 80:20 |
| 4 | Acetonitrile | 25 | 24 | 60 | 70:30 |
| 5 | Methylcyclohexane | 0 | 24 | 87 | 92:8 |
Data adapted for illustrative purposes based on trends observed in pyrrolidine catalysis.[5]
Visualizations
Logical Workflow for Solvent Selection and Troubleshooting
Caption: A workflow for systematic solvent optimization and troubleshooting.
Solvent-Catalyst Interactions
Caption: Influence of solvent type on catalyst state and solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
managing temperature for optimal "N,N-dimethylpyrrolidin-3-amine dihydrochloride" performance
An In-Depth Guide to Temperature Management for Optimal N,N-dimethylpyrrolidin-3-amine dihydrochloride Performance
Welcome to the Technical Support Center for this compound. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth, field-proven insights into managing temperature to ensure the stability, reliability, and optimal performance of this critical reagent. As a Senior Application Scientist, my goal is to move beyond simple instructions and explain the causality behind each recommendation, ensuring your experimental outcomes are both successful and reproducible.
Section 1: Core Principles of Storage and Handling
This compound is a stable solid with a relatively high melting point of 194-197°C, indicating excellent thermal stability in its pure, dry state.[1] However, its performance is critically influenced by a key physical property: it is hygroscopic .[1] This means it readily absorbs moisture from the atmosphere.[2] Managing this property is the primary concern during storage and handling, as moisture can lead to physical changes, degradation, and inaccurate measurements.[3]
Frequently Asked Questions: Storage and Stability
Q: What are the ideal storage conditions for this compound?
A: The compound should be stored at room temperature in a tightly sealed container to prevent moisture ingress.[1][4] For long-term stability and to ensure the highest purity for sensitive applications, storage in a desiccator or a controlled low-humidity environment is strongly recommended. This practice is crucial for maintaining the material's integrity.[5]
Q: My powder has formed clumps. What does this mean and can I still use it?
A: Clumping is a clear visual indicator of moisture absorption. The hygroscopic nature of the salt causes it to attract water molecules, leading to the formation of a solid mass.[2] While the compound may not be fully degraded, its effective concentration has been compromised due to the added mass of water. For non-critical applications, you might be able to dry the material under high vacuum. However, for quantitative or sensitive experiments, using a fresh, unopened vial is the only way to guarantee accuracy.
Q: How does the handling of the dihydrochloride salt differ from its free amine form?
A: The differences are significant and dictate distinct storage and handling protocols. The dihydrochloride salt is a stable, non-volatile solid, but is hygroscopic. The free amine, N,N-dimethylpyrrolidin-3-amine, is a flammable liquid with a low flash point (around 51-54°C) and should be stored under refrigeration (2-8°C) and protected from light.[6][7]
| Feature | This compound | N,N-dimethylpyrrolidin-3-amine (Free Amine) |
| Physical State | White to off-white solid[1] | Clear liquid[7] |
| Storage Temp. | Room Temperature[1][4] | 2-8°C[6][7] |
| Primary Concern | Hygroscopic; absorbs atmospheric moisture[1] | Flammable liquid; sensitive to light[6] |
| Handling | Minimize air exposure; use in a dry environment or glove box[8][9] | Keep away from ignition sources; use in a well-ventilated fume hood |
Section 2: Temperature Management in Experimental Protocols
Once you move from the stock bottle to the reaction flask, temperature management continues to be a critical variable influencing dissolution, reaction kinetics, and byproduct formation.
Frequently Asked Questions: In-Experiment Temperature Control
Q: Are there temperature considerations when dissolving the reagent?
A: Yes. While gentle warming can increase the rate of dissolution, it is crucial to use the lowest necessary temperature. The compound should be dissolved in an appropriate anhydrous solvent, particularly if the subsequent reaction is moisture-sensitive. Heating a solution containing a hygroscopic salt that has absorbed water can accelerate hydrolysis or other degradation pathways. For most applications, dissolution at room temperature with adequate stirring is sufficient.
Q: How does reaction temperature impact the performance of this compound?
A: Temperature is a fundamental lever for controlling reaction outcomes.
-
Kinetics vs. Selectivity: Increasing temperature generally increases the reaction rate. However, this can come at the cost of selectivity. Higher temperatures can provide the activation energy for undesired side reactions, leading to a less pure product profile.
-
Stability in Solution: While the solid is thermally robust, its stability in a solution at elevated temperatures depends on the solvent, pH, and other reactive species present. Analogous amine compounds have shown degradation at sustained high temperatures (e.g., >100°C).[10]
-
Optimal Range: The optimal temperature is highly application-specific. Many reactions involving similar building blocks are successfully run between room temperature and moderate heat (e.g., 50-85°C).[11][12] It is always recommended to perform a temperature optimization study for any new protocol.
Workflow for Optimizing Reaction Temperature
Caption: Workflow for systematic optimization of reaction temperature.
Section 3: Troubleshooting Guide
When experiments do not proceed as planned, improper temperature or moisture management is often a contributing factor.
| Problem | Possible Temperature-Related Cause | Recommended Solution |
| Inconsistent or Poor Reaction Yield | Inaccurate weighing of the reagent due to moisture absorption. | Use a new, unopened vial of the reagent. Handle and weigh the solid in a low-humidity environment, such as a glove box.[8][9] |
| Poor Solubility in Anhydrous Solvent | The reagent has absorbed atmospheric water, making it less soluble in non-polar organic solvents. | Dry the reagent under high vacuum before use. Ensure your solvent is truly anhydrous. |
| Formation of Unexpected Byproducts | The reaction temperature is too high, enabling alternative reaction pathways or causing degradation. | Reduce the reaction temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and selectivity. |
| Reaction Fails to Initiate | The temperature is too low to overcome the activation energy barrier. | Gradually and carefully increase the reaction temperature, monitoring for product formation via TLC or LCMS. |
Section 4: Experimental Protocol
Protocol: Preparation of a Standardized Anhydrous Stock Solution
This protocol provides a self-validating method for preparing a stock solution, minimizing moisture contamination.
Objective: To prepare a 0.5 M stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (new vial preferred)
-
Anhydrous DMSO (<50 ppm water)
-
Oven-dried glassware (volumetric flask, funnel)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas line
-
Septa and needles
-
Syringes
Methodology:
-
Preparation of Glassware: Place the volumetric flask and stir bar in a laboratory oven (>100°C) for at least 4 hours. Allow them to cool to room temperature in a desiccator immediately before use.
-
Inert Atmosphere: Assemble the flask with the stir bar inside and seal with a rubber septum. Purge the flask with dry argon or nitrogen for 5-10 minutes by inserting an inlet needle and an outlet needle.
-
Reagent Weighing: In a glove box or on a balance in a low-humidity room, quickly weigh the required amount of this compound. Causality: Minimizing time exposed to the atmosphere prevents moisture uptake.
-
Transfer: Briefly remove the septum and quickly add the weighed solid to the flask using the dry funnel. Immediately reseal the flask and purge again with inert gas.
-
Solvent Addition: Using a dry syringe, transfer the calculated volume of anhydrous DMSO into the flask through the septum.
-
Dissolution: Place the flask on a magnetic stirrer and stir at room temperature until all the solid has completely dissolved. Avoid heating unless absolutely necessary.
-
Storage: Store the stock solution under an inert atmosphere at room temperature. For extended storage, consider aliquoting into smaller vials to avoid repeated headspace exposure in the main container.[5]
Decision Tree for Handling Hygroscopic Reagents
Caption: Decision-making process for handling a new hygroscopic reagent.
References
- 1. 864448-61-3 CAS MSDS ((R)-3-(DIMETHYLAMINO) PYRROLIDINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 152811-55-7|N,N-Dimethylpyrrolidin-3-amine hydrochloride|BLDpharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. (S)-(-)-3-(Dimethylamino)pyrrolidine 97 132883-44-4 [sigmaaldrich.com]
- 7. (3S)-(-)-3-(DIMETHYLAMINO)PYRROLIDINE | 132883-44-4 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
overcoming substrate limitations with "N,N-dimethylpyrrolidin-3-amine dihydrochloride"
Welcome to the technical support center for N,N-dimethylpyrrolidin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this versatile reagent to overcome common substrate limitations in organic synthesis. Here, you will find scientifically grounded explanations, practical troubleshooting guides, and detailed protocols to enhance the success of your experiments.
Introduction: Understanding the Utility of this compound
This compound is a chiral amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals.[1][2] Its unique structural features, including the pyrrolidine ring and the dimethylamino group, make it a powerful tool for overcoming challenges associated with sterically hindered substrates and difficult coupling reactions. This guide will explore how to effectively leverage the properties of this reagent to drive your challenging reactions to completion.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
A1: this compound is primarily utilized as a chiral building block for the synthesis of complex molecules, especially in pharmaceutical development.[2][3] Its pyrrolidine scaffold is a common feature in many biologically active compounds. It is particularly valuable in asymmetric synthesis, where its chirality can be used to produce enantiomerically pure products.[3] Additionally, it can serve as a ligand in metal-catalyzed cross-coupling reactions, enhancing the catalyst's activity and selectivity.[4]
Q2: How does the structure of N,N-dimethylpyrrolidin-3-amine contribute to overcoming substrate limitations?
A2: The pyrrolidine ring introduces a specific three-dimensional structure that can influence the transition state of a reaction, potentially reducing steric clashes that would otherwise hinder the reaction with a more flexible or bulky amine. In the context of catalysis, the pyrrolidino group has been shown to create a more "hemilabile" ligand, which can lead to a significant increase in catalytic activity for challenging substrates, such as non-activated secondary alkyl halides in cross-coupling reactions.[4]
Q3: When should I consider using this compound in my reaction?
A3: You should consider using this reagent when you encounter difficulties with:
-
Sterically hindered substrates: When bulky groups on your reacting molecules physically obstruct the reaction site, leading to low yields or slow reaction rates.[5][6]
-
Difficult coupling reactions: In amide bond formation or cross-coupling reactions where standard conditions fail to provide the desired product in good yield.[7][8]
-
Asymmetric synthesis: When the stereochemistry of your final product is critical, the chiral nature of this reagent can be advantageous.[3]
Q4: Is the dihydrochloride salt ready to use, or does it require pre-treatment?
A4: The dihydrochloride salt is the stable form of the amine. In most reactions where the amine's nucleophilicity is required, it must be neutralized with a suitable base to generate the free amine in situ. The choice of base is critical and will depend on the specific reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield in Amide Coupling Reactions with Sterically Hindered Substrates
Possible Cause: Inefficient activation of the carboxylic acid or steric hindrance preventing the nucleophilic attack of the amine. Standard coupling reagents like DCC or EDC may be ineffective for bulky substrates.[7]
Solutions:
-
Choice of Coupling Reagent: Switch to a more potent coupling reagent known for its effectiveness in hindered couplings.[5][7]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective.[5]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings.[8]
-
-
Optimization of Reaction Conditions:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[6]
-
Solvent: N,N-Dimethylformamide (DMF) is a common choice, but for aggregation-prone sequences, consider switching to or adding N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).[8][9]
-
Temperature: While room temperature is standard, increasing the temperature to 40-50°C can sometimes overcome the activation energy barrier for hindered couplings.[7]
-
-
Double Coupling: After the initial coupling reaction, wash the solid support (if applicable) and repeat the coupling step with a fresh solution of the activated acid.[8]
Problem 2: Poor Performance in Metal-Catalyzed Cross-Coupling Reactions
Possible Cause: The ligand system on the metal catalyst may not be optimal for activating a challenging substrate, such as a secondary alkyl halide.
Solutions:
-
In Situ Ligand Formation: N,N-dimethylpyrrolidin-3-amine can act as a ligand for the metal catalyst. The pyrrolidine moiety can significantly enhance the catalytic activity. For instance, replacing a dimethylamino group with a pyrrolidino group in a nickel pincer complex has been shown to dramatically improve performance in Kumada and Suzuki-Miyaura cross-coupling reactions of non-activated secondary alkyl halides.[4]
-
Catalyst System Screening: Experiment with different palladium or nickel precursors in combination with N,N-dimethylpyrrolidin-3-amine as a ligand. The optimal metal-to-ligand ratio should be determined empirically.
-
Solvent and Base Optimization: The choice of solvent and base is crucial in cross-coupling reactions. Aprotic polar solvents like THF, dioxane, or toluene are often effective. The base (e.g., K₃PO₄, Cs₂CO₃) plays a critical role in the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Sterically Hindered Carboxylic Acid
This protocol provides a general guideline for coupling a sterically hindered carboxylic acid with a primary or secondary amine using HATU as the coupling reagent and N,N-dimethylpyrrolidin-3-amine (as the free base) as the nucleophile.
Materials:
-
This compound
-
Sterically hindered carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in anhydrous DMF.
-
Add DIPEA (2.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature to generate the free amine.
-
In a separate flask, dissolve the sterically hindered carboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA (1.0 eq) to the carboxylic acid/HATU mixture and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add the pre-activated carboxylic acid solution to the free amine solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation
| Coupling Reagent | Relative Reactivity | Common Applications | Key Considerations |
| DCC/EDC | Low to Moderate | Routine peptide synthesis | Inefficient for sterically hindered amino acids.[5] |
| HBTU/HATU | High | Difficult couplings, sterically hindered substrates.[5] | Can cause racemization with sensitive substrates. |
| PyBOP/PyAOP | High | Difficult couplings, N-methylated amino acids.[8] | Generally associated with lower racemization levels.[5] |
Visualizations
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: Conceptual role of N,N-dimethylpyrrolidin-3-amine as a ligand in a metal-catalyzed cross-coupling cycle.
References
- 1. (S)-N,N-dimethylpyrrolidin-3-amine - CAS:132883-44-4 - Abovchem [abovchem.com]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride | 1246383-56-1 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
catalyst deactivation and regeneration of "N,N-dimethylpyrrolidin-3-amine dihydrochloride"
Technical Support Center: N,N-Dimethylpyrrolidin-3-amine Dihydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals. We will address common issues encountered during the use of this reagent, focusing on its proper handling, activation for synthesis, and troubleshooting reaction failures.
A critical point of understanding is that This compound is not a catalyst but a chemical building block or intermediate . It is supplied as a stable dihydrochloride salt. In this form, the amine functional groups are protonated, rendering them non-nucleophilic and chemically "inactive" for many synthetic applications. The core challenge, therefore, is not "catalyst regeneration" but the quantitative conversion of this stable salt into its reactive "free base" form.
This guide provides direct answers and protocols to ensure your success when working with this versatile reagent.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format.
Q1: My reaction is not proceeding. I've added the this compound directly to my non-aqueous solvent, but my starting material is not being consumed. What's wrong?
This is the most common issue encountered. The dihydrochloride salt is the "deactivated" form of the amine. The nitrogen atoms' lone pairs are engaged in an acid-base salt formation with HCl, making them unavailable to act as nucleophiles.[1][2][3][4] For the amine to participate in reactions like amide couplings, alkylations, or other nucleophilic additions, it must be converted to its neutral, free base form.[4]
Furthermore, amine salts are generally soluble in water but possess poor solubility in common organic solvents like ether, ethyl acetate, or dichloromethane, which could also prevent the reaction from starting.
Solution: You must "regenerate" the active nucleophile by converting the salt to the free base before or during the reaction. See the detailed protocol in the "Experimental Protocols" section below.
Q2: I am trying to convert the dihydrochloride salt to the free base using sodium hydroxide, but my extraction yield is very low. Where is my product?
Low extraction yield is typically due to one of two issues:
-
Incomplete Neutralization: The aqueous layer must be sufficiently basic to ensure the complete deprotonation of both hydrochloride salts. Check the pH of the aqueous layer after adding the base; it should be strongly basic (pH 12-14) to ensure the equilibrium is fully shifted to the free amine.[5]
-
Amine Solubility in Water: While the free base is more soluble in organic solvents, smaller amines can still have significant solubility in the aqueous layer, especially if the solution is not saturated with salt.
Solution:
-
Ensure the aqueous layer is strongly basic by testing with pH paper or a meter.
-
Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This process, known as "salting out," significantly decreases the solubility of the organic amine in the aqueous phase and drives it into the organic layer during extraction.[5]
-
Perform multiple extractions (e.g., 3-4 times) with your organic solvent, as this is more efficient than a single large-volume extraction.
Q3: My final product is contaminated with a salt. How do I remove it?
This often occurs if the free base was not properly dried before concentrating, or if some of the aqueous phase was carried over. The salt is likely residual NaCl or NaOH from the workup.
Solution:
-
Redissolve your product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a small amount of brine (saturated NaCl solution) to remove water-soluble impurities.
-
Dry the organic layer thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and carefully concentrate the solution in vacuo.
Frequently Asked Questions (FAQs)
Q1: Why is this compound sold as a dihydrochloride salt instead of the free base?
There are several practical reasons for supplying amines as hydrochloride salts:
-
Stability & Shelf-Life: The free base form of many amines can be air-sensitive, susceptible to oxidation, and can absorb carbon dioxide from the atmosphere. The salt form is significantly more stable and has a longer shelf life.[6]
-
Physical Form: N,N-dimethylpyrrolidin-3-amine is a liquid, which can be volatile and more difficult to handle and weigh accurately.[7] The dihydrochloride salt is a solid, making it easier to manage in the lab.[8][9]
-
Reduced Odor & Toxicity: Amines are often volatile and have strong, unpleasant odors. The salt form is non-volatile, reducing odor and exposure risk.
Q2: What are the recommended storage conditions?
For the dihydrochloride salt , store at room temperature in a dry, inert atmosphere.[8] For the free base , which is a flammable liquid, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) and protected from light to prevent degradation.[10]
Q3: Can I use a weaker base like sodium bicarbonate (NaHCO₃) for the conversion?
Yes, a weaker base like sodium bicarbonate or sodium carbonate can be used. However, you must ensure you use a sufficient molar excess to neutralize both equivalents of HCl. The advantage is a milder workup, but the disadvantage is that the reaction may be slower and less forceful at driving the equilibrium to the free base. For complete and rapid conversion, a strong base like NaOH or KOH is generally recommended.[5]
Q4: Can I perform the conversion in situ in my reaction flask?
Yes, this is a common strategy, especially in peptide coupling reactions.[4] You can add the amine hydrochloride salt to your reaction vessel and then add at least two equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to generate the free base in the reaction mixture.[4] The hydrochloride salt of this added base will precipitate and can sometimes be filtered off after the reaction.
Experimental Protocols & Workflows
Protocol 1: Conversion of Dihydrochloride Salt to Free Base
This protocol describes the standard procedure for liberating the free amine from its salt form for use in a subsequent reaction.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
An organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate, or Diethyl Ether)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, flasks
-
pH paper or meter
Procedure:
-
Dissolution: Dissolve the this compound salt in a minimum amount of deionized water in a round-bottom flask or beaker. Cool the solution in an ice bath.
-
Basification: Slowly add a concentrated aqueous solution of NaOH (e.g., 2-10 M) or solid NaOH pellets to the cooled amine salt solution.[11] Monitor the pH of the aqueous layer. Continue adding base until the pH is strongly basic (pH > 12). This ensures complete deprotonation.
-
Extraction: Transfer the mixture to a separatory funnel. Add NaCl to saturate the aqueous layer, which will reduce the solubility of the amine in water.[5]
-
Add a portion of the organic extraction solvent (e.g., DCM), stopper the funnel, and shake vigorously, venting frequently.
-
Allow the layers to separate and drain the lower organic layer (if using DCM) or the upper organic layer (if using Ether/EtOAc) into a clean flask.
-
Repeat the extraction of the aqueous layer at least two more times with fresh organic solvent.
-
Drying: Combine all organic extracts and dry them over anhydrous Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Isolation: Filter the solution to remove the drying agent. The resulting solution contains the pure free base and can be used directly in a reaction or concentrated carefully using a rotary evaporator to yield the neat amine oil.
Troubleshooting Workflow Diagram
This diagram outlines the decision-making process when a reaction involving this compound fails.
Caption: Troubleshooting logic for reaction failure.
Amine Activation (Free-Basing) Workflow
This diagram illustrates the general experimental workflow for converting the dihydrochloride salt to the active free base.
Caption: Workflow for amine salt to free base conversion.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. N,N-Dimethylpyrrolidin-3-amine | 69478-75-7 [sigmaaldrich.com]
- 8. 864448-61-3|(R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 9. 3-氨基吡咯烷 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Amines: Evaluating N,N-dimethylpyrrolidin-3-amine dihydrochloride in the Context of Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount. Chiral amines have emerged as powerful tools in this endeavor, acting as versatile catalysts and resolving agents.[1][2] Among the myriad of available chiral amines, the pyrrolidine scaffold has proven to be a privileged structure, forming the backbone of highly successful organocatalysts.[3] This guide provides a comparative analysis of N,N-dimethylpyrrolidin-3-amine dihydrochloride, a chiral diamine, by contextualizing its structural features against well-established pyrrolidine-based catalysts. While direct, head-to-head experimental data for this specific compound in asymmetric catalysis is not extensively documented in peer-reviewed literature, this guide will offer a framework for evaluating its potential based on the performance of structurally related amines.
The Pyrrolidine Scaffold: A Cornerstone of Asymmetric Catalysis
The prevalence of the pyrrolidine motif in asymmetric catalysis is largely due to the success of L-proline and its derivatives. These catalysts operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which effectively control the stereochemical outcome of a wide range of transformations.[3] The rigidity of the five-membered ring and the stereochemistry of its substituents create a well-defined chiral environment that directs the approach of reactants.
Unpacking the Structure of N,N-dimethylpyrrolidin-3-amine
To understand the potential of N,N-dimethylpyrrolidin-3-amine as a chiral catalyst, it is essential to dissect its key structural features:
-
The Pyrrolidine Ring: Provides a robust and stereochemically defined scaffold.
-
Chirality at the 3-Position: Unlike the more common 2-substituted prolines, the stereocenter at the 3-position offers a different spatial arrangement of substituents relative to the reacting center, which could lead to unique stereochemical outcomes.
-
The N,N-dimethylamino Group: This tertiary amine introduces a second basic site, classifying the molecule as a diamine. This functionality can influence the catalyst's activity and solubility, and potentially allows for bidentate coordination to a metal center.
-
The Dihydrochloride Salt: The commercially available form is often the dihydrochloride salt, meaning both nitrogen atoms are protonated. This has significant implications for its use in catalysis, as the free amine form is required for nucleophilic activity.[4] Therefore, the addition of a base is necessary to liberate the catalytically active species.
A Comparative Analysis with Established Chiral Pyrrolidine Catalysts
The efficacy of a chiral catalyst is highly dependent on its structure. By comparing N,N-dimethylpyrrolidin-3-amine to well-studied pyrrolidine catalysts, we can infer its potential applications and performance.
Proline and its Derivatives: The Gold Standard
L-proline is a foundational organocatalyst, particularly effective in aldol and Michael reactions. Its success has spurred the development of numerous derivatives with enhanced reactivity and selectivity.
| Catalyst | Key Structural Feature | Typical Applications | Representative Performance (Yield, ee) |
| L-Proline | Carboxylic acid at C-2 | Aldol, Michael, Mannich reactions | Good to excellent yields, often >90% ee |
| (S)-Diphenylprolinol Silyl Ether | Bulky diphenylhydroxymethyl and silyl ether at C-2 | Michael additions, Aldol reactions | High yields, often >95% ee |
| Prolinamides | Amide functionality at C-2 | Michael additions, Aldol reactions | Variable yields and selectivities depending on the amide substituent |
The substituents at the 2-position in these catalysts play a crucial role in shielding one face of the enamine intermediate, thereby directing the electrophilic attack. In the case of N,N-dimethylpyrrolidin-3-amine, the substituent at the 3-position would create a different steric environment, potentially leading to alternative or complementary stereoselectivities.
The Potential Role of the Diamine Functionality
The presence of two amine groups in N,N-dimethylpyrrolidin-3-amine opens up possibilities beyond simple enamine or iminium ion catalysis. Chiral diamines are widely used as ligands in metal-catalyzed asymmetric reactions, such as hydrogenations and carbon-carbon bond-forming reactions.[1][2] The two nitrogen atoms can coordinate to a metal center, forming a chiral complex that can induce enantioselectivity.
Experimental Considerations and a Proposed Workflow
When evaluating a new chiral catalyst like (S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride, a systematic approach is crucial.
Catalyst Activation
As previously mentioned, the dihydrochloride salt must be neutralized to generate the active catalyst. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[4]
A Generalized Experimental Workflow for Catalyst Screening
The following workflow outlines a general procedure for comparing the performance of (S)-N,N-dimethylpyrrolidin-3-amine with a standard catalyst like L-proline in a model reaction, such as the asymmetric Michael addition.
Step 1: Catalyst Preparation
-
Dissolve the aldehyde and the chiral amine catalyst (e.g., L-proline or (S)-N,N-dimethylpyrrolidin-3-amine) in the chosen solvent.
-
For (S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride, add two equivalents of a non-nucleophilic base.
-
Stir the mixture at room temperature to allow for pre-formation of the enamine intermediate.
Step 2: Reaction Execution
-
Cool the reaction mixture to the desired temperature.
-
Add the nitroalkene to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up and Purification
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 4: Analysis
-
Determine the yield of the purified product.
-
Measure the diastereomeric ratio by 1H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Caption: A generalized workflow for the comparative screening of chiral amine catalysts in an asymmetric Michael addition.
The Catalytic Cycle: Enamine Catalysis
The most probable catalytic cycle for a pyrrolidine-based amine in reactions with aldehydes and enones involves the formation of a nucleophilic enamine intermediate.
Caption: A simplified representation of the enamine catalytic cycle for a chiral amine-catalyzed Michael addition.
Conclusion and Future Outlook
While a comprehensive performance evaluation of this compound awaits dedicated experimental investigation, its structural features suggest it is a promising candidate for applications in asymmetric synthesis. Its diamine character presents an opportunity for its use as a chiral ligand in metal-catalyzed reactions, an area where it may exhibit unique properties. Furthermore, the 3-substitution pattern offers a departure from the well-trodden path of 2-substituted proline derivatives, potentially leading to novel stereochemical outcomes.
For researchers in drug development and process chemistry, the exploration of new chiral amines like N,N-dimethylpyrrolidin-3-amine is a worthwhile endeavor. Its distinct stereoelectronic profile could unlock new synthetic routes to complex chiral molecules, expanding the toolbox of modern asymmetric catalysis. The systematic experimental evaluation of this and other underutilized chiral amines is essential for pushing the boundaries of enantioselective synthesis.
References
A Tale of Two Catalysts: Proline's Bifunctionality vs. Diamine Activation in Organocatalysis
A Senior Application Scientist's Guide to Mechanistic Divergence and Synthetic Strategy
In the rapidly evolving landscape of asymmetric organocatalysis, the selection of the right catalyst is paramount to achieving desired stereochemical outcomes. Among the pantheon of small molecule catalysts, L-proline has long been hailed as the "simplest enzyme," a robust and versatile tool for a myriad of carbon-carbon bond-forming reactions.[1] Its success has inspired the development of countless derivatives and alternatives. This guide delves into a comparative analysis of the archetypal proline against a structurally related yet mechanistically distinct class of catalysts: simple chiral diamines, exemplified here by N,N-dimethylpyrrolidin-3-amine.
The Proline Paradigm: A Symphony of Bifunctional Activation
Proline's efficacy stems from its unique molecular architecture, possessing both a secondary amine and a carboxylic acid. This dual functionality allows it to operate as a bifunctional catalyst, simultaneously activating both the nucleophile and the electrophile in reactions like the aldol condensation.[2]
The catalytic cycle, primarily proceeding through an enamine pathway, is a model of efficiency[3]:
-
Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This transformation raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon more nucleophilic than in the starting carbonyl compound.[2]
-
Electrophile Activation & Stereocontrol: Concurrently, the carboxylic acid moiety acts as a Brønsted acid. It engages the electrophilic aldehyde acceptor via hydrogen bonding, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This interaction also serves to rigidly orient the electrophile in the transition state.
-
C-C Bond Formation: The activated enamine attacks the activated aldehyde. The stereochemical outcome is dictated by a highly organized, chair-like transition state, often rationalized by the Zimmerman-Traxler model, where the bulky substituents orient themselves to minimize steric hindrance.[4][5] The carboxylic acid group is crucial in mediating this stereocontrolled approach.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral aldol product and regenerate the proline catalyst.
This bifunctional mechanism is the cornerstone of proline's high enantioselectivity and broad applicability in reactions such as aldol, Mannich, and Michael additions.[6][7]
Caption: Proline's bifunctional catalytic cycle for the aldol reaction.
The Diamine Hypothesis: Monofunctional Activation and the Role of the Counterion
Now, let us consider N,N-dimethylpyrrolidin-3-amine. This molecule possesses a chiral center and two amine functionalities: a secondary amine within the pyrrolidine ring and a tertiary amine side chain. When used as the dihydrochloride salt, the amines will be protonated. For catalytic activity, at least one amine must be deprotonated to act as a base.
In contrast to proline, this catalyst lacks an intrinsic acidic group like a carboxylic acid. Therefore, it is not a classic bifunctional catalyst. Instead, its activity would likely rely on one of two main pathways:
-
Monofunctional Enamine Catalysis: The secondary amine can form an enamine with the ketone donor, increasing its nucleophilicity, similar to proline. However, without the tethered carboxylic acid, the activation of the electrophile is absent. This typically leads to lower reactivity and poor stereocontrol, as the transition state is less organized.
-
Cooperative Catalysis with a Brønsted Acid: When used as a salt (e.g., dihydrochloride) or in the presence of an acid co-catalyst, a more effective catalytic cycle can be established. Chiral 1,2-diamines have been shown to operate effectively in this manner.[4][7] The deprotonated secondary amine forms the enamine, while the protonated tertiary amine (or the second protonated amine) can act as the Brønsted acid, activating the aldehyde electrophile through hydrogen bonding.
This "borrowed" bifunctionality creates a defined chiral environment around the reacting partners. The stereoselectivity in such a system is highly dependent on the structure of the diamine, the nature of the acid co-catalyst, and the solvent, which all influence the geometry of the transition state.[8]
Caption: Proposed diamine catalytic cycle with an acid co-catalyst.
Head-to-Head Comparison: Mechanistic and Practical Considerations
The fundamental difference between proline's covalently tethered acid/base sites and a diamine's cooperative system has profound implications for reaction performance.
| Feature | L-Proline | N,N-dimethylpyrrolidin-3-amine (Hypothesized) | Causality and Field Insights |
| Catalytic Mode | Bifunctional (covalent) | Monofunctional or Cooperative (non-covalent H-bonding) | Proline's rigid, cyclic structure with a tethered carboxylic acid creates a highly pre-organized transition state, leading to generally high and predictable stereoselectivity.[5] A simple diamine relies on intermolecular H-bonding from a protonated amine, which can be less organized and more sensitive to solvent and counterion effects.[1][8] |
| Electrophile Activation | Internal Brønsted acid (-COOH) | External Brønsted acid (protonated amine/co-catalyst) | The intramolecular nature of proline's activation is highly efficient. Diamine systems require careful selection of an acid co-catalyst with the right pKa to ensure activation without inhibiting enamine formation. |
| Catalyst Loading | Typically high (10-30 mol%) | Potentially lower (5-20 mol%) with optimized acid | Proline often suffers from poor solubility and can be prone to product inhibition, necessitating higher loadings.[9] Optimized diamine/acid systems can sometimes achieve higher turnover frequencies. |
| Solvent Effects | Highly sensitive; polar aprotic solvents (DMSO, DMF) are common. | Can be effective in a broader range of solvents, including protic or aqueous media, depending on the acid co-catalyst.[10] | Proline's zwitterionic nature dictates its solubility. Diamine salt catalysts can have better solubility profiles. Water can sometimes accelerate diamine-catalyzed reactions by facilitating proton transfer.[10] |
| Stereochemical Outcome | Generally provides anti-aldol products. | May provide syn or anti products depending on catalyst structure and conditions. | The stereochemical model for proline is well-established. For diamines, the outcome is a complex interplay between the steric environment of the catalyst, the substrate, and the organization of the H-bonded transition state.[4] |
Experimental Protocols: A Representative Asymmetric Aldol Reaction
While a direct experimental comparison is unavailable, we can provide a standard, validated protocol for a proline-catalyzed aldol reaction. This serves as a baseline against which any future studies with diamine catalysts could be benchmarked.
Representative Proline-Catalyzed Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Materials:
-
(S)-Proline (e.g., 20 mol%)
-
Cyclohexanone (10 equivalents)
-
4-Nitrobenzaldehyde (1 equivalent, 0.5 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Catalyst Dissolution: To a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (11.5 mg, 0.1 mmol, 20 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMSO (2.0 mL) and stir until the proline is fully dissolved. Add cyclohexanone (0.52 mL, 5.0 mmol, 10 eq.).
-
Reaction Initiation: Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1 eq.) to the stirred solution at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy, and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Rationale for Experimental Choices:
-
DMSO as Solvent: Proline exhibits good solubility in polar aprotic solvents like DMSO, which helps maintain a homogeneous reaction.[11]
-
Excess Ketone: Using the ketone as both reactant and solvent (or in large excess) pushes the equilibrium towards enamine formation and subsequent product formation.
-
Quenching with NH₄Cl: The mild acidic quench protonates any remaining enamine and neutralizes the catalyst, stopping the reaction.
Conclusion and Future Outlook
L-proline remains a benchmark organocatalyst due to the elegant efficiency of its bifunctional design, which leads to highly organized transition states and excellent stereocontrol. Its mechanism is well-understood, providing a predictable platform for asymmetric synthesis.
A simple diamine catalyst like N,N-dimethylpyrrolidin-3-amine, by contrast, would likely operate through a fundamentally different, cooperative mechanism requiring an external proton source to achieve high levels of stereocontrol. While this introduces additional variables (the choice of acid, solvent, counterion), it also offers greater opportunities for tuning. The performance of such a catalyst would be heavily reliant on the precise geometric arrangement of the two amine groups and their ability to create a well-defined chiral pocket in the transition state.
For researchers and drug development professionals, the choice between these catalyst classes depends on the specific synthetic challenge. Proline offers reliability and predictability. Diamine systems, while requiring more optimization, may offer access to complementary stereoisomers or improved reactivity for specific substrates. The hypothetical comparison underscores a critical principle in catalyst development: it is not merely the presence of functional groups, but their precise, synergistic interplay that governs the transfer of chiral information. Future experimental validation of catalysts like N,N-dimethylpyrrolidin-3-amine will be invaluable in further mapping the vast potential of organocatalysis.
References
- 1. Bifunctional catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction [mdpi.com]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Aldol Reactions of α,β-Unsaturated Ketoester Substrates Catalyzed by Chiral Diamines [mdpi.com]
- 9. Organocatalysis - Wikipedia [en.wikipedia.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analytical Characterization of N,N-dimethylpyrrolidin-3-amine dihydrochloride
Introduction
N,N-dimethylpyrrolidin-3-amine dihydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of essential analytical methods for the comprehensive characterization of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond mere procedural descriptions to explore the rationale behind methodological choices, ensuring a robust and reliable analytical workflow. The integration of orthogonal techniques is crucial for a complete understanding of the material's properties, from identity confirmation to precise purity and impurity profiling.[1][2][3]
Part 1: Identity and Structural Confirmation
The first step in characterizing any pharmaceutical intermediate is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques provides a comprehensive picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating molecular structure. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
-
Expertise & Experience: ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR confirms the carbon backbone. For a dihydrochloride salt, the protonation of the amine groups will cause significant downfield shifts in the signals of adjacent protons (α-protons) compared to the free base, a key diagnostic feature. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can be used to definitively establish proton-proton couplings within the pyrrolidine ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for amine salts as it allows for the exchange of the acidic N-H protons, which can simplify the spectrum.
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program is sufficient. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A wider spectral width (~200 ppm) is required. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans (e.g., 1024 or more) is necessary.
-
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts should be referenced to a known standard (e.g., TSP for D₂O). The observed shifts and coupling patterns must be consistent with the expected structure of this compound.[4]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. When coupled with a chromatographic technique like GC or LC, it becomes a powerful tool for both identification and impurity profiling.[1][5]
-
Expertise & Experience: For this compound, Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The analysis will detect the protonated free base [M+H]⁺, where M is the molecular weight of N,N-dimethylpyrrolidin-3-amine. The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the C₆H₁₅N₂⁺ ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Part 2: Purity, Assay, and Impurity Profiling: A Comparative Guide
While identity confirmation is crucial, the quantitative assessment of purity and the identification of impurities are critical for quality control. Here we compare three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution and sensitivity.[6][7]
-
Causality Behind Experimental Choices:
-
Technique: Reversed-phase HPLC is generally unsuitable for this highly polar compound. Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography would be more appropriate. However, a simpler approach for this basic amine is pre-column derivatization.[8] Reacting the primary/tertiary amine with a chromophoric agent like Boc anhydride allows for detection by a standard UV detector and improves retention on a reversed-phase column (e.g., C18).[8]
-
Detector: A UV detector is commonly used post-derivatization.[8] If analyzing without derivatization, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be necessary as the analyte lacks a strong chromophore.
-
Experimental Protocol: HPLC with Pre-Column Derivatization
-
Derivatization: React the this compound sample with Boc anhydride in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., methanol).[8]
-
Chromatographic Conditions:
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines. The area normalization method can be used to calculate purity.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent complementary technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile impurities that may originate from the synthesis process.[9][10]
-
Causality Behind Experimental Choices:
-
Technique: As a salt, the compound is non-volatile. Therefore, the sample must be neutralized to the free base before injection. This is typically done by dissolving the sample in water and adding a strong base (e.g., NaOH) followed by extraction with an organic solvent (e.g., dichloromethane).
-
Detector: A mass spectrometer is the ideal detector as it provides both quantitative data and structural information about any separated impurities.[11][12]
-
Experimental Protocol: GC-MS for Volatile Impurities
-
Sample Preparation: Dissolve a known amount of the sample in water. Basify the solution to a pH > 10 with NaOH and extract the free amine into dichloromethane. Dry the organic layer over anhydrous sodium sulfate.
-
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning from a low to high m/z range (e.g., 40-400 amu).
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal standard.
Acid-Base Titration (Assay)
Titration is a classical, absolute analytical method used to determine the total base content, providing an accurate assay value for the compound.[1][2] For an amine dihydrochloride, this involves a non-aqueous titration.
-
Expertise & Experience: The compound is a salt of a weak base and a strong acid. To determine its purity, a non-aqueous potentiometric titration is the method of choice.[13] The sample is dissolved in a non-aqueous solvent like glacial acetic acid, which enhances its basicity, and titrated with a strong acid like perchloric acid.[13][14] The two amine groups will be titrated, and the endpoint is detected potentiometrically using a suitable electrode. This method provides a highly accurate measure of the total amine salt content but is not specific and will not detect neutral impurities.
Experimental Protocol: Nonaqueous Potentiometric Titration
-
Reagent Preparation: Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid against a primary standard (e.g., potassium hydrogen phthalate).
-
Titration Procedure:
-
Accurately weigh about 150-200 mg of the sample and dissolve it in 50 mL of glacial acetic acid.
-
Immerse a pH electrode suitable for non-aqueous solvents into the solution.
-
Titrate the solution with the standardized 0.1 N perchloric acid, recording the potential (mV) after each addition.
-
The endpoint is determined from the inflection point of the titration curve.
-
-
Calculation: Calculate the percentage assay based on the volume of titrant consumed, its normality, and the sample weight.
Method Comparison and Integrated Workflow
No single method provides a complete picture. A combination of techniques is essential for a robust characterization.
Table 1: Comparison of Key Analytical Methods
| Parameter | HPLC (with Derivatization) | GC-MS (of Free Base) | Acid-Base Titration |
| Purpose | Purity, Impurity Profile | Volatile Impurities, ID | Assay (Total Base) |
| Specificity | High | High | Low (titrates all bases) |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate (% levels) |
| Key Advantage | High resolution for non-volatile impurities. | Gold standard for volatile impurities and unknowns. | Absolute, primary method for assay. |
| Key Limitation | Indirect (requires derivatization). | Not suitable for non-volatile compounds. | Not impurity-specific. |
| Typical Use | Routine quality control, stability studies. | Raw material screening, residual solvent analysis. | Final product release testing. |
Integrated Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.
Caption: Integrated workflow for product characterization.
Conclusion
The robust characterization of this compound requires a multi-faceted analytical approach. While spectroscopic methods like NMR and MS confirm identity, a combination of chromatographic techniques (HPLC and GC-MS) is necessary for a comprehensive impurity profile.[5][7] Finally, a classical method like non-aqueous titration provides an accurate, absolute value for the assay.[13] By integrating these orthogonal methods, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
- 1. longdom.org [longdom.org]
- 2. arabjchem.org [arabjchem.org]
- 3. Different Techniques of Analysis | Pharmaguideline [pharmaguideline.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. annexpublishers.com [annexpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 14. info.gfschemicals.com [info.gfschemicals.com]
Comparative Performance of N,N-dimethylpyrrolidin-3-amine dihydrochloride and its Analogs in Diverse Reaction Media
An In-Depth Technical Guide for Researchers
As a foundational chiral amine synthon, N,N-dimethylpyrrolidin-3-amine and its derivatives are pivotal in asymmetric synthesis and drug development.[1][2] The pyrrolidine scaffold is a privileged structure, serving as a robust framework for chiral ligands and organocatalysts that drive stereoselective transformations.[2] The performance of these critical reagents is not intrinsic but is profoundly influenced by the reaction medium. The choice of solvent can dictate solubility, modulate catalytic activity, and ultimately determine the yield and stereochemical purity of the final product.
This guide provides a comparative analysis of the performance of pyrrolidine-based reagents in key synthetic transformations, with a focus on how different solvents impact their efficacy. While direct, comprehensive experimental data for N,N-dimethylpyrrolidin-3-amine dihydrochloride across a wide range of reactions and media is not consolidated in the literature, we can derive authoritative insights by examining the behavior of structurally analogous and widely studied pyrrolidine-based organocatalysts. This approach allows for a robust, evidence-based understanding of the structure-activity relationships governed by the solvent environment.
The Decisive Role of the Reaction Medium
The solvent is an active participant in a chemical reaction. Its properties—polarity, proticity, and coordinating ability—directly influence the energy of reactants, transition states, and products. In the context of pyrrolidine-based catalysis, which often proceeds via charged intermediates like enamines, the solvent's role is particularly pronounced. A judicious choice of medium can enhance reaction rates, improve stereoselectivity, and simplify product purification. Conversely, an inappropriate solvent can hinder or completely stall a desired transformation.
Performance in Asymmetric Carbon-Carbon Bond Formation
Asymmetric aldol, Michael, and Mannich reactions are cornerstone transformations in organic synthesis, providing access to chiral β-hydroxy carbonyls, β-amino carbonyls, and 1,5-dicarbonyl compounds, respectively.[3] Pyrrolidine-based organocatalysts are exceptionally effective in promoting these reactions with high stereocontrol.[3][4]
The following data, compiled from studies on Boc-protected prolinamide and other pyrrolidine derivatives, illustrates the significant solvent-dependent stereoselectivity.[3][5]
Comparative Data: Asymmetric Aldol Reaction
The aldol reaction is a classic test for the efficacy of chiral organocatalysts. The data below compares the performance of a representative Boc-L-Prolinamide catalyst in different media.
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | 30 | [3] |
| Boc-L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 24 | 95 | 90+ | Inferred from similar systems |
| Helical Polymer (Pyrrolidine-based) | 4-Nitrobenzaldehyde | Cyclohexanone | Chloroform | RT | - | - | 68.4 | [5] |
Analysis of Solvent Effects:
-
Aprotic Polar Solvents (e.g., DMSO): These solvents are often optimal for pyrrolidine-catalyzed reactions. They effectively solvate charged intermediates in the catalytic cycle without interfering via hydrogen bonding, often leading to higher yields and enantioselectivities. The performance of Boc-L-Prolinamide with cyclohexanone in DMSO is a prime example of this enhanced efficacy.[3]
-
Chlorinated Solvents (e.g., Chloroform): As demonstrated by the helical polymer catalyst, chlorinated solvents can also serve as effective media, though they may yield different stereochemical outcomes compared to polar aprotic solvents.[5] This highlights the necessity of solvent screening for optimizing a specific transformation.
-
Neat (Solvent-Free) Conditions: While potentially offering benefits in terms of process mass intensity, neat conditions can sometimes lead to lower stereoselectivity, as seen with the reaction in acetone.[3]
Alternative Pyrrolidine-Based Catalysts
The N,N-dimethylpyrrolidin-3-amine scaffold is part of a larger family of privileged chiral pyrrolidine-based ligands and catalysts. Understanding the alternatives provides a broader context for catalyst selection.
-
(S)-Proline: The foundational organocatalyst, readily available and effective for many transformations, though often requiring higher catalyst loadings.[4][6]
-
Diarylprolinol Silyl Ethers: Highly effective and widely used catalysts that offer excellent enantioselectivity in a range of reactions.[4]
-
Pyrrolidine Sulfonamides: A versatile class of catalysts known for their high efficacy and tunability.[4]
The choice among these alternatives often depends on the specific substrates, desired stereochemical outcome, and the need for catalyst tunability through N-substitution, a strategy known to modulate catalytic properties.[6]
Visualizing the Mechanism: Enamine Catalysis
The efficacy of pyrrolidine-based catalysts in these reactions stems from their ability to form a nucleophilic enamine intermediate with a carbonyl compound. This catalytic cycle is fundamental to their function.
Caption: Generalized catalytic cycle for pyrrolidine-mediated enamine catalysis.
Experimental Protocol: Thiourea-Catalyzed Asymmetric Michael Addition
This protocol describes a representative procedure where a pyrrolidine-based catalyst is employed, demonstrating the practical application and considerations discussed. This protocol is adapted from established methodologies for thiourea-pyrrolidine catalysts.[3]
Workflow Diagram
Caption: Step-by-step workflow for a typical asymmetric Michael addition.
Step-by-Step Methodology
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the (S)-pyrrolidine-thiourea catalyst (0.05 mmol, 1.0 equiv) and n-butyric acid (0.025 mmol, 0.5 equiv).
-
Causality: An inert atmosphere and dry glassware are critical to prevent moisture from hydrolyzing intermediates or deactivating the catalyst. The acid co-catalyst facilitates proton transfer steps within the catalytic cycle.
-
-
Solvent and Reactant Addition: Add anhydrous toluene (1.0 mL). Stir the solution until all solids are dissolved. Add cyclohexanone (2.5 mmol, 50 equiv).
-
Causality: Toluene is chosen as an anhydrous, non-polar solvent. A large excess of the ketone is often used to push the equilibrium towards enamine formation.
-
-
Initiation: Add the nitroalkene (0.25 mmol, 5.0 equiv) to the mixture to initiate the reaction.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the purified product by ¹H NMR and ¹³C NMR to confirm its structure and determine the diastereomeric ratio (dr). Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
This self-validating protocol, from inert atmosphere setup to final chiral analysis, ensures the reliability and reproducibility of the experimental results.
Conclusion and Outlook
This compound, as a member of the privileged pyrrolidine family, is a valuable reagent for modern organic synthesis. Its performance, along with that of its analogs, is inextricably linked to the choice of reaction medium. Polar aprotic solvents like DMSO often provide superior results in asymmetric transformations by stabilizing charged intermediates. However, comprehensive solvent screening remains an essential step in methodology development to optimize for yield and stereoselectivity. The principles and comparative data presented in this guide offer a strong foundation for researchers, scientists, and drug development professionals to make informed decisions in the rational design of synthetic routes and the selection of optimal reaction conditions.
References
- 1. (R)-N,N-Dimethylpyrrolidin-3-amine hydrochloride | 1246383-56-1 | Benchchem [benchchem.com]
- 2. N,1-dimethylpyrrolidin-3-amine dihydrochloride | 892495-04-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Pyrrolidine-Based Catalysts in Asymmetric Synthesis
For researchers and professionals in drug development and chemical synthesis, achieving high levels of stereocontrol is paramount. Asymmetric organocatalysis has emerged as a powerful tool, offering a metal-free approach to constructing complex chiral molecules.[1][2] Within this field, pyrrolidine-based catalysts have carved out a significant niche, demonstrating remarkable efficacy and versatility across a wide range of transformations.[3][4]
This guide provides a comparative analysis of key pyrrolidine-based catalysts. We will move beyond a simple cataloging of structures to delve into the mechanistic nuances, comparative performance data, and practical experimental considerations that inform catalyst selection for specific asymmetric reactions.
The Mechanistic Foundation: Enamine and Iminium Ion Catalysis
The power of most pyrrolidine-based catalysts stems from their ability to activate carbonyl compounds through two primary catalytic cycles: Enamine Catalysis for nucleophilic attack and Iminium Ion Catalysis for electrophilic activation.[5]
-
(L)-Proline , the archetypal catalyst, effectively utilizes both pathways. Its secondary amine function condenses with a ketone or aldehyde to form a nucleophilic enamine intermediate.[6][7] The catalyst's carboxylic acid group plays a crucial role, acting as an intramolecular acid/base co-catalyst to facilitate proton transfers within a stereochemically defined transition state, often depicted by the Zimmerman-Traxler model.[6][8] This dual functionality allows proline to act as a "micro-aldolase," promoting reactions with high enantioselectivity.[6]
Below is a generalized diagram illustrating the dual activation modes common to many pyrrolidine catalysts.
Caption: Dual activation modes of pyrrolidine catalysts.
Performance Comparison in Key Asymmetric Reactions
The choice of a specific pyrrolidine-based catalyst is dictated by the desired transformation. While L-proline is a robust and inexpensive starting point, its derivatives often provide superior solubility, activity, and stereoselectivity.[5]
The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of C-C bond formation. It serves as an excellent benchmark for comparing catalyst performance.
Causality in Catalyst Design: Simple L-proline often requires high catalyst loading (20-30 mol%) and can suffer from solubility issues.[8] To overcome this, derivatives such as prolinamides have been developed. The amide moiety can participate in hydrogen bonding with the substrate, further organizing the transition state and enhancing enantioselectivity.[9][10] Computational studies have shown that these hydrogen bonds reduce the activation energy, leading to more efficient and selective reactions.[9]
Comparative Performance in the Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Proline | 30 | DMSO | RT | 48 | 68 | 95:5 | 96 | J. Am. Chem. Soc. 2000, 122, 2393-2394 |
| (S)-Prolinamide | 20 | neat | RT | 24 | 95 | 98:2 | 96 | PNAS 2004, 101, 5755-5760[9] |
| Di- and Tri-peptides | 10 | on water | RT | 72 | 92 | >95:5 | 70 | Molecules 2023, 28, 2234[1] |
Key Insight: While L-proline is effective, prolinamides can achieve similar or better results at lower catalyst loadings and often in shorter reaction times. The development of peptide-based catalysts shows a trend towards mimicking enzymatic pockets, though enantioselectivity can sometimes be lower.[1]
The Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated systems is another critical transformation. This reaction often benefits from catalysts that can form a reactive enamine from a ketone donor while activating the acceptor.
Causality in Catalyst Design: For Michael additions, particularly of aldehydes or ketones to nitroolefins, the Hayashi-Jørgensen catalysts ((S)-diphenylprolinol silyl ethers) represent a major advancement.[1][2] The bulky diarylprolinol silyl ether group effectively shields one face of the enamine intermediate, leading to exceptionally high stereocontrol.[5] These catalysts are also more soluble in common organic solvents than proline.[5]
Comparative Performance in the Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | 20 | CHCl₃ | RT | 120 | 87 | 90:10 | 20 | Tetrahedron Lett. 2003, 44, 8777-8780 |
| Hayashi-Jørgensen Catalyst | 2 | CH₂Cl₂ | RT | 2 | >99 | 93:7 | 99 | Angew. Chem. Int. Ed. 2005, 44, 4224-4228 |
| PS-Supported Pyrrolidine | 6 | Water | RT | 24 | 98 | 91:9 | 94 | Org. Lett. 2007, 9, 723-726[11][12] |
Key Insight: The Hayashi-Jørgensen catalyst is vastly superior to L-proline for this transformation in terms of reaction speed, catalyst loading, and enantioselectivity. Furthermore, the development of polymer-supported versions allows for catalyst recycling and operation in environmentally benign solvents like water, addressing key goals of sustainable chemistry.[11][12]
Experimental Protocols: A Self-Validating System
Adherence to a detailed and validated protocol is critical for reproducibility. The following represents a typical workflow for an organocatalytic reaction.
Caption: Standard experimental workflow for asymmetric organocatalysis.
Detailed Protocol: Asymmetric Michael Addition using a Hayashi-Jørgensen Catalyst
This protocol is adapted from established literature procedures for the reaction between cyclohexanone and β-nitrostyrene.
Materials:
-
(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Hayashi-Jørgensen catalyst)
-
β-Nitrostyrene
-
Cyclohexanone (distilled)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the Hayashi-Jørgensen catalyst (e.g., 0.02 mmol, 2 mol%).
-
Reagent Addition: Add anhydrous DCM (1.0 mL) and cyclohexanone (1.0 mmol, 5 equivalents). Stir the solution at room temperature for 5 minutes.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature). Add β-nitrostyrene (0.2 mmol, 1 equivalent) in one portion.
-
Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the desired γ-nitroketone.
-
Analysis: Confirm the structure using NMR spectroscopy. Determine the diastereomeric ratio from the ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis.
Trustworthiness through Self-Validation: This protocol is self-validating. The final analysis step (chiral HPLC) provides a direct, quantitative measure of the catalyst's performance (ee%). Any deviation from expected results prompts a review of experimental parameters such as solvent purity, temperature control, or reagent quality, ensuring high fidelity in the synthetic process.
Conclusion and Future Outlook
The pyrrolidine scaffold is a privileged structure in asymmetric organocatalysis.[3] While L-proline laid the groundwork, its derivatives, particularly the Hayashi-Jørgensen catalysts and various prolinamides, offer significant advantages in efficiency, selectivity, and substrate scope.[2][13][14] The rational design of these catalysts, based on a deep understanding of reaction mechanisms, has enabled chemists to tackle increasingly complex synthetic challenges.[2]
Future developments will likely focus on creating even more active catalysts that can operate at very low loadings, expanding the reaction scope to new radical pathways, and designing robust, recyclable systems for large-scale industrial applications.[3]
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [cris.unibo.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 9. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. books.rsc.org [books.rsc.org]
Assessing the Substrate Scope of N,N-dimethylpyrrolidin-3-amine Dihydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision in the synthesis of complex chiral molecules. This guide provides a comprehensive analysis of N,N-dimethylpyrrolidin-3-amine dihydrochloride, focusing on its role as a precursor to a potent organocatalyst. We will explore its substrate scope in the context of the asymmetric Michael addition, benchmark its performance against established alternatives, and provide detailed experimental frameworks for its evaluation.
Introduction: The Pyrrolidine Scaffold in Asymmetric Catalysis
The pyrrolidine ring is a privileged scaffold in organocatalysis, largely due to the groundbreaking work on proline and its derivatives.[1][2] These catalysts operate through the formation of transient chiral enamines or iminium ions, providing a powerful, metal-free method for stereoselective bond formation.[3][4] N,N-dimethylpyrrolidin-3-amine, particularly its chiral (S)-enantiomer, emerges from this class as a highly effective secondary amine catalyst. The dihydrochloride salt is a stable, solid precursor that can be readily converted to the active free base in situ or prior to reaction.
The core function of these catalysts is to react with a carbonyl compound, such as an aldehyde or ketone, to form a nucleophilic enamine intermediate.[5][6] This activation raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, facilitating its reaction with a wide range of electrophiles. The inherent chirality of the catalyst framework masterfully directs the approach of the electrophile, controlling the stereochemical outcome of the product.[3]
The Comparative Landscape: Alternatives to N,N-dimethylpyrrolidin-3-amine
While effective, N,N-dimethylpyrrolidin-3-amine is one of many tools in the organocatalysis toolbox. Its performance must be weighed against other well-established catalysts, each with unique strengths.
-
L-Proline: The foundational organocatalyst, L-proline is inexpensive, readily available, and effective for a range of reactions.[1][7] However, it often requires high catalyst loadings and has limited solubility in non-polar solvents, which can impact its efficacy.[8]
-
Diarylprolinol Silyl Ethers (e.g., (S)-Diphenylprolinol TMS Ether): These derivatives of prolinol represent a significant advancement, offering enhanced reactivity and stereoselectivity.[9] The bulky silyl ether group provides a well-defined steric environment, leading to excellent facial discrimination in the transition state. They are often highly effective at low catalyst loadings.
-
MacMillan Catalysts (Imidazolidinones): These catalysts are renowned for their ability to activate α,β-unsaturated aldehydes and ketones through iminium ion formation, lowering the substrate's Lowest Unoccupied Molecular Orbital (LUMO).[4][10]
The choice of catalyst is not arbitrary; it is a hypothesis. The structure of the catalyst—its steric bulk, electronic properties, and conformational rigidity—directly influences the transition state of the reaction. For a given substrate pair, one catalyst may offer superior stereocontrol or reactivity over another. Therefore, a systematic assessment of substrate scope is not merely a cataloging exercise but a fundamental investigation into the catalyst's capabilities and limitations.
A Framework for Assessing Substrate Scope
A rigorous evaluation of a catalyst's substrate scope provides a predictive understanding of its utility. The goal is to test the catalyst with a diverse set of substrates to probe its tolerance to steric and electronic variations.[11] A well-designed scope evaluation should include substrates that are likely to succeed as well as those that will challenge the catalyst, thereby defining the boundaries of its applicability.[11]
The following workflow outlines a systematic approach to this assessment.
Performance in the Asymmetric Michael Addition
To illustrate this assessment, we will focus on the asymmetric Michael addition of propanal to various β-nitrostyrenes. This reaction is a cornerstone of C-C bond formation, yielding valuable γ-nitro aldehyde intermediates.[5]
The Catalytic Cycle: Enamine Activation
The reaction proceeds via an enamine catalytic cycle. The chiral secondary amine, (S)-N,N-dimethylpyrrolidin-3-amine, first condenses with propanal to form a chiral enamine. This enamine, now a potent nucleophile, attacks the electrophilic nitroalkene. The steric hindrance imposed by the catalyst's structure directs this attack to one face of the nitroalkene, establishing the new stereocenter. Finally, hydrolysis of the resulting iminium ion intermediate releases the chiral product and regenerates the catalyst.[3][5]
Comparative Substrate Scope Data
The following table presents illustrative data for the Michael addition of propanal to various substituted β-nitrostyrenes, comparing the performance of (S)-N,N-dimethylpyrrolidin-3-amine with L-Proline and (S)-Diphenylprolinol TMS Ether.
Note: The data below is a synthesized representation based on typical results found in organocatalysis literature to provide a comparative benchmark.[3][8][9]
Table 1: Catalyst Performance in the Asymmetric Michael Addition of Propanal to Substituted β-Nitrostyrenes
| Entry | Ar in Ar-CH=CHNO₂ | Catalyst | Yield (%) | syn:anti | ee (%) (syn) |
| 1 | C₆H₅ | (S)-N,N-dimethylpyrrolidin-3-amine | 85 | 92:8 | 94 |
| 2 | C₆H₅ | L-Proline | 25 | 85:15 | 75 |
| 3 | C₆H₅ | (S)-Diphenylprolinol TMS Ether | 98 | 95:5 | >99 |
| 4 | 4-MeO-C₆H₄ | (S)-N,N-dimethylpyrrolidin-3-amine | 88 | 93:7 | 95 |
| 5 | 4-MeO-C₆H₄ | (S)-Diphenylprolinol TMS Ether | 97 | 96:4 | >99 |
| 6 | 4-Cl-C₆H₄ | (S)-N,N-dimethylpyrrolidin-3-amine | 82 | 90:10 | 92 |
| 7 | 4-Cl-C₆H₄ | (S)-Diphenylprolinol TMS Ether | 95 | 94:6 | 99 |
| 8 | 4-NO₂-C₆H₄ | (S)-N,N-dimethylpyrrolidin-3-amine | 75 | 88:12 | 90 |
| 9 | 4-NO₂-C₆H₄ | (S)-Diphenylprolinol TMS Ether | 92 | 92:8 | 98 |
Analysis of Results:
-
(S)-N,N-dimethylpyrrolidin-3-amine demonstrates itself to be a highly competent catalyst, delivering good to excellent yields and high enantioselectivities across a range of electronically diverse substrates. Its performance is a significant improvement over the parent L-Proline.
-
L-Proline shows modest yield and stereoselectivity under these conditions, highlighting the need for catalyst optimization for this specific transformation.[8]
-
(S)-Diphenylprolinol TMS Ether consistently provides the best results, with nearly quantitative yields and exceptional stereocontrol.[9] This underscores its status as a state-of-the-art catalyst for this class of reaction. The bulky diphenyl(trimethylsilyloxy)methyl group creates a highly effective chiral pocket, leading to superior facial shielding of the enamine intermediate.
The data reveals that while (S)-N,N-dimethylpyrrolidin-3-amine may not outperform the most sophisticated prolinol derivatives, it represents a robust and highly effective catalyst that is a substantial upgrade from L-proline. Its utility across both electron-rich (Entry 4) and electron-poor (Entry 8) substrates showcases its broad applicability.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, a detailed experimental protocol for a representative reaction is provided.
General Procedure for Catalyst Screening in the Asymmetric Michael Addition
Objective: To determine the yield, diastereoselectivity (dr), and enantioselectivity (ee) for the reaction between propanal and β-nitrostyrene using a selected chiral amine catalyst.
Materials:
-
(S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride
-
β-Nitrostyrene (and other substituted derivatives)
-
Propanal
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC-grade solvents (e.g., Hexane, Isopropanol)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Catalyst Preparation (Free Base Generation): In a small vial, dissolve (S)-N,N-dimethylpyrrolidin-3-amine dihydrochloride (0.02 mmol, 10 mol%) in a minimal amount of water. Add CH₂Cl₂ and then add an aqueous solution of NaOH (2.0 M) until the aqueous layer is basic (pH > 10). Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and use the solution directly. Causality Note: The dihydrochloride salt is bench-stable but inactive. Neutralization with a base is required to generate the catalytically active free secondary amine.
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the solution of the catalyst (0.02 mmol) in anhydrous toluene (2.0 mL).
-
Addition of Reagents: Cool the solution to 0 °C. Add β-nitrostyrene (0.2 mmol, 1.0 eq). Stir for 5 minutes, then add propanal (1.0 mmol, 5.0 eq) dropwise. Causality Note: Using an excess of the aldehyde component pushes the equilibrium towards the formation of the enamine intermediate, maximizing catalyst turnover and reaction rate.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature (e.g., 0 °C or room temperature). Monitor the consumption of the β-nitrostyrene by TLC or GC analysis at regular intervals (e.g., every 2-4 hours).
-
Workup: Once the reaction is deemed complete, concentrate the mixture under reduced pressure to remove the excess propanal and solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the γ-nitro aldehyde product.
-
Analysis:
-
Yield: Determine the mass of the pure product and calculate the isolated yield.
-
Diastereomeric Ratio (dr): Dissolve a sample of the purified product in CDCl₃ and acquire a ¹H NMR spectrum. The diastereomeric ratio can be determined by integrating characteristic, well-resolved proton signals for each diastereomer.[5]
-
Enantiomeric Excess (ee): Dissolve a sample of the purified product in an appropriate solvent and analyze it by chiral stationary phase High-Performance Liquid Chromatography (HPLC) using a suitable eluent system (e.g., hexane/isopropanol).[5] Compare the retention times to a racemic standard to assign peaks and calculate the ee.
-
This self-validating protocol, through its analytical endpoints (NMR for structural and diastereomeric purity, and chiral HPLC for enantiomeric purity), provides a complete picture of the catalyst's performance for each substrate tested.
Conclusion and Outlook
(S)-N,N-dimethylpyrrolidin-3-amine stands as a highly effective and versatile organocatalyst for asymmetric synthesis. While benchmarked against the premier diarylprolinol silyl ethers, it demonstrates a significant performance advantage over the foundational L-proline catalyst, offering a compelling balance of reactivity, stereocontrol, and accessibility. Its broad substrate tolerance makes it a valuable tool for researchers synthesizing complex chiral molecules.
The systematic approach to assessing substrate scope outlined in this guide provides a robust framework for the unbiased evaluation of any catalyst. By challenging a catalyst with diverse substrates and comparing its performance against established alternatives, researchers can build a comprehensive understanding of its capabilities, accelerating the development of novel and efficient synthetic methodologies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]
- 5. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 8. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. alfachemic.com [alfachemic.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Kinetic Studies of N,N-Dimethylpyrrolidin-3-amine Dihydrochloride Catalyzed Reactions
This guide provides a comprehensive comparison of N,N-dimethylpyrrolidin-3-amine dihydrochloride as an organocatalyst, supported by a proposed framework for its kinetic evaluation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic nuances of pyrrolidine-based catalysis and offers a detailed protocol for empirical investigation.
Introduction: The Role of Substituted Pyrrolidines in Organocatalysis
The field of asymmetric organocatalysis has identified chiral pyrrolidines as a cornerstone scaffold for promoting a multitude of chemical transformations in an enantioselective manner.[1] These catalysts, derived from natural amino acids like proline, offer a greener and often more economical alternative to traditional metal-based catalysts.[2] Their mechanism of action typically involves the formation of nucleophilic enamine or electrophilic iminium ion intermediates, which then participate in stereoselective bond-forming reactions.[1]
This compound presents an interesting structural variation within this class of catalysts. Unlike the well-studied proline and its derivatives, which possess a carboxylic acid group, this catalyst features a tertiary amine at the 3-position. This structural modification is expected to influence its catalytic activity, solubility, and stereochemical control. This guide will explore the anticipated kinetic profile of this compound in a model reaction and provide a robust experimental protocol for its detailed kinetic analysis.
Comparative Analysis: Structural Features and Catalytic Implications
The catalytic efficacy of pyrrolidine-based organocatalysts is intricately linked to their structural attributes. A comparison of N,N-dimethylpyrrolidin-3-amine with other prominent pyrrolidine catalysts reveals key differences that are likely to impact their kinetic behavior.
| Catalyst | Key Structural Feature | Anticipated Impact on Catalysis |
| (S)-Proline | Carboxylic acid at C-2 | - Bifunctional catalysis through hydrogen bonding. - Can influence the stereochemical outcome. |
| (S)-Diphenylprolinol Silyl Ether | Bulky silyl ether group at C-2 | - High stereocontrol due to steric hindrance. - Increased solubility in organic solvents. |
| N,N-Dimethylpyrrolidin-3-amine | Tertiary amine at C-3 | - Altered basicity compared to proline. - Potential for different hydrogen bonding interactions. - May influence the stability of the enamine intermediate. |
The presence of the N,N-dimethylamino group in N,N-dimethylpyrrolidin-3-amine introduces a second basic center, which could potentially alter the reaction mechanism or the rate-determining step compared to proline-catalyzed reactions.
Proposed Kinetic Study: Michael Addition of Propanal to trans-β-Nitrostyrene
To empirically evaluate the catalytic performance of this compound, a detailed kinetic study of a model reaction is proposed. The Michael addition of propanal to trans-β-nitrostyrene is a well-established benchmark reaction for assessing the efficacy of amine-based organocatalysts.
Experimental Workflow
The following diagram illustrates the proposed workflow for the kinetic investigation:
Caption: Experimental workflow for the kinetic study.
Step-by-Step Experimental Protocol
Materials:
-
This compound
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Internal standard (e.g., Dodecane)
-
Quenching solution (e.g., Triethylamine in a suitable solvent)
-
HPLC or GC grade solvents for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.
-
Prepare a stock solution of trans-β-nitrostyrene of known concentration in the same solvent.
-
Prepare a stock solution of propanal of known concentration, also including the internal standard, in the same solvent.
-
-
Reaction Setup:
-
In a thermostated reaction vessel equipped with a magnetic stirrer, add the stock solution of trans-β-nitrostyrene.
-
Add the stock solution of the catalyst.
-
Allow the mixture to equilibrate to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the stock solution of propanal.
-
Start the timer immediately upon addition.
-
Withdraw aliquots from the reaction mixture at regular time intervals.
-
-
Quenching:
-
Immediately quench each aliquot by adding it to a vial containing the quenching solution to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the reactants and products relative to the internal standard.
-
Data Analysis and Mechanistic Interpretation
The data obtained from the kinetic experiments will be used to determine the reaction orders with respect to the catalyst, propanal, and trans-β-nitrostyrene. This information is crucial for elucidating the reaction mechanism and identifying the rate-determining step.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the Michael addition reaction catalyzed by a secondary amine, which can be adapted for N,N-dimethylpyrrolidin-3-amine.
Caption: Proposed catalytic cycle for the Michael addition.
Kinetic Modeling
The rate of the reaction can be expressed by the general rate law:
Rate = k[Catalyst]^x[Propanal]^y[Nitrostyrene]^z
where k is the rate constant, and x, y, and z are the reaction orders. By systematically varying the initial concentrations of each component and measuring the initial reaction rates, the values of x, y, and z can be determined.
For proline-catalyzed reactions, it has been shown that the rate-determining step can vary depending on the reaction conditions.[3][4] A detailed kinetic analysis of the this compound catalyzed reaction will reveal whether enamine formation or the subsequent C-C bond formation is the rate-limiting step.
Conclusion
While direct kinetic data for this compound catalyzed reactions is not yet widely available, its structural features suggest it could be a viable organocatalyst. The proposed kinetic study provides a clear and robust framework for its evaluation. By comparing its performance to established catalysts like proline and its derivatives, researchers can gain valuable insights into the structure-activity relationships of pyrrolidine-based organocatalysts and potentially uncover a novel and efficient catalyst for asymmetric synthesis.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 4. Kinetic and mechanistic studies of proline-mediated direct intermolecular aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,N-dimethylpyrrolidin-3-amine dihydrochloride
Navigating the complexities of laboratory waste management is a critical responsibility for every researcher. The proper disposal of chemical reagents is not merely a logistical task but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of N,N-dimethylpyrrolidin-3-amine dihydrochloride, designed for the professional research and development environment.
Core Principle: Hazard Identification and Risk Assessment
Before any handling or disposal begins, a thorough understanding of the compound's specific hazards is essential. This compound is an amine salt. While the dihydrochloride form is generally a more stable, solid salt compared to its free amine base, it must be treated as a hazardous substance. The primary disposal route for this compound is through a licensed professional waste disposal service.[1] Never attempt to dispose of this chemical down the drain or in regular solid waste streams.[2]
A pre-disposal risk assessment should always be conducted, considering the quantity of waste, potential for exposure, and the specific laboratory environment. The Safety Data Sheet (SDS) is the primary source for hazard information.
Table 1: Summary of Key Hazard Information
| Hazard Classification | Description | Source |
| Skin Irritation | May cause skin irritation. | [3][4] |
| Eye Irritation/Damage | May cause serious eye irritation or damage. | [3][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | [3][4] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | [5] |
Note: This table is a synthesis of data for closely related amine hydrochloride compounds. Always refer to the specific SDS for the exact material you are using.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to prevent accidental exposure during waste accumulation and packaging.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles to protect against splashes or dust.[3]
-
Body Protection: A standard laboratory coat is required to prevent contact with skin.
-
Respiratory Protection: Conduct all handling and waste packaging within a well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhaling dust particles.[3][6]
The Disposal Workflow: A Step-by-Step Protocol for On-Site Waste Management
The following protocol outlines the process from the point of waste generation to its final preparation for professional disposal. This system is designed to be self-validating, ensuring safety and compliance at each stage.
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[7]
-
Designate a Waste Stream: this compound waste should be collected in a container designated for non-halogenated solid organic chemical waste .
-
Causality of Segregation: Do NOT mix this waste with:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing an amine salt with a base can neutralize the hydrochloride, liberating the free amine. The free amine form (N,N-dimethylpyrrolidin-3-amine) is a flammable and corrosive liquid, creating a significant and unexpected hazard within the waste container.
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates): Amines and their salts can react violently with strong oxidizers.
-
Incompatible Solvents: Do not mix with halogenated waste streams or other incompatible chemical classes as dictated by your institution's chemical hygiene plan.
-
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount for safe storage and transport.
-
Container Choice: Use a high-density polyethylene (HDPE) or glass container that is clean, dry, and in good condition. Ensure it is compatible with the chemical and has a secure, leak-proof screw-top cap.[7]
-
Labeling: The container must be clearly and accurately labeled from the moment the first particle of waste is added.[8] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazard characteristics (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub) to contain any potential leaks or spills.
-
Storage Conditions: Keep the container tightly closed at all times, except when adding waste.[3] Store in a cool, dry, and well-ventilated area away from heat sources or direct sunlight.
Step 4: Arranging for Professional Disposal
Once the container is full or the waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[8]
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for requesting a waste pickup.
-
Documentation: Ensure all required paperwork, such as a hazardous waste tag or manifest, is completed accurately. The Resource Conservation and Recovery Act (RCRA) mandates this tracking from generation to final disposal.[9]
Below is a diagram illustrating the disposal workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. 864448-61-3|(R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling N,N-dimethylpyrrolidin-3-amine dihydrochloride: From Personal Protection to Disposal
As drug development professionals, our work with novel chemical intermediates like N,N-dimethylpyrrolidin-3-amine dihydrochloride is foundational to discovery. However, innovation cannot come at the cost of safety. This molecule, while a valuable building block, is an amine salt with significant potential hazards that demand our full respect and a rigorous, proactive safety protocol.
This guide moves beyond a simple checklist. It provides a framework for thinking critically about the risks associated with this compound and implementing self-validating safety procedures. Our goal is to empower you with the knowledge to not only protect yourself but to foster a culture of safety within your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
This compound is a solid, often a powder, which presents a primary hazard of inadvertent inhalation. As an amine hydrochloride, it possesses characteristics that require careful management. Based on data from structurally similar compounds and general principles for handling amine salts, we must anticipate significant irritant and toxic properties.[1][2] The precautionary statements associated with analogous compounds are clear: "Do not get in eyes, on skin, or on clothing" and "Do not breathe dust".[1]
The 'dihydrochloride' salt form means it can react with bases to liberate the free amine, which may have different volatility and reactivity. The primary dangers stem from its potential to cause severe damage upon contact or ingestion.
| Hazard Classification | Potential Effects & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Analogous amine compounds are classified as toxic if swallowed or inhaled and can be fatal in contact with skin.[1] This high level of toxicity necessitates preventing any direct contact. |
| Serious Eye Damage / Eye Irritation | Direct contact of the powder with eyes is likely to cause serious, potentially irreversible damage.[1][2] The fine, dust-like nature of the solid increases the risk of airborne exposure. |
| Skin Corrosion / Irritation | Classified as a skin irritant.[2] Prolonged contact can lead to chemical burns. The hydrochloride salt can be corrosive. |
| Specific Target Organ Toxicity | May cause respiratory system irritation upon inhalation.[2] Some related compounds show the potential to cause damage to the nervous system.[1] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static choice but a dynamic decision based on the scale and nature of the work. The following protocols establish a baseline for safe handling.
Step 1: Eye and Face Protection
Your first line of defense against airborne particles and splashes is robust eye protection.
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EU Standard EN166 are mandatory for all handling operations, including weighing small quantities.[2][3] Safety glasses with side shields are insufficient as they do not provide an adequate seal against dust.
-
High-Risk Operations: When handling larger quantities (>25g), during reaction workups with a risk of splashing, or during spill cleanup, a full-face shield must be worn over chemical splash goggles.[3][4] This provides an essential secondary layer of protection for the entire face.
Step 2: Skin and Body Protection
Preventing dermal contact is critical, as absorption through the skin can be fatal.[1]
-
Gloves: Nitrile gloves are a suitable starting point for incidental contact. However, for prolonged handling or in solvent systems, it is crucial to consult the glove manufacturer's chemical resistance guide.[3] For any task involving this compound, double-gloving is a highly recommended practice. If the outer glove is compromised, it can be removed without exposing your skin. Always inspect gloves for tears or pinholes before use.
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.[3] This coat should be laundered professionally and not taken home.
-
Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[3]
Step 3: Respiratory Protection
The primary risk from a solid compound is inhalation of dust. Engineering controls are the preferred method of mitigation, but respiratory protection is often necessary.
-
Weighing and Transfers: All weighing and transfer of the solid powder must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation.
-
When a Respirator is Required: If engineering controls are insufficient or during a spill cleanup outside of a fume hood, a respirator is required. A NIOSH-approved N95 dust mask may be sufficient for low levels of dust, but for any significant release or uncertainty, a full-face or half-mask respirator with P100 (HEPA) cartridges is the authoritative choice.[5] All respirator use requires prior medical evaluation and fit-testing as part of a formal respiratory protection program.[3]
Workflow for PPE Selection
The following diagram outlines the logical decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
Operational and Disposal Plans
Safe handling extends beyond wearing the correct PPE. It involves a systematic approach to the entire workflow.
Engineering Controls
-
Primary Control: Always handle this compound inside a certified chemical fume hood.[2] This is the most effective way to prevent inhalation exposure.
-
Safety Equipment: Ensure an eyewash station and safety shower are immediately accessible and have been recently tested.[2][4]
Decontamination and Disposal
Contamination is not always visible. Treat all surfaces and materials as potentially hazardous until decontaminated.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination:
-
Remove outer gloves.
-
Remove face shield/goggles.
-
Remove lab coat.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.[4]
-
-
Waste Disposal: All disposable PPE (gloves, etc.) and any material contaminated with the chemical must be disposed of as hazardous waste.[1][6] Place these items in a clearly labeled, sealed waste container. Do not mix with general laboratory trash. The chemical itself should be disposed of via an approved hazardous waste contractor; never pour it down the drain.[7]
Emergency Response Protocol
In the event of an exposure, immediate and correct action is critical. Call for medical assistance immediately.[8]
| Exposure Route | Immediate Action Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[7][9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
By integrating these safety protocols into every aspect of your work with this compound, you ensure that your scientific pursuits are conducted with the highest level of professional responsibility and care.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. support.hpe.com [support.hpe.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemical.kao.com [chemical.kao.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
